2-Fluoro-4-(methylsulfonyl)nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-methylsulfonyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYCKUEQBPTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700185 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220455-42-5 | |
| Record name | 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of three distinct functional groups on the benzene ring: a fluorine atom, a methylsulfonyl group, and a nitro group. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the fluorine atom for nucleophilic aromatic substitution, making this compound a versatile building block for the introduction of more complex functionalities. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction to introduce the methylthio group, followed by an oxidation step to form the desired sulfone.
This strategic approach is underpinned by the following rationale:
-
Regioselectivity: Starting with 3,4-difluoronitrobenzene allows for the selective substitution of the fluorine atom at the 4-position due to the strong activating effect of the para-nitro group.
-
Robustness of the Thioether: The thioether intermediate, 2-Fluoro-4-(methylthio)nitrobenzene, is a stable compound that can be readily purified before proceeding to the oxidation step.
-
Controlled Oxidation: The oxidation of the thioether to the sulfone is a well-established and high-yielding transformation, with several reliable methods available.
The overall synthesis workflow is depicted in the following diagram:
Figure 1: Overall synthesis workflow for this compound.
Part 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene via Nucleophilic Aromatic Substitution
The initial step in the synthesis is the regioselective displacement of a fluoride ion from 3,4-difluoronitrobenzene by a methylthiolate nucleophile.
Mechanistic Insights
This transformation proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism. The key to this reaction's success lies in the electronic properties of the aromatic ring. The potent electron-withdrawing nitro group, situated para to the fluorine at C-4, strongly activates the ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.
The attack of the methanethiolate anion (CH₃S⁻) occurs preferentially at the C-4 position. This is because the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is not possible with attack at the C-3 position. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired product.
Figure 2: Simplified mechanism of the SNAr reaction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluoronitrobenzene | 159.09 | 15.9 g | 0.10 |
| Sodium thiomethoxide | 70.09 | 7.7 g | 0.11 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium thiomethoxide (7.7 g, 0.11 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Stir the mixture under a nitrogen atmosphere until the sodium thiomethoxide is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 3,4-difluoronitrobenzene (15.9 g, 0.10 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.
-
Upon completion of the reaction, pour the mixture into 500 mL of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-fluoro-4-(methylthio)nitrobenzene as a yellow solid.
Part 2: Oxidation of 2-Fluoro-4-(methylthio)nitrobenzene to this compound
The second and final step is the oxidation of the sulfide group in 2-fluoro-4-(methylthio)nitrobenzene to a sulfone. A variety of oxidizing agents can accomplish this transformation; however, potassium permanganate in a glacial acetic acid medium offers a robust and high-yielding method.
Mechanistic Insights
The oxidation of a sulfide to a sulfone with potassium permanganate (KMnO₄) is a two-stage process. The sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. The permanganate ion (MnO₄⁻) is a powerful oxidizing agent. The reaction mechanism involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the permanganate ion. This is followed by a series of electron transfers and protonation steps, leading to the formation of the sulfoxide and manganese dioxide (MnO₂). The sulfoxide, being more susceptible to oxidation than the initial sulfide, is then rapidly oxidized by another equivalent of permanganate to the sulfone.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-(methylthio)nitrobenzene | 187.19 | 18.7 g | 0.10 |
| Potassium Permanganate (KMnO₄) | 158.03 | 34.8 g | 0.22 |
| Glacial Acetic Acid | - | 200 mL | - |
| Water | - | As needed | - |
| Saturated Sodium Bisulfite Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-fluoro-4-(methylthio)nitrobenzene (18.7 g, 0.10 mol) in glacial acetic acid (200 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
In a separate beaker, prepare a solution of potassium permanganate (34.8 g, 0.22 mol) in 150 mL of water.
-
Slowly add the potassium permanganate solution to the stirred reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 25 °C. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. A brown precipitate of manganese dioxide will form.
-
Monitor the reaction by TLC (hexane/ethyl acetate 3:1) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and the brown precipitate dissolves.
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Pour the reaction mixture into 1 L of ice-cold water. A pale-yellow precipitate of the product will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Safety and Handling
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3,4-Difluoronitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium Thiomethoxide: This reagent is flammable, corrosive, and toxic. It reacts with water to release flammable and toxic methanethiol gas. Handle under an inert atmosphere and away from sources of ignition.[1][2]
-
Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials. Avoid contact with skin and eyes.[3]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to this compound. The methodology is based on well-understood reaction mechanisms, namely nucleophilic aromatic substitution and sulfide oxidation. By carefully controlling the reaction conditions and adhering to the outlined safety precautions, researchers can efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.
References
An In-depth Technical Guide on 2-Fluoro-4-(methylsulfonyl)nitrobenzene: Molecular Structure and Bonding
This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)nitrobenzene, a key intermediate in modern medicinal chemistry. We will delve into the intricacies of its molecular structure, the nature of its chemical bonds, and how these features dictate its reactivity and utility in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a methylsulfonyl group, and a nitro group.[1] Its molecular formula is C₇H₆FNO₄S.[2][][4] This molecule has garnered significant attention in the field of drug discovery and development due to its unique combination of functional groups, which serve as versatile handles for synthetic transformations. The strategic placement of the electron-withdrawing nitro and methylsulfonyl groups, ortho and para to the fluorine atom, respectively, activates the molecule for nucleophilic aromatic substitution (SₙAr) reactions. This inherent reactivity makes it a valuable precursor for creating a diverse array of more complex molecules.[1]
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[5][6] The presence of the fluorine atom in this compound allows for the introduction of this critical element into target molecules. Furthermore, the nitro group can be readily reduced to an amine, providing a key reactive site for further functionalization, such as amide bond formation.[1][6] The methylsulfonyl group also plays a crucial role in modulating the electronic properties of the molecule and can participate in various chemical transformations.
Molecular Structure and Bonding: A Detailed Analysis
2.1. Core Aromatic System and Substituent Effects
The foundation of the molecule is a benzene ring, a planar, cyclic system of six sp²-hybridized carbon atoms with delocalized π-electrons. The substituents—fluorine, nitro, and methylsulfonyl groups—significantly influence the electron distribution within this aromatic ring.
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Nitro Group (-NO₂): This is a powerful electron-withdrawing group due to both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring onto the nitro group.
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Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is also strongly electron-withdrawing, primarily through a strong inductive effect.
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Fluorine Atom (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. In the case of aryl fluorides, the inductive effect typically dominates.
The combined electron-withdrawing nature of these substituents renders the aromatic ring electron-deficient. This electronic characteristic is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
2.2. Spectroscopic Elucidation
While specific spectral data for this compound is not extensively published, we can predict the expected spectroscopic signatures based on the functional groups present.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | The aromatic region would display complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The methyl protons of the sulfonyl group would appear as a singlet in the upfield region. |
| ¹³C NMR | The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing substituents. |
| ¹⁹F NMR | A single resonance would be observed, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfonyl group (S=O stretching), and the C-F bond would be prominent. |
| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight of 219.19 g/mol .[2][4] Fragmentation patterns would provide further structural information. |
2.3. Computational Insights
Computational chemistry provides valuable information about the molecule's three-dimensional structure and electronic properties.
| Computed Property | Value | Significance |
| TPSA (Topological Polar Surface Area) | 77.28 Ų | Indicates the molecule's polarity and potential for membrane permeability. |
| LogP | 1.1374 | A measure of lipophilicity, which influences solubility and pharmacokinetic behavior. |
| H-Bond Acceptors | 4 | The oxygen and fluorine atoms can act as hydrogen bond acceptors. |
| H-Bond Donors | 0 | The molecule lacks protons attached to electronegative atoms, so it cannot act as a hydrogen bond donor. |
| Rotatable Bonds | 2 | The bonds connecting the methylsulfonyl group to the ring and the methyl group to the sulfur allow for conformational flexibility. |
Data sourced from ChemScene.[2]
Synthesis and Reactivity: The Organic Chemist's Perspective
The synthetic utility of this compound lies in its predictable reactivity, which is governed by the interplay of its functional groups.
3.1. Synthesis
While specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, its synthesis can be conceptually understood through established organic chemistry principles. A plausible synthetic route could involve the nitration of a suitable fluorinated methylsulfonylbenzene precursor. The directing effects of the existing substituents would guide the position of the incoming nitro group.
3.2. Key Chemical Reactions
The reactivity of this compound is dominated by two key transformations: nucleophilic aromatic substitution and nitro group reduction.
3.2.1. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro group and the para-methylsulfonyl group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction.
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Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate. The leaving group (fluoride) is then expelled to restore the aromaticity of the ring.
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Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiols, allowing for the introduction of diverse functional groups.[1]
3.2.2. Nitro Group Reduction
The nitro group is readily reduced to an aniline derivative, which is a cornerstone transformation in the synthesis of many pharmaceuticals.
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Reagents: A variety of reducing agents can be used, with common choices including:
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Significance: The resulting 2-fluoro-4-(methylsulfonyl)aniline is a valuable intermediate for further synthetic modifications, such as acylation, alkylation, and diazotization reactions.[7]
Applications in Drug Development: A Gateway to Bioactive Molecules
The true value of this compound is realized in its application as a starting material for the synthesis of pharmacologically active compounds. Its structure allows for the strategic construction of molecules with desired biological activities. It is particularly useful in the development of selective kinase inhibitors and other bioactive molecules.[8]
4.1. Case Study: Synthesis of Substituted Anilines
A common application involves a two-step sequence of SₙAr followed by nitro reduction. This provides a modular approach to synthesizing a library of substituted anilines, which are prevalent substructures in many drug molecules.
Experimental Workflow: A Representative Synthesis
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add a base (e.g., potassium carbonate) and the desired nucleophile (e.g., a primary or secondary amine).
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Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
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Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired substituted aniline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[2] Generally, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
This compound is a strategically designed molecule that serves as a powerful tool for medicinal chemists. Its unique combination of functional groups provides a predictable platform for constructing complex molecular architectures. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for leveraging its full potential in the synthesis of novel therapeutic agents. The principles outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of drug discovery and development.
References
Spectroscopic Profile of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Technical Guide
Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene is a key intermediate in medicinal chemistry and drug development, valued for its specific reactivity in nucleophilic aromatic substitution reactions. The presence of three distinct functional groups—a nitro group, a methylsulfonyl group, and a fluorine atom—on the aromatic ring creates a unique electronic environment that is crucial for its synthetic applications. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers and scientists a comprehensive reference for its identification and characterization.
Due to the limited availability of published experimental spectra for this compound, this guide leverages a predictive approach grounded in the analysis of analogous compounds and established principles of spectroscopic interpretation. By examining the spectral data of 4-fluoronitrobenzene, methyl phenyl sulfone, and 4-nitroanisole, we can confidently predict the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) features of the target molecule.
Molecular Structure and Predicted Spectroscopic Correlations
The substitution pattern on the benzene ring is critical in determining the spectroscopic behavior of this compound. The electron-withdrawing nature of the nitro and methylsulfonyl groups, combined with the electronegativity of the fluorine atom, results in a highly deshielded aromatic system.
Figure 1. Structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region and one singlet in the aliphatic region. The electron-withdrawing substituents will cause all aromatic protons to be significantly downfield.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.1 - 8.3 | dd | J(H3-H5) ≈ 2.5 Hz, J(H3-F) ≈ 8.0 Hz |
| H-5 | 7.8 - 8.0 | ddd | J(H5-H6) ≈ 8.5 Hz, J(H5-H3) ≈ 2.5 Hz, J(H5-F) ≈ 4.5 Hz |
| H-6 | 7.4 - 7.6 | t | J(H6-H5) ≈ 8.5 Hz, J(H6-F) ≈ 8.5 Hz |
| -SO₂CH₃ | 3.1 - 3.3 | s | - |
Interpretation:
-
Aromatic Protons: The chemical shifts are estimated based on the additive effects of the substituents. The nitro group strongly deshields the ortho and para protons, while the methylsulfonyl group deshields the ortho and para positions. The fluorine atom also has a deshielding effect. The coupling patterns are predicted based on standard aromatic coupling constants and fluorine-proton couplings.
-
Methyl Protons: The singlet for the methyl group of the methylsulfonyl moiety is expected to be in the typical region for such groups, slightly downfield due to the electron-withdrawing nature of the sulfonyl group.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a useful diagnostic tool.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 148 - 152 | d, J ≈ 250 Hz |
| C-2 | 125 - 129 | d, J ≈ 25 Hz |
| C-3 | 118 - 122 | d, J ≈ 20 Hz |
| C-4 | 140 - 144 | s |
| C-5 | 130 - 134 | d, J ≈ 5 Hz |
| C-6 | 115 - 119 | d, J ≈ 3 Hz |
| -SO₂CH₃ | 44 - 46 | s |
Interpretation:
-
Aromatic Carbons: The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the fluorine (C-1) will show a large one-bond C-F coupling constant. The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings.
-
Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region.
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1330 | Strong | Symmetric NO₂ stretch |
| 1320 - 1300 | Strong | Asymmetric SO₂ stretch |
| 1160 - 1140 | Strong | Symmetric SO₂ stretch |
| 1250 - 1150 | Strong | C-F stretch |
| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend |
Interpretation:
The IR spectrum is expected to be dominated by strong absorptions from the nitro and methylsulfonyl groups. The C-F stretch will also be a prominent feature. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring.
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background correction before running the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Predicted Identity |
| 219 | [M]⁺ (Molecular Ion) |
| 203 | [M - O]⁺ |
| 173 | [M - NO₂]⁺ |
| 140 | [M - SO₂CH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 79 | [SO₂CH₃]⁺ |
Interpretation:
The molecular ion peak is expected at m/z 219, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro and methylsulfonyl groups, as these are relatively good leaving groups.
Figure 2. Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a robust set of expected spectral data. This information will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rapid and accurate identification and characterization of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
An In-depth Technical Guide to the Electronic Properties of the 2-Fluoro-4-(methylsulfonyl)nitrobenzene Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the 2-fluoro-4-(methylsulfonyl)nitrobenzene ring, a key structural motif in medicinal chemistry and materials science. By dissecting the interplay of the fluoro, methylsulfonyl, and nitro substituents, this document offers insights into the molecule's reactivity, spectroscopic characteristics, and potential applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of a Highly Activated Aromatic System
This compound is an aromatic compound of significant interest due to its highly electron-deficient π-system. The convergence of three potent electron-withdrawing groups—a nitro group, a sulfonyl group, and a fluorine atom—on a single benzene ring creates a unique electronic environment that dictates its chemical behavior. This high degree of electronic activation makes the ring susceptible to specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr), rendering it a valuable building block in the synthesis of complex organic molecules. Its derivatives have potential applications in the development of pharmaceuticals, such as kinase inhibitors, and advanced materials.[1]
Unraveling the Electronic Landscape: A Triad of Electron-Withdrawing Effects
The electronic character of the this compound ring is dominated by the synergistic electron-withdrawing nature of its substituents. This is a consequence of both inductive and resonance effects.
Inductive Effect (-I): All three substituents (fluoro, methylsulfonyl, and nitro) are highly electronegative and exert a strong inductive pull on the electron density of the benzene ring through the sigma bonds. This effect leads to a general polarization of the C-F, C-S, and C-N bonds, drawing electron density away from the aromatic system.
Resonance Effect (-M): The nitro and methylsulfonyl groups are powerful -M groups, meaning they withdraw electron density from the aromatic ring via resonance. This delocalization of π-electrons onto the substituents further depletes the electron density of the ring, especially at the ortho and para positions relative to these groups. The fluorine atom, while having a -I effect, can theoretically exert a +M (electron-donating) effect due to its lone pairs. However, in the context of this highly electron-deficient ring, its -I effect is the dominant contributor to its overall electron-withdrawing character.
The interplay of these effects results in a significantly electron-poor aromatic ring, which is highly activated towards nucleophilic attack.
Quantifying Electron Withdrawal: The Role of Hammett Constants
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -F | +0.06 | +0.34 |
| -SO₂CH₃ | +0.72 | +0.68 |
| -NO₂ | +0.78 | +0.71 |
Table 1: Hammett constants for individual substituents.[3][4] A positive value indicates an electron-withdrawing effect.
The large positive σ values for the methylsulfonyl and nitro groups highlight their strong electron-withdrawing capabilities through both resonance and induction.[4] The fluorine atom's positive σm value reflects its strong inductive withdrawal. The interplay of these effects in the specific 2,4-substitution pattern on a nitrobenzene ring leads to a highly polarized and reactive molecule.
Molecular Orbitals and Reactivity: A Computational Perspective
While specific experimental data for this compound is limited, computational chemistry provides a powerful tool to predict its electronic properties and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For an electron-deficient system like this compound, the LUMO is of particular interest as it represents the region most susceptible to nucleophilic attack.
It is anticipated that the LUMO of this molecule will have a low energy level, characteristic of good electron acceptors.[5] Density Functional Theory (DFT) calculations on similar nitroaromatic compounds have shown that the LUMO is typically localized over the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons.[6][7] A low HOMO-LUMO energy gap would suggest high chemical reactivity.[5]
Diagram: Conceptual HOMO-LUMO Energy Levels
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Electrostatic Potential Map
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map is expected to show a significant region of positive potential (blue) over the aromatic ring, particularly near the carbon atoms bearing the electron-withdrawing substituents. Conversely, regions of negative potential (red) would be localized on the oxygen atoms of the nitro and sulfonyl groups. This polarization further confirms the susceptibility of the ring to nucleophilic attack.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The pronounced electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing groups at the ortho and para positions relative to the fluorine atom are crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.
Diagram: Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocol: Synthesis of this compound
While several synthetic routes to related compounds have been reported, a common approach involves the oxidation of a precursor thioether. The following is a representative protocol adapted from literature procedures for similar molecules.
Materials:
-
2-Fluoro-4-mercaptonitrobenzene
-
Methyl iodide
-
Potassium carbonate
-
Methanol
-
Dichloromethane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step 1: S-methylation of 2-Fluoro-4-mercaptonitrobenzene
-
To a solution of 2-fluoro-4-mercaptonitrobenzene (1 equivalent) in methanol, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise and continue stirring at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-fluoro-4-(methylthio)nitrobenzene.
Step 2: Oxidation to the Sulfone
-
Dissolve the 2-fluoro-4-(methylthio)nitrobenzene (1 equivalent) from Step 1 in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The aromatic region would likely show three distinct signals, each corresponding to the protons on the benzene ring. The chemical shifts would be in the downfield region (likely > 8.0 ppm) due to the strong deshielding effect of the electron-withdrawing groups. The proton ortho to the nitro group is expected to be the most deshielded. The methyl group of the sulfonyl moiety would appear as a singlet in the upfield region (around 3.0-3.5 ppm).
-
¹³C NMR: The aromatic carbons would exhibit signals in the downfield region. The carbon atoms directly attached to the fluoro, sulfonyl, and nitro groups would show characteristic chemical shifts and coupling constants (in the case of C-F).
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
IR Spectroscopy: Characteristic strong absorption bands would be present for the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹) and the sulfonyl group (around 1320 and 1150 cm⁻¹). The C-F stretching vibration would also be observable.
Conclusion
The this compound ring possesses a unique and highly activated electronic structure. The synergistic effects of the fluoro, methylsulfonyl, and nitro substituents create a profoundly electron-deficient aromatic system, making it a valuable synthon for constructing complex molecules through nucleophilic aromatic substitution. This guide provides a foundational understanding of its electronic properties, reactivity, and a practical synthetic approach, serving as a critical resource for chemists in academia and industry. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its electronic behavior and expand its applications in drug discovery and materials science.
References
A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4-(methylsulfonyl)nitrobenzene in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene is a multifaceted organic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its behavior in solution. A thorough understanding of its solubility in various common laboratory solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating for downstream applications. This guide provides an in-depth analysis of the predicted solubility profile of this compound, grounded in the principles of physical organic chemistry, and presents detailed, field-proven methodologies for its empirical determination.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₄S | --INVALID-LINK-- |
| Molecular Weight | 219.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 1166756-97-3 | --INVALID-LINK-- |
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle.[1] To predict the solubility of this compound, we must first analyze its molecular structure for polarity, hydrogen bonding capabilities, and overall size.
The structure of this compound incorporates several key functional groups that influence its polarity:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group.
-
Methylsulfonyl Group (-SO₂CH₃): This is also a strongly polar, electron-withdrawing group.
-
Fluoro Group (-F): While fluorine is highly electronegative, a single fluorine atom on a benzene ring contributes moderately to the overall polarity.
-
Benzene Ring: The aromatic ring itself is nonpolar.
The combination of these functional groups results in a molecule with significant dipole moments, making it a polar molecule. However, it lacks hydrogen bond donors (e.g., -OH, -NH). It does possess hydrogen bond acceptors in the oxygen atoms of the nitro and sulfonyl groups.
Based on this structural analysis, we can predict its solubility in common laboratory solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Insoluble | The high polarity of the solute suggests some affinity for polar protic solvents. However, the lack of hydrogen bond donating capabilities and the presence of the nonpolar benzene ring will limit its solubility in water. It is expected to be more soluble in alcohols like ethanol and methanol than in water due to the organic portion of the solvent molecules. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. The absence of a strong hydrogen-bonding network in these solvents, which would need to be disrupted, favors the dissolution of polar molecules like this compound. The solubility of the structurally related 1-methyl-4-(methylsulfonyl)benzene is high in DMF, acetone, and acetonitrile. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The significant polarity of the nitro and methylsulfonyl groups will make it difficult for the molecule to be solvated by nonpolar solvents. While the benzene ring has some affinity for aromatic solvents like toluene, the overall polarity of the molecule will likely lead to poor solubility. Nitrobenzene, a related compound, is soluble in ether and benzene, suggesting some solubility might be observed.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. They can interact favorably with the polar regions of the solute without the energetic penalty of disrupting a strong hydrogen-bonding network. The related compound 1-fluoro-4-(methylsulfonyl)benzene is highly soluble in chloroform. |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination is essential for accurate and reliable solubility data. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.
Qualitative Solubility Assessment: A Rapid Screening Method
This method provides a quick estimation of solubility and is useful for initial solvent screening.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Slightly Soluble: A portion of the solid dissolves, but some undissolved solid remains. The solution may appear hazy.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear.
-
Quantitative Solubility Determination: The Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
High-purity solvents
-
Sealable, airtight vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, dry container to remove any suspended solid particles.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Data Interpretation and Application
The obtained solubility data is critical for several aspects of research and development:
-
Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is key to achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization procedures. A good crystallization solvent will typically dissolve the compound well at elevated temperatures and poorly at lower temperatures.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in biocompatible solvents is a prerequisite for developing stable and effective formulations.
Safety Precautions
While a specific safety data sheet (SDS) for this compound may not be widely available, the presence of the nitrobenzene moiety necessitates cautious handling. Nitrobenzene and its derivatives are known to be toxic.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental methodologies, researchers can obtain the critical data needed to effectively utilize this compound in their work. The protocols and principles outlined herein are designed to be broadly applicable, empowering scientists to make informed decisions in solvent selection and process development.
References
Initial Reactivity Studies of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Technical Guide for Synthetic Chemists
Introduction: Unveiling a Versatile Synthetic Building Block
2-Fluoro-4-(methylsulfonyl)nitrobenzene, hereafter referred to as FMSN, is a highly functionalized aromatic compound poised as a valuable intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its structure is characterized by a benzene ring bearing three key functional groups: a fluorine atom, a methylsulfonyl group (-SO₂CH₃), and a nitro group (-NO₂). The strategic placement of these substituents, specifically the powerful electron-withdrawing nitro and methylsulfonyl groups positioned ortho and para to the fluorine atom, dictates the molecule's primary modes of reactivity. This deliberate electronic arrangement renders FMSN an excellent substrate for nucleophilic aromatic substitution (SₙAr) and a candidate for chemoselective reduction of the nitro moiety.
This guide provides an in-depth analysis of the initial reactivity patterns of FMSN. Moving beyond a simple recitation of procedures, we will explore the mechanistic rationale behind its reactivity, offer field-tested experimental protocols, and present a framework for its strategic application in complex molecule synthesis. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reactive pathway for FMSN is the nucleophilic aromatic substitution of the fluoride atom. The exceptional reactivity of the C-F bond in this context is a direct consequence of the electronic landscape of the aromatic ring.
Mechanistic Principles: Activating the Ring for Attack
The SₙAr reaction of FMSN proceeds via a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the fluorine. This step, typically the rate-determining step, results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]
The stability of this complex is paramount to the reaction's success. The strong electron-withdrawing capabilities of the ortho-nitro and para-methylsulfonyl groups are crucial, as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the initial attack.[1] In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, an excellent leaving group, to yield the substituted product.
Caption: General mechanism of the SₙAr reaction on FMSN.
Reactivity with Amine Nucleophiles
The reaction of FMSN with primary and secondary amines is a robust and highly useful transformation for forging C-N bonds, leading to a variety of N-aryl aniline derivatives. These products are common substructures in pharmacologically active molecules.
Experimental Protocol: SₙAr with a Secondary Amine (e.g., Morpholine)
This protocol provides a reliable, self-validating workflow for the SₙAr reaction. The choice of a polar aprotic solvent is critical; solvents like DMF or DMSO are ideal as they effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the amine.[2] The use of a mild inorganic base like potassium carbonate is sufficient to facilitate the reaction without promoting significant side products.
Materials:
-
This compound (FMSN) (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add FMSN (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of FMSN).
-
Stir the solution until the FMSN has completely dissolved.
-
Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy for the initial nucleophilic attack, which is the rate-limiting step.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold water. This will precipitate the product and dissolve inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted product.
Data Summary Table:
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | K₂CO₃ | DMF | 90 | >90% |
| Piperidine | K₂CO₃ | DMSO | 90 | >90% |
| Benzylamine | Et₃N | Acetonitrile | 80 | 85-95% |
| Aniline | NaH | THF | 65 | 70-85% |
Yields are approximate and may vary based on specific reaction conditions and purification.
Caption: Experimental workflow for SₙAr of FMSN with amines.
Strategic Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an aniline is a pivotal transformation, unlocking a new set of synthetic possibilities. The resulting 2-fluoro-4-(methylsulfonyl)aniline is a key intermediate for introducing this substituted phenyl ring into more complex structures, often via amide bond formation or further substitution chemistry.
Methodologies and Chemoselectivity
The primary challenge in reducing aromatic nitro groups is achieving chemoselectivity, especially when other reducible functional groups are present. Fortunately, in FMSN, the fluoro and methylsulfonyl groups are stable under common nitro reduction conditions.
Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile.[3] Palladium on carbon (Pd/C) is a standard catalyst.[3] A critical consideration is the potential for catalyst poisoning by the sulfur-containing methylsulfonyl group. While sulfones are generally less problematic than thiols or thioethers, using a robust catalyst load or specialized catalysts designed for sulfur tolerance can be advantageous.[4]
Metal/Acid Reduction: Classical methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective.[5] These methods are often less sensitive to sulfur but can require more demanding workup procedures to remove metal salts.[2]
Experimental Protocol: Catalytic Hydrogenation of FMSN
This protocol employs standard, widely accessible hydrogenation conditions. The choice of an alcoholic solvent like methanol or ethanol is typical as it readily dissolves the substrate and does not interfere with the reaction.
Materials:
-
This compound (FMSN) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve FMSN (1.0 eq) in methanol (15-20 mL per gram of FMSN).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
-
Seal the vessel and purge the system with the inert gas 3-5 times to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm or balloon pressure).
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by TLC/LC-MS or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-fluoro-4-(methylsulfonyl)aniline, which is often pure enough for subsequent steps or can be purified by recrystallization.
Caption: Reduction of the nitro group to form the corresponding aniline.
Stability of the Methylsulfonyl Group
Under the conditions described for SₙAr and nitro reduction, the methylsulfonyl group is exceptionally stable. It is a poor leaving group and is resistant to both nucleophilic attack and standard catalytic hydrogenation. Transformations involving this group would require harsh conditions, such as reductive cleavage with potent reagents like lithium aluminum hydride, which would not be chemoselective in the presence of the nitro group. For the purposes of initial reactivity studies, it can be considered a robust, electron-withdrawing spectator group.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6][7] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[7] Avoid inhalation of dust or vapors and prevent skin and eye contact.[6] While the toxicological properties have not been exhaustively investigated, related nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[7][8]
Conclusion
The reactivity of this compound is dominated by two highly reliable and synthetically valuable transformations. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, readily displaced by a wide range of nucleophiles, particularly amines, due to the powerful activating effects of the ortho-nitro and para-methylsulfonyl groups. Concurrently, the nitro group can be cleanly and selectively reduced to an aniline moiety via catalytic hydrogenation, providing a key functional handle for further synthetic elaboration. The interplay of these two reactive pathways makes FMSN a powerful and versatile platform for the efficient construction of complex, functionalized aromatic systems essential to modern drug discovery and development.
References
- 1. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 5. Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 7. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 2-Fluoro-4-(methylsulfonyl)nitrobenzene: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Importance of a Multifunctional Building Block
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the strategic design and efficient synthesis of key molecular intermediates. These building blocks, while not the final therapeutic agents themselves, provide the essential framework upon which complex, biologically active molecules are constructed. 2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS 1166756-97-3) has emerged as one such pivotal intermediate, particularly in the pursuit of novel kinase inhibitors. Its unique trifunctionalized aromatic scaffold, featuring a nitro group for versatile chemical transformations, a fluorine atom to modulate pharmacokinetic properties, and a methylsulfonyl group for potent molecular interactions, makes it a highly valuable asset in the medicinal chemist's toolbox. This guide provides a comprehensive overview of the historical synthesis, modern preparative methods, and critical applications of this important compound, offering field-proven insights for its effective utilization in drug development.
Physicochemical Properties and Structural Data
A foundational understanding of a molecule's properties is paramount for its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1166756-97-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆FNO₄S | --INVALID-LINK--[1] |
| Molecular Weight | 219.19 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow crystalline solid | --INVALID-LINK--[2] |
Historical Synthesis: A Two-Step Approach from a Dihalogenated Precursor
The historical synthesis of this compound is not extensively documented under its own discovery, but can be logically inferred from established synthetic transformations for analogous compounds. The most rational and field-proven approach involves a two-step sequence starting from a readily available dihalogenated nitrobenzene. This methodology leverages a regioselective nucleophilic aromatic substitution followed by an oxidation, a common strategy in the synthesis of sulfone-containing aromatics.
Step 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene
The journey begins with the synthesis of the thioether precursor, 2-Fluoro-4-(methylthio)nitrobenzene (CAS 1025509-81-2). This is typically achieved through the reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide. The rationale behind this approach lies in the activation of the aromatic ring towards nucleophilic substitution by the electron-withdrawing nitro group. The fluorine atom at the 4-position is more susceptible to displacement than the fluorine at the 2-position due to the stronger para-directing effect of the nitro group.
This protocol is adapted from the procedure described in patent WO2004/46121.
-
Dissolve 8g of 3,4-difluoronitrobenzene in 50 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer.
-
To this solution, add 5g of sodium thiomethoxide and stir the mixture for ten minutes at ambient temperature.
-
Slowly add 5 mL of N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at ambient temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 200 mL of water. This will cause the product to precipitate.
-
Collect the resulting light yellow solid by filtration.
-
Wash the solid with cold ethanol and water.
-
The resulting product is 2-Fluoro-4-(methylthio)nitrobenzene. The reported yield for this procedure is 88%.
Step 2: Oxidation to this compound
The final step in the synthesis is the oxidation of the methylthio- group to the corresponding methylsulfonyl group. This transformation is crucial as the sulfone moiety often plays a key role in the biological activity of the final drug molecule, frequently acting as a hydrogen bond acceptor. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.
This is a general procedure adapted from established methods for the oxidation of aryl sulfides to aryl sulfones using m-CPBA.[3]
-
In a round-bottom flask, dissolve the 2-Fluoro-4-(methylthio)nitrobenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Stir the solution at 35 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 equivalents) portion-wise to the solution.
-
Continue stirring the reaction mixture for 20-50 minutes. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under vacuum to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
Application in Drug Discovery: A Key Intermediate for IRAK-4 Inhibitors
The true value of this compound is realized in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds. A notable example is its use in the preparation of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4][5][6][7]
A key step in the synthesis of these inhibitors is the preparation of 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2) from this compound. This is achieved through the reduction of the nitro group to an amine. This transformation unlocks a crucial functional handle for further molecular elaboration.
This protocol is based on the procedures outlined in patent WO2011072294A1 for the synthesis of IRAK-4 inhibitors.
-
Charge a reaction vessel with this compound.
-
Add a suitable solvent, such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-Fluoro-4-(methylsulfonyl)aniline.
The resulting aniline is a versatile intermediate that can be further functionalized to produce a variety of IRAK-4 inhibitors.
Conclusion: A Testament to the Power of Strategic Synthesis
This compound stands as a prime example of a strategically designed chemical intermediate that has a significant impact on modern drug discovery. Its efficient, multi-step synthesis from readily available starting materials provides a reliable route to this valuable compound. The presence of three distinct functional groups, each with a specific role in subsequent chemical transformations and the final biological activity of the target molecules, underscores the importance of thoughtful molecular design. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and application of such key intermediates is not merely an academic exercise, but a fundamental requirement for the successful development of the next generation of therapeutics.
References
- 1. WO2004041164A2 - Kinase inhibitors - Google Patents [patents.google.com]
- 2. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
Quantum chemical studies on substituted nitrobenzenes like this compound
An In-depth Technical Guide to Quantum Chemical Studies on Substituted Nitrobenzenes for Drug Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical studies to substituted nitrobenzenes. We will explore the theoretical underpinnings, practical methodologies, and interpretive frameworks necessary to leverage computational chemistry for accelerating drug discovery and development.
The Strategic Importance of Substituted Nitrobenzenes in Medicinal Chemistry
Substituted nitroaromatic compounds are a cornerstone in medicinal chemistry, displaying a wide spectrum of biological activities including antibiotic, antineoplastic, antiparasitic, and antihypertensive properties.[1] The nitro group (NO₂), despite historical concerns about toxicity, is a versatile functional group that can act as a key pharmacophore.[1][2] Its strong electron-withdrawing nature profoundly influences the electronic structure, reactivity, and intermolecular interactions of the parent molecule. Understanding these effects at a quantum level is paramount for rational drug design, allowing for the optimization of therapeutic efficacy while minimizing adverse effects.[3][4]
Quantum chemical calculations offer a powerful in-silico lens to dissect the structure-activity relationships (SAR) of these compounds.[5] By accurately predicting molecular properties, we can gain insights into:
-
Reactivity and Metabolism: How a molecule will interact with biological targets.
-
Pharmacokinetics (ADMET): Absorption, distribution, metabolism, excretion, and toxicity profiles.[3]
-
Spectroscopic Signatures: Aiding in the characterization and identification of synthesized compounds.
This guide will walk through the process of applying these computational techniques, transforming theoretical data into actionable insights for drug development.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of any quantum chemical study hinges on the chosen theoretical method and basis set. For molecules like substituted nitrobenzenes, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy, making it the workhorse for most applications.[6][7][8]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[9] The choice of the functional is a critical decision in any DFT calculation.[10]
-
Expertise in Functional Selection:
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the go-to choice for organic molecules. B3LYP, for instance, is renowned for its accuracy in predicting molecular structures and thermochemical properties.[11][12] The PBE0 functional is also highly effective for calculating properties like global reactivity descriptors.[13][14]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly useful for studying systems where charge-transfer or excited states are important, providing more accurate descriptions of electronic excitations.[10][15][16]
-
Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility and accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used and offer a systematic way to improve accuracy. The 6-311++G(d,p) basis set, for example, provides a robust description for organic molecules containing heteroatoms like nitrogen and oxygen, making it suitable for nitrobenzenes.[7][11][17]
-
Rationale for Selection: A larger basis set provides a more accurate representation of the molecular orbitals but at a higher computational cost.[18] For initial geometry optimizations, a smaller basis set like 6-31G* might be sufficient, while final electronic property calculations often benefit from a more extensive set like 6-311++G(d,p).
The following diagram illustrates the foundational choices in a typical DFT study.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 5. longdom.org [longdom.org]
- 6. [PDF] Density Functional Theory Calculations for Nitro Benzene Molecules Group | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pc2.uni-paderborn.de [pc2.uni-paderborn.de]
- 10. researchgate.net [researchgate.net]
- 11. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical study of the decomposition reactions in substituted nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [laro.lanl.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. southampton.ac.uk [southampton.ac.uk]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Utilizing 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Introduction: A Highly Activated Substrate for Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for efficient and predictable methodologies for constructing complex aromatic structures is paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings. The efficacy of this reaction is critically dependent on the electronic nature of the aromatic substrate.[1][2] 2-Fluoro-4-(methylsulfonyl)nitrobenzene has emerged as a superior substrate for SNAr reactions due to its exceptional electrophilicity. The convergence of two powerful electron-withdrawing groups—a nitro group and a methylsulfonyl group—positioned para and ortho to a fluorine leaving group, synergistically activates the benzene ring towards nucleophilic attack.[3][4] This heightened reactivity, coupled with the excellent leaving group ability of fluoride in this context, allows for a broad scope of transformations under mild conditions, making it an invaluable tool for researchers and drug development professionals.
The Mechanistic Underpinning: A Stepwise Pathway to Substitution
The SNAr reaction of this compound proceeds through a well-defined, two-step addition-elimination mechanism.[5] This process is distinct from SN1 and SN2 reactions, as it involves an attack on an sp2-hybridized carbon within an aromatic system.[2]
-
Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This initial step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The negative charge of this intermediate is effectively delocalized across the aromatic ring and, crucially, is stabilized by the potent electron-withdrawing nitro and methylsulfonyl groups. This stabilization lowers the activation energy of the first, typically rate-determining, step.[4]
-
Elimination of the Leaving Group and Aromaticity Restoration: In the subsequent, generally faster step, the fluoride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the ring, yielding the final substituted product. The high electronegativity of fluorine, which makes it a poor leaving group in SN2 reactions, is advantageous here as the C-F bond cleavage is not the rate-limiting step.[4]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocols: A Guide to Practical Application
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions with this compound using various classes of nucleophiles. These protocols are intended as a robust starting point and can be optimized based on the specific nucleophile and desired scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks |
| Selected Nucleophile (e.g., amine, thiol, alcohol) | Magnetic stirrer and stir bars |
| Anhydrous Solvent (e.g., DMF, DMSO, THF, Acetonitrile) | Heating mantle or oil bath |
| Base (e.g., K₂CO₃, NaH, Et₃N) | Condenser and inert gas line (N₂ or Ar) |
| Deionized Water | Thin Layer Chromatography (TLC) plates |
| Organic Solvents for Extraction (e.g., Ethyl Acetate, Dichloromethane) | Rotary evaporator |
| Brine Solution | Chromatography column (for purification) |
| Anhydrous Na₂SO₄ or MgSO₄ | Standard laboratory glassware |
Protocol 1: Reaction with Amine Nucleophiles
This protocol outlines a general procedure for the synthesis of N-substituted 4-(methylsulfonyl)-2-nitroanilines.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate). Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 2.0 eq).
-
Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol is designed for the synthesis of thioethers through the reaction with thiols.
-
Thiolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the thiol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C and add a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to generate the thiolate.
-
Substrate Addition: In another flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of the substrate to the pre-formed thiolate at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Caption: A generalized workflow for SNAr reactions.
Expected Outcomes and Troubleshooting
The high reactivity of this compound generally leads to high yields and clean reactions. Below is a table summarizing expected outcomes with various nucleophiles.
| Nucleophile Class | Typical Reaction Conditions | Expected Yield |
| Primary/Secondary Amines | K₂CO₃, DMF, 25-80 °C | 85-98% |
| Aryl Amines | K₂CO₃, DMF, 80-120 °C | 70-90% |
| Thiols | NaH, THF, 0 °C to rt | 80-95% |
| Alcohols/Phenols | NaH, THF, 0 °C to rt | 75-90% |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base to fully deprotonate the nucleophile.
-
Side Product Formation: For sensitive substrates, running the reaction at a lower temperature for a longer duration may improve selectivity. Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidative side reactions.
-
Purification Challenges: If the product is difficult to separate from the starting material, consider adjusting the eluent system for column chromatography. A second purification or recrystallization may be necessary.
Safety Precautions
As with all laboratory procedures, proper safety protocols must be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: this compound and related nitroaromatic compounds should be handled in a well-ventilated fume hood.[6][7][8][9][10] Avoid inhalation of dust or vapors and prevent skin and eye contact.[6][7][8][9][10]
-
Reactivity Hazards: Reactions involving sodium hydride (NaH) are highly exothermic and release flammable hydrogen gas. NaH should be handled with extreme care under an inert atmosphere, and additions should be performed slowly and at a controlled temperature.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile reagent for facilitating nucleophilic aromatic substitution reactions. The protocols and insights provided in these application notes serve as a comprehensive guide for its effective use in the synthesis of a wide array of functionalized aromatic compounds. Its predictable reactivity and amenability to a broad range of nucleophiles make it an indispensable building block in the pursuit of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-Fluoro-4-(methylsulfonyl)nitrobenzene in Pharmaceutical Synthesis
Abstract
This comprehensive guide details the application of 2-Fluoro-4-(methylsulfonyl)nitrobenzene as a critical building block in modern pharmaceutical synthesis. We delve into the chemical principles governing its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This document provides researchers, scientists, and drug development professionals with a robust understanding of this reagent's utility, supported by detailed, field-proven protocols for its application in the synthesis of kinase inhibitors, including a key intermediate for the BRAF inhibitor, Vemurafenib.
Introduction: The Strategic Advantage of a Doubly Activated System
In the landscape of medicinal chemistry, the synthesis of complex aromatic scaffolds is a cornerstone of drug discovery. This compound has emerged as a highly valuable and versatile electrophilic partner in the construction of pharmaceutical intermediates. Its utility stems from a unique molecular architecture: a benzene ring activated by two potent electron-withdrawing groups—a nitro group and a methylsulfonyl group—positioned ortho and para to a fluorine atom.
This strategic arrangement profoundly influences the molecule's reactivity, making the fluorine atom an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The synergistic electron-withdrawing effects of the nitro and sulfonyl groups render the ipso-carbon highly electrophilic and stabilize the key Meisenheimer intermediate, thus facilitating reactions with a wide array of nucleophiles under relatively mild conditions.[3][4] This predictable and efficient reactivity has positioned this compound as a go-to reagent in the synthesis of targeted therapeutics, most notably in the class of kinase inhibitors.[5]
The Heart of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of action for this compound in synthetic transformations is the SNAr mechanism. Understanding this pathway is paramount to optimizing reaction conditions and predicting outcomes.
The SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the linchpin of the reaction's facility. The strong electron-withdrawing nitro and methylsulfonyl groups at the ortho and para positions are crucial as they delocalize the negative charge through resonance, significantly lowering the activation energy of this rate-determining step.[2][4]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the fluoride ion is expelled, and the aromaticity of the benzene ring is restored, yielding the final substituted product.
dot
Caption: General mechanism of the SNAr reaction.
Causality Behind Reactivity: Why Fluorine Excels
In the context of SNAr, the typical halide leaving group trend (I > Br > Cl > F) is inverted.[6] For this compound, fluorine is the superior leaving group. This "element effect" is a direct consequence of the reaction mechanism. Since the rate-determining step is the initial nucleophilic attack, the high electronegativity of fluorine plays a dominant role.[7] It strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to attack. The strength of the C-F bond is less critical because its cleavage occurs in the fast, second step of the reaction.[6][7]
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of diaryl ethers, diaryl thioethers, and N-aryl amines, which are common motifs in kinase inhibitors.
Synthesis of BRAF Inhibitors: The Vemurafenib Story
A landmark application of this reagent is in the synthesis of Vemurafenib (PLX4032) and its analogue PLX4720 , potent inhibitors of the BRAFV600E mutant protein, a key driver in many melanomas.[8][9][10] The synthesis involves the coupling of an aniline derivative with the core structure of Vemurafenib. While the final drug does not contain the methylsulfonyl group, this compound is a precursor to a key intermediate. A related key intermediate in some patented syntheses is N-(3-{[5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide.[11][12][13][14]
Building Blocks for Other Kinase Inhibitors
The utility of this compound extends to the synthesis of other kinase inhibitors. For instance, it is a valuable starting material for analogues of Dabrafenib , another BRAF inhibitor.[15][16][17] Its activated nature allows for the facile introduction of various amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the development of MEK and other kinase inhibitors.[18][19]
Experimental Protocols
The following protocols are designed to be robust and reproducible. They provide a foundational methodology that can be adapted for various nucleophiles.
General Protocol for SNAr with Primary/Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 4-(methylsulfonyl)-2-nitroanilines, which are versatile intermediates.
dot
Caption: General experimental workflow for SNAr with amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
Standard glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add the amine (1.1 - 1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Causality of Choices:
-
Solvent: Polar aprotic solvents like DMF or ACN are ideal as they effectively solvate the reactants and the charged Meisenheimer intermediate without protonating the nucleophile.[20]
-
Base: An excess of a mild inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is used to neutralize the HF byproduct, driving the reaction to completion.
-
Temperature: Heating is often necessary to provide sufficient activation energy for the initial nucleophilic attack, especially with less reactive amines.
Protocol for SNAr with Thiol Nucleophiles
This protocol outlines the synthesis of aryl thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Thiolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the thiol (1.1 eq) and stir for 30 minutes at 0 °C to generate the sodium thiolate.
-
SNAr Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[5]
Causality of Choices:
-
Base (NaH): A strong base like NaH is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.
-
Quenching: Quenching with a mild acid like NH₄Cl neutralizes any remaining NaH and the basic reaction mixture.
Data Presentation
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles. Yields are representative and may vary based on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 80 | 4-6 | 85-95 |
| Secondary Amine | Piperidine | K₂CO₃ | ACN | 60 | 2-4 | >90 |
| Thiol | Thiophenol | NaH | THF | RT | 1-3 | >90 |
| Alcohol | Phenol | K₂CO₃ | DMF | 100 | 8-12 | 70-80 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Nucleophile is not strong enough. 3. Inappropriate solvent. | 1. Gradually increase reaction temperature. 2. Use a stronger base or a more reactive nucleophile. 3. Switch to a more polar aprotic solvent like DMSO.[21] |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of water. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | 1. Similar polarity of product and starting material. | 1. Optimize the mobile phase for column chromatography; consider recrystallization. |
Conclusion
This compound is a powerful and reliable building block for the synthesis of complex pharmaceutical molecules. Its reactivity is governed by the well-understood SNAr mechanism, which is greatly enhanced by the presence of two strong electron-withdrawing groups. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors. The predictable nature of its reactions, coupled with the strategic importance of the resulting products, ensures that this compound will remain a key component in the medicinal chemist's toolbox.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thno.org [thno.org]
- 11. N-(3-{5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide | 918505-84-7 | Buy Now [molport.com]
- 12. a2bchem.com [a2bchem.com]
- 13. China N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluoro-phenyl]propane-1-sulfonamide 918505-84-7 [chinachemnet.com]
- 14. 918505-84-7|N-(3-(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide|BLD Pharm [bldpharm.com]
- 15. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 16. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 17. medkoo.com [medkoo.com]
- 18. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Fluoro-4-(methylsulfonyl)nitrobenzene in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic application of 2-Fluoro-4-(methylsulfonyl)nitrobenzene as a pivotal building block in the synthesis of modern agrochemicals. We delve into the core chemical principles governing its reactivity, present detailed, field-tested protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and discuss its role in constructing the core scaffolds of potent herbicides and fungicides. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Strategic Advantage of a Highly Activated Aromatic Building Block
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective active ingredients for crop protection. The molecular architecture of these compounds is critical to their efficacy, selectivity, and environmental profile. This compound has emerged as a superior electrophilic aromatic intermediate due to its precisely engineered electronic properties.
The benzene ring is strongly deactivated by two potent electron-withdrawing groups: the nitro (-NO₂) group and the methylsulfonyl (-SO₂CH₃) group. Their placement ortho and para to the fluorine atom synergistically activates the ipso-carbon, making the fluorine an excellent leaving group in the context of nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This high reactivity allows for the facile and efficient introduction of diverse functionalities, a cornerstone of combinatorial chemistry and lead optimization in agrochemical discovery.[4][5] This guide will illuminate the pathways to harness this reactivity for the synthesis of next-generation agrochemicals.
Physicochemical Properties & Data
A thorough understanding of the physical and chemical properties of this compound is essential for safe handling, reaction optimization, and process scale-up.
| Property | Value | Source |
| CAS Number | 252561-33-4 | [6] |
| Molecular Formula | C₇H₆FNO₄S | [6] |
| Molecular Weight | 219.19 g/mol | [6][7] |
| Appearance | Yellow crystalline solid | [8] |
| Melting Point | 94-97.5 °C | [9] |
| Boiling Point | 410.0±45.0 °C (Predicted) | [9] |
| Density | 1.488±0.06 g/cm³ (Predicted) | [9] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, THF) | Inferred |
| Storage | Store at room temperature in a dry, well-ventilated area. | [4][7] |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its susceptibility to SNAr reactions. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3] The strong electron-withdrawing groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of the rate-determining addition step.[2]
The general workflow for utilizing this building block is outlined below.
Caption: General SNAr Experimental Workflow.
Protocol 3.1: Synthesis of an Aryl Ether Herbicide Precursor
This protocol details the reaction with a substituted phenol, a common step in synthesizing diphenyl ether herbicides, which often act by inhibiting protoporphyrinogen oxidase (PPO).[10]
Objective: To synthesize a 2-(substituted phenoxy)-4-(methylsulfonyl)nitrobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add 4-Chlorophenol to the mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. DMF is an excellent solvent for SNAr as its polar aprotic nature solvates the cation (K⁺) but not the nucleophilic anion (phenoxide), enhancing its reactivity.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature. Pour the mixture into ice-water with stirring.
-
A precipitate (the product) should form. Collect the solid by vacuum filtration.
-
Wash the solid with water to remove residual DMF and salts, followed by a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Self-Validation: The formation of a solid upon quenching and the distinct melting point of the purified product serve as initial validation. Final confirmation should be done via spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Protocol 3.2: Synthesis of an Aryl Amine Fungicide Precursor
This protocol outlines the synthesis of a substituted diphenylamine scaffold, which is present in various classes of fungicides and herbicides.[11][12]
Objective: To synthesize a 2-(substituted anilino)-4-(methylsulfonyl)nitrobenzene derivative.
Materials:
-
This compound (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq) or a non-nucleophilic organic base like Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve this compound and 3-(Trifluoromethyl)aniline in acetonitrile.
-
Add the base (NaHCO₃ or TEA) to the solution.
-
Causality: A base is required to scavenge the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. A milder base like NaHCO₃ is often sufficient and can be easier to remove than stronger inorganic bases.
-
-
Heat the mixture to reflux (approx. 82 °C for ACN) and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
After cooling, filter off any inorganic salts if a solid base was used.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Self-Validation: Successful purification via chromatography yielding a single major spot/peak with the expected mass is a strong indicator of success. Structural elucidation by NMR confirms the regiochemistry of the substitution.
-
From Building Block to Active Ingredient
The derivatives synthesized from this compound are rarely the final agrochemical. They are intermediates that undergo further transformations. A common subsequent step is the reduction of the nitro group to an amine, which can then be further functionalized.[8]
Caption: Synthetic pathway from building block to final product.
This pathway is exemplified in the synthesis of various commercial agrochemicals. For instance, the core of sulfonylurea herbicides or certain triketone herbicides can be constructed using intermediates derived from this building block.[13] Similarly, complex heterocyclic fungicides often incorporate a substituted aniline moiety that can be sourced from this synthetic route.[14][15]
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. Its highly activated system allows for predictable and efficient functionalization via nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this reagent in the discovery and development of novel, effective crop protection agents. The key to its successful application lies in understanding the interplay between the substrate's electronics, the nucleophile's reactivity, and the optimization of reaction conditions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Buy 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | 252561-33-4 [smolecule.com]
- 9. 4-Fluoro-2-(methylsulfonyl)nitrobenzene CAS#: 78228-02-1 [amp.chemicalbook.com]
- 10. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity | MDPI [mdpi.com]
- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-4-(methylsulfonyl)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Advantage of 2-Fluoro-4-(methylsulfonyl)nitrobenzene in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. A key reagent that has emerged as a powerful building block for the construction of diverse heterocyclic scaffolds is This compound . Its utility stems from a unique confluence of electronic and steric properties that render it highly reactive and selective in nucleophilic aromatic substitution (SNAr) reactions.
The strategic positioning of three key functional groups on the benzene ring dictates the reactivity of this molecule:
-
Fluorine Atom: An excellent leaving group in SNAr reactions, its high electronegativity activates the aromatic ring towards nucleophilic attack.[1]
-
Nitro Group (-NO₂): A potent electron-withdrawing group located para to the fluorine atom, it significantly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[2]
-
Methylsulfonyl Group (-SO₂CH₃): Another strong electron-withdrawing group positioned ortho to the fluorine, it further enhances the electrophilicity of the reaction center and contributes to the stability of the reaction intermediate.
This electronic arrangement makes this compound an ideal substrate for the efficient synthesis of a wide array of heterocyclic systems under relatively mild conditions. This guide provides detailed protocols and technical insights for the synthesis of novel phenoxazines, phenothiazines, and benzimidazoles using this versatile reagent.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of heterocyclic compounds from this compound proceeds primarily through the SNAr mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro and methylsulfonyl groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the substituted product.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
reactant [label="this compound + Nu⁻", fillcolor="#F1F3F4"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Product + F⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Elimination of F⁻"]; } caption { label = "Generalized SNAr Mechanism"; fontsize = 12; fontname = "Helvetica-Bold"; }
Application Protocol I: Synthesis of 4-(Methylsulfonyl)phenoxazines
Phenoxazine derivatives are an important class of heterocycles with applications in medicinal chemistry, including as anticancer and antiviral agents.[3] The reaction of this compound with substituted 2-aminophenols provides a direct route to this scaffold.
Experimental Workflow
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start [label="Start: Reagents & Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="this compound\n+\nSubstituted 2-Aminophenol\n+\nBase (e.g., K₂CO₃)\n+\nSolvent (e.g., DMF or DMSO)"]; reaction [label="Heat Reaction Mixture\n(e.g., 100-140 °C, 4-8 h)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Precipitation & Filtration)"]; purification [label="Purification\n(Recrystallization or Chromatography)"]; product [label="Final Product:\n4-(Methylsulfonyl)phenoxazine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption { label = "Workflow for Phenoxazine Synthesis"; fontsize = 12; fontname = "Helvetica-Bold"; }
Detailed Protocol: Synthesis of a Representative 4-(Methylsulfonyl)phenoxazine
This protocol is based on established methods for the synthesis of phenoxazine derivatives from analogous starting materials.[4][5]
Materials:
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 219.19 g/mol | 1.0 | 1.0 |
| Substituted 2-Aminophenol | - | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the substituted 2-aminophenol (1.1 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 6-10 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice, which should induce the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and air-dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Application Protocol II: Synthesis of 4-(Methylsulfonyl)phenothiazines
Phenothiazines are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic and anticancer properties.[6][7][8] The synthesis of 4-(methylsulfonyl)phenothiazines can be achieved through the reaction of this compound with 2-aminothiophenol derivatives.
Detailed Protocol: Synthesis of a Representative 4-(Methylsulfonyl)phenothiazine
This protocol is adapted from established procedures for phenothiazine synthesis.[9][10]
Materials:
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 219.19 g/mol | 1.0 | 1.0 |
| Substituted 2-Aminothiophenol | - | 1.1 | 1.1 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 g/mol | 2.2 | 2.2 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 mmol) in anhydrous THF (5 mL).
-
To this suspension, add a solution of the substituted 2-aminothiophenol (1.1 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Protocol III: Synthesis of 4-(Methylsulfonyl)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in a variety of drugs with antimicrobial, antiviral, and anticancer activities.[11][12][13] A two-step, one-pot synthesis of 4-(methylsulfonyl)benzimidazoles can be achieved starting from this compound and a substituted o-phenylenediamine, followed by cyclization with an aldehyde.
Experimental Workflow
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start [label="Start: Reagents & Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1_reagents [label="Step 1: SNAr Reaction\nthis compound\n+\no-Phenylenediamine Derivative\n+\nBase (e.g., K₂CO₃)\n+\nSolvent (e.g., DMF)"]; step1_reaction [label="Heat Reaction Mixture\n(e.g., 100 °C, 4-6 h)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2_reagents [label="Step 2: Reductive Cyclization\nAdd Reducing Agent (e.g., Na₂S₂O₄)\n+\nAldehyde Derivative\n+\nSolvent (e.g., Ethanol/Water)"]; step2_reaction [label="Heat to Reflux\n(e.g., 80 °C, 4-6 h)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Precipitation & Filtration)"]; purification [label="Purification\n(Recrystallization or Chromatography)"]; product [label="Final Product:\n4-(Methylsulfonyl)benzimidazole Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1_reagents; step1_reagents -> step1_reaction; step1_reaction -> step2_reagents; step2_reagents -> step2_reaction; step2_reaction -> workup; workup -> purification; purification -> product; } caption { label = "Workflow for Benzimidazole Synthesis"; fontsize = 12; fontname = "Helvetica-Bold"; }
Detailed Protocol: Synthesis of a Representative 2-Aryl-4-(methylsulfonyl)benzimidazole
This protocol is based on established methods for benzimidazole synthesis from related nitroaromatic precursors.[1][14]
Step 1: Nucleophilic Aromatic Substitution
Materials:
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 219.19 g/mol | 1.0 | 1.0 |
| Substituted o-Phenylenediamine | - | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted o-phenylenediamine (1.1 mmol) in DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, an N-substituted-4-(methylsulfonyl)-2-nitroaniline. This intermediate is typically used in the next step without further purification.
Step 2: Reductive Cyclization
Materials:
| Reagent/Solvent | Amount (mmol) | Equivalents |
| Crude Intermediate from Step 1 | ~1.0 | 1.0 |
| Aromatic Aldehyde | 1.2 | 1.2 |
| Sodium Dithionite (Na₂S₂O₄) | 3.0 | 3.0 |
| Ethanol/Water (1:1) | - | - |
Procedure:
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water (1:1, 20 mL).
-
Add the aromatic aldehyde (1.2 mmol) and sodium dithionite (3.0 mmol) to the solution.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
A precipitate of the benzimidazole product should form. Collect the solid by vacuum filtration, wash with cold water, and air-dry.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of phenoxazines, phenothiazines, benzimidazoles, and other related heterocyclic systems. The predictable reactivity of this reagent, driven by the principles of nucleophilic aromatic substitution, allows for the rational design and efficient construction of complex molecules with potential applications in drug discovery and materials science. The resulting methylsulfonyl-substituted heterocycles are of particular interest for their potential to interact with a variety of biological targets, making this an exciting area for further investigation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Journal of Medicinal and Medical Chemistry [jmedchem.com]
- 3. CN105669504A - Preparation method of 2-nitro-4-methyl sulphonyl benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorganic & Medicinal Chemistry Letters - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 10. US2997468A - Preparation of phenothiazines - Google Patents [patents.google.com]
- 11. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Derivatization of 2-Fluoro-4-(methylsulfonyl)nitrobenzene for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the derivatization of 2-fluoro-4-(methylsulfonyl)nitrobenzene, a critical building block in modern medicinal chemistry. We will explore its chemical reactivity, focusing on the strategic implementation of Nucleophilic Aromatic Substitution (SNAr) and subsequent nitro group reduction. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and data-driven guidance to leverage this versatile scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Value of a Doubly Activated Scaffold
This compound is a highly valuable aromatic scaffold in drug discovery. Its utility stems from a unique electronic architecture: the aromatic ring is rendered exceptionally electrophilic by the powerful, synergistic electron-withdrawing effects of a nitro group (-NO₂) and a methylsulfonyl group (-SO₂Me) positioned ortho and para to a fluorine atom. This activation makes the fluorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
This reactivity profile allows for the facile and often regioselective introduction of a wide array of nucleophiles, building molecular complexity. Furthermore, the nitro group serves as a synthetic handle that can be readily reduced to an aniline. This aniline derivative is a crucial precursor for constructing ureas, amides, and other functionalities frequently found in the hinge-binding motifs of kinase inhibitors.[2] The multi-kinase inhibitor Regorafenib, for instance, utilizes a derivative of this core structure in its synthesis.[3][4][5]
Core Derivatization Strategies: A Two-Step Workflow
The most common and effective use of this compound in medicinal chemistry follows a robust two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a chosen nucleophile (typically an amine, thiol, or alcohol).
-
Nitro Group Reduction: Conversion of the nitro group to a primary amine, which serves as a key point for further diversification.
This workflow provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
References
Application Notes & Protocols: Safe Handling and Storage of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene (CAS No. 1166756-97-3) is a substituted nitrobenzene derivative utilized as a building block in medicinal chemistry and drug development.[] Its structural motifs—a fluorinated aromatic ring, a nitro group, and a sulfonyl group—make it a versatile reagent for complex molecule synthesis. However, these same functional groups confer significant health and safety hazards. Aromatic nitro compounds as a class are known for their toxicity, potential for bioaccumulation, and reactivity.[2]
This document provides a detailed guide for the safe handling, storage, and disposal of this compound in a laboratory setting. The protocols herein are synthesized from established safety principles for aromatic nitro compounds and aim to provide researchers with the knowledge to mitigate risks effectively. Due to the limited specific toxicological data for this exact compound, these guidelines are based on the well-documented hazards of structurally related chemicals.[3][4][5] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Before any handling, a comprehensive risk assessment must be performed.
GHS Classification (Inferred)
Based on data from analogous aromatic nitro compounds, this compound should be treated as a substance with the following GHS hazard classifications.
| Hazard Class | Category | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed[3][4][6] |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin[3][4][5][6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3][4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5][6][7] |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer[3][4][7] |
| Specific Target Organ Toxicity (Repeated) | Category 1/2 | H372/H373: Causes damage to organs (e.g., blood) through prolonged or repeated exposure[3][6][7] |
Physicochemical Properties
Understanding the physical properties of the compound is crucial for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| CAS Number | 1166756-97-3 | [] |
| Molecular Formula | C₇H₆FNO₄S | [] |
| Molecular Weight | 219.19 g/mol | [] |
| Appearance | Light yellow to yellow solid (typical) | [8] |
| Storage Temp. | 2-8°C recommended | [8] |
Primary Hazards Explained
-
Systemic Toxicity: The primary toxicological threat from aromatic nitro compounds is methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, be fatal. Absorption can occur rapidly through inhalation of dust, skin contact, or ingestion.[2]
-
Reactivity and Thermal Instability: Nitro compounds are energetically rich. While this specific compound is not classified as an explosive, it can decompose exothermically at elevated temperatures.[9] Contamination with incompatible materials (e.g., strong bases, reducing agents) can significantly lower the decomposition temperature, posing a runaway reaction hazard.[2][9]
-
Hazardous Decomposition Products: In a fire, thermal decomposition will release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[4][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.
Caption: Hierarchy of Controls applied to handling hazardous chemicals.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound solid, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood.[4][10][11] This is non-negotiable.
-
Expertise & Experience: A fume hood serves two primary purposes: it protects the user from inhaling toxic dust or vapors and contains spills within a manageable area. Ensure the sash is kept as low as possible to maximize airflow and protection.
-
Personal Protective Equipment (PPE) Specification
PPE is the last line of defense and must be selected carefully for compatibility with aromatic nitro compounds.[12]
| Protection Type | Specification | Rationale |
| Hand | Double-gloving with nitrile gloves. Change gloves immediately upon contamination. | Aromatic nitro compounds can be absorbed through the skin.[2] Double-gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove. |
| Eye/Face | ANSI Z87.1-compliant chemical splash goggles.[13] A full-face shield must be worn over goggles when handling larger quantities (>5g) or if there is a splash risk. | Protects against accidental splashes of solutions or airborne solid particles reaching the eyes.[12] A face shield protects the entire face. |
| Body | Flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned. Long pants and fully enclosed, chemical-resistant shoes are mandatory.[13] | Provides a barrier against skin contact from spills. Flame-resistant material is prudent given the combustible nature of nitro compounds.[14] Open-toed shoes are forbidden.[15] |
| Respiratory | Not typically required if all work is conducted in a certified fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[13] | A fume hood is the primary method of respiratory protection. Respirator use requires a formal program with fit-testing and training.[13] |
Safe Handling Protocols
Strict adherence to established protocols is essential to prevent exposure and contamination.
General Handling Precautions
-
Designated Area: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.[16]
-
Avoid Dust Formation: Handle the solid gently to minimize the generation of airborne dust.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][14][17]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[15][17]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
Protocol: Weighing and Preparing a Stock Solution
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution.
Caption: Standard workflow for weighing and dissolving a hazardous solid.
Methodology:
-
Preparation and PPE:
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (spatula, weigh paper/boat, appropriately sized flask with a cap, chosen solvent, labels).
-
Don all required PPE as specified in Section 2.2 (double gloves, goggles, lab coat).
-
-
Designate Work Area:
-
Place a disposable absorbent pad on the floor of the fume hood to contain any minor spills.
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and transport it in a sealed container to the balance.
-
-
Weighing the Solid:
-
Tare the weigh paper on the balance.
-
Using a clean spatula, carefully transfer the approximate amount of this compound from its storage container onto the weigh paper.
-
Trustworthiness: Do not return excess chemical to the stock bottle to avoid contamination. Treat any excess as waste.
-
Close the primary storage container immediately.
-
-
Transfer and Dissolution:
-
Carefully fold the weigh paper and transfer the solid into the designated flask.
-
Add the calculated volume of the desired solvent to the flask.
-
Cap the flask securely and mix by swirling or magnetic stirring until the solid is fully dissolved.
-
-
Labeling:
-
Immediately label the flask with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
-
Decontamination and Clean-up:
-
Rinse the spatula with a small amount of solvent, collecting the rinsate as hazardous waste.
-
Dispose of the used weigh paper as solid hazardous waste.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the wipe as hazardous waste.
-
Remove the outer pair of gloves and dispose of them as hazardous waste. Don a new pair if continuing work.
-
Storage and Transport
Proper storage is critical to maintaining chemical stability and preventing accidental exposure or reaction.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[3][17] A refrigerated (2-8°C) location is often recommended.[8]
-
Security: The storage location must be locked and accessible only to authorized personnel.[3][6][17]
-
Container: Keep the container tightly closed to prevent contamination and potential sublimation or reaction with atmospheric moisture.[3][10][11]
Incompatible Materials
Segregation from incompatible materials is a critical safety measure to prevent violent reactions.[9]
| Class of Incompatible Material | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Peroxides, Nitric Acid, Chlorates | Can react violently with nitro compounds, creating a fire or explosion hazard.[2][3] |
| Strong Reducing Agents | Metal Hydrides, Zinc Powder | Can cause a highly exothermic, potentially explosive reduction of the nitro group.[2][3] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote decomposition or unwanted side reactions, especially with heating.[2][6] |
| Combustible Materials | Solvents, Paper, Wood | Keep separate to reduce fuel load in case of a fire.[3] |
Intra-lab Transport
When moving the compound between the stockroom and the laboratory, place the primary, sealed container inside a secondary, shatter-proof container (e.g., a rubber bucket or plastic tote) to contain any spills in case of an accident.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate the area with an appropriate solvent and wipe, disposing of all materials as hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Activate the fire alarm to alert emergency services.
-
Prevent re-entry.
-
Provide emergency responders with the Safety Data Sheet (SDS) upon their arrival.
-
Exposure First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][18] Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[14][17]
-
Hazards: Fire will produce poisonous and corrosive gases.[4][14] Firefighters must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA).[17] Containers may explode when heated.[4][14]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[19]
Waste Segregation and Collection
-
Solid Waste: Collect unused compound, contaminated absorbents, and disposable labware (gloves, wipes, weigh paper) in a clearly labeled, sealed hazardous waste container.[20][21]
-
Liquid Waste: Collect solutions and solvent rinsates in a separate, compatible, and clearly labeled hazardous waste container.[20] Do not mix with incompatible waste streams (e.g., strong acids or bases).[21]
-
Labeling: All waste containers must be labeled with "HAZARDOUS WASTE," the full chemical name of the contents, and an approximate concentration.[20][21]
Disposal Pathway
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
Trustworthiness: Never dispose of this chemical down the drain or in regular trash.[4] This is illegal and environmentally harmful.
References
- 2. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 4-Fluoro-2-(methylsulfonyl)nitrobenzene CAS#: 78228-02-1 [amp.chemicalbook.com]
- 9. icheme.org [icheme.org]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. nj.gov [nj.gov]
- 15. csub.edu [csub.edu]
- 16. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. mtu.edu [mtu.edu]
- 20. nswai.org [nswai.org]
- 21. engineering.purdue.edu [engineering.purdue.edu]
Application Notes & Protocols: A Step-by-Step Guide for Fluorination and Methylsulfonylation Reactions
Introduction: The Strategic Value of Fluorine and Sulfonyl Groups in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and methylsulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The carbon-fluorine bond is exceptionally strong, which can shield adjacent positions from metabolic attack, thereby increasing the drug's half-life.[2]
Similarly, the methylsulfonyl group is a key functional group in a multitude of FDA-approved drugs.[3] It often acts as a versatile hydrogen bond acceptor and can improve a compound's aqueous solubility and overall pharmacokinetic profile. The sulfonamide linkage, in particular, is a privileged structural motif found in antibacterial, antiviral, and anticancer agents.[1][3][4]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for performing two of the most critical transformations in organic synthesis: fluorination and methylsulfonylation. The narrative emphasizes the causality behind experimental choices to empower scientists to not only execute these reactions but also to troubleshoot and adapt them effectively.
The Art of Fluorination: Taming the Most Electronegative Element
The direct formation of a carbon-fluorine bond presents unique challenges due to the high reactivity of many fluorinating agents and the potential for unwanted side reactions.[5][6] Methodologies are broadly categorized into nucleophilic and electrophilic fluorination.[7][8]
-
Nucleophilic Fluorination: Involves a fluoride ion (F⁻) as the nucleophile, displacing a leaving group. This is often used for converting alcohols (after activation) and alkyl halides to the corresponding fluorides.[7][9]
-
Electrophilic Fluorination: Utilizes a reagent with an electron-deficient fluorine atom ("F⁺" equivalent) that reacts with a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring.[7][10]
Reagent Selection Guide for Fluorination
Choosing the correct fluorinating agent is critical for success and safety. The table below summarizes common reagents, their applications, and key considerations.
| Reagent Name | Type | Common Applications | Key Considerations |
| DAST (Diethylaminosulfur trifluoride) | Nucleophilic | Deoxyfluorination of alcohols and aldehydes/ketones. | Thermally unstable; can decompose violently above 50°C. Highly sensitive to moisture.[6] Generates HF upon hydrolysis.[6][11] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Nucleophilic | Similar to DAST but with improved thermal stability. | A safer alternative to DAST, but still moisture-sensitive and corrosive.[11] |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Fluorination of enolates, enol ethers, and electron-rich aromatics. | Crystalline solid, stable in air, and less hazardous than many other agents.[10][11] Can be used in aqueous media.[12] |
| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic | Fluorination of a wide range of nucleophiles, including carbanions and enolates. | Stable, crystalline solid. Less reactive than Selectfluor®, which can be advantageous for selectivity.[10] |
General Experimental Workflow for Fluorination Reactions
A successful fluorination experiment requires meticulous planning and execution, with a strong emphasis on anhydrous conditions and safety.
Caption: Generalized workflow for a typical fluorination experiment.
Detailed Protocol: Nucleophilic Deoxyfluorination of a Secondary Alcohol using Deoxo-Fluor®
This protocol describes the conversion of a secondary alcohol to a secondary fluoride, a common transformation in medicinal chemistry. The inversion of stereochemistry is typical for this Sₙ2-type reaction.[13]
Materials:
-
Secondary alcohol (1.0 eq)
-
Deoxo-Fluor® (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, ice bath
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Scientist's Note: Cooling is crucial to control the reaction rate and minimize potential side reactions, such as elimination to form alkenes.[11]
-
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the cooled solution over 15-20 minutes.
-
Causality: A slow addition rate is paramount to manage the exothermicity of the reaction and prevent uncontrolled decomposition of the reagent.
-
-
Reaction Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add the reaction mixture to a vigorously stirred, chilled saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.[15][16]
Methylsulfonylation: Installing a Versatile Functional Group
Methylsulfonylation is a fundamental transformation that typically involves the reaction of an alcohol or an amine with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O).
-
From Alcohols: This reaction forms a methanesulfonate (mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[17][18][19] The hydroxyl group, a poor leaving group (HO⁻), is converted into a highly effective one (MsO⁻).[19]
-
From Amines: This reaction forms a methanesulfonamide, a stable and important functional group in many pharmaceuticals.[3]
Reagent Selection for Methylsulfonylation
| Reagent Name | Formula | Common Applications | Key Considerations |
| Methanesulfonyl Chloride | MsCl | Most common reagent for forming mesylates and sulfonamides. | Highly reactive, corrosive, and a lachrymator. Reacts with moisture.[20] A potential side product from reaction with alcohols is the corresponding alkyl chloride.[21] |
| Methanesulfonic Anhydride | Ms₂O | Used for forming mesylates and sulfonamides. | A solid, often considered milder and easier to handle than MsCl. Does not produce HCl as a byproduct, avoiding the formation of alkyl chloride side products.[21] |
| Triethylamine (TEA) | Et₃N | Non-nucleophilic base used as an acid scavenger. | Commonly used to neutralize the HCl generated when using MsCl.[17][21] |
| Pyridine | C₅H₅N | Non-nucleophilic base and sometimes solvent. | Also an effective acid scavenger. Can sometimes lead to side reactions if not used carefully.[21] |
General Experimental Workflow for Methylsulfonylation
Caption: Generalized workflow for a typical methylsulfonylation experiment.
Detailed Protocol: Sulfonamide Formation from a Primary Amine and Methanesulfonyl Chloride
This protocol details the synthesis of a methanesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.[19]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scientist's Note: This reaction is often exothermic. Cooling prevents a rapid temperature increase and minimizes the formation of potential byproducts from the reaction of MsCl with the newly formed sulfonamide.
-
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[19][20]
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.[20]
-
Causality: The series of aqueous washes is a self-validating system to ensure the removal of both basic and acidic impurities, simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[20] If it is an oil, purification by flash column chromatography is recommended.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion (Fluorination) | Inactive/hydrolyzed fluorinating agent due to moisture.[11][22] | Use a fresh bottle of reagent. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.[11] |
| Low or No Conversion (Sulfonylation) | Hydrolysis of sulfonyl chloride.[20] | Use anhydrous solvent and ensure all reagents are dry. Run under an inert atmosphere.[20] |
| Formation of Elimination Products (Deoxyfluorination) | Reaction temperature is too high; substrate is prone to elimination. | Maintain low reaction temperatures (0 °C or -78 °C). Consider a milder, less acidic fluorinating agent if possible. |
| Multiple Products / Low Regioselectivity (Fluorination) | Substrate has multiple reactive sites; incorrect fluorinating agent. | Use a more selective reagent (e.g., NFSI instead of Selectfluor®). Exploit directing groups on the substrate to control regioselectivity.[22] |
| Product Lost During Workup | Product is water-soluble or volatile.[23] | Check the aqueous layers by TLC/LC-MS before discarding.[23] Use gentle concentration methods (e.g., lower temperature on the rotary evaporator). |
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Simpler fluorine chemistry [soci.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. フッ素化反応 [sigmaaldrich.com]
- 9. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. How To [chem.rochester.edu]
Application Notes and Protocols for the Reaction of 2-Fluoro-4-(methylsulfonyl)nitrobenzene with Amine Nucleophiles
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of complex molecular architectures with high efficiency and predictability is paramount. Among the vast array of synthetic transformations, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and widely employed method for the formation of carbon-heteroatom bonds. This guide focuses on a particularly valuable substrate for SNAr reactions: 2-Fluoro-4-(methylsulfonyl)nitrobenzene . This compound serves as a versatile building block, primarily due to the potent activation of its aromatic ring towards nucleophilic attack. The strategic placement of two powerful electron-withdrawing groups—a nitro group at the para-position and a methylsulfonyl group at the ortho-position relative to the fluorine atom—creates a highly electron-deficient aromatic system, primed for reaction with a diverse range of nucleophiles, especially amines.[1][2]
The resulting N-aryl-4-(methylsulfonyl)-2-nitroaniline scaffolds are of significant interest to researchers and drug development professionals. They are key intermediates in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors used in targeted cancer therapies.[2][3][4][5] The fluorine atom, a small and highly electronegative leaving group, facilitates a rapid and often high-yielding reaction, making this substrate an attractive choice for both small-scale discovery and larger-scale synthetic campaigns.[1]
This document provides a comprehensive overview of the reaction of this compound with amine nucleophiles, delving into the underlying mechanistic principles, offering detailed and validated experimental protocols, and presenting a compilation of reaction data to guide synthetic strategy.
Mechanistic Insights: The Addition-Elimination Pathway
The reaction of this compound with amines proceeds via the classical SNAr addition-elimination mechanism . This two-step process is fundamentally different from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the amine nucleophile on the carbon atom bearing the fluorine leaving group (C-2). This initial step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6][7] The aromaticity of the benzene ring is temporarily disrupted in this intermediate.
The stability of the Meisenheimer complex is crucial for the facility of the SNAr reaction. In the case of this compound, the negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group and the para-methylsulfonyl group through resonance. This extensive delocalization significantly lowers the activation energy of the initial nucleophilic attack.
Figure 1: Generalized SNAr Mechanism. The reaction proceeds through a two-step addition-elimination pathway, with the formation of a resonance-stabilized Meisenheimer complex being the rate-determining step.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, typically rapid step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the benzene ring, leading to the formation of the final N-substituted 4-(methylsulfonyl)-2-nitroaniline product.
The Role of the Leaving Group: Why Fluorine Excels
Contrary to trends observed in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the best leaving group among the halogens. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by the nucleophile.[1] Since the C-F bond is not broken in the rate-determining step, its high bond strength is not a significant kinetic barrier.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various amine nucleophiles. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.
Safety Precautions:
-
This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment. Nitroaromatic compounds can be toxic and may cause skin irritation.[8]
Protocol 1: General Procedure for Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for a wide range of primary and secondary aliphatic amines, such as piperidine, morpholine, and n-butylamine.
Materials:
-
This compound
-
Aliphatic amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 5-10 mL per gram of starting material).
-
Add the aliphatic amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the reaction with aliphatic amines. A straightforward procedure involving reaction setup, monitoring, and purification.
Protocol 2: General Procedure for Reaction with Aromatic Amines
Aromatic amines, such as aniline and its derivatives, are generally less nucleophilic than aliphatic amines. Therefore, slightly more forcing conditions may be required.
Materials:
-
This compound
-
Aromatic amine (1.2 - 2.0 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aromatic amine (1.2 - 2.0 eq) and dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF.
-
Slowly add the solution of this compound to the solution of the deprotonated aromatic amine at room temperature.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative examples of the reaction of this compound with various amine nucleophiles. This data is intended to provide a comparative overview of reaction conditions and expected yields.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | Room Temp | 2 | >95 | [Adapted from 2] |
| Morpholine | Et₃N | DMSO | 60 | 4 | >90 | [Adapted from 2] |
| n-Butylamine | K₂CO₃ | DMF | Room Temp | 3 | >95 | [General Protocol] |
| Aniline | NaH | THF | 80 | 12 | ~85 | [General Protocol] |
| 4-Methoxyaniline | t-BuOK | DMF | 100 | 8 | ~90 | [General Protocol] |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The N-aryl-4-(methylsulfonyl)-2-nitroaniline core structure, readily accessible through the methods described, is a privileged scaffold in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][9] Small molecule inhibitors that target the ATP-binding site of specific kinases have emerged as a major class of targeted therapies.
The 4-(methylsulfonyl)-2-nitroaniline moiety can be further elaborated. For instance, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to build more complex molecules. The methylsulfonyl group often engages in important hydrogen bonding interactions within the kinase active site, contributing to the potency and selectivity of the inhibitor. The use of this compound provides a direct and efficient entry point to these valuable intermediates.[4]
Figure 3: Synthetic utility in drug discovery. The SNAr reaction provides a key intermediate for the synthesis of complex bioactive molecules.
Conclusion
The reaction of this compound with amine nucleophiles is a powerful and reliable synthetic transformation that provides access to a valuable class of chemical building blocks. The high reactivity of the substrate, driven by the synergistic electron-withdrawing effects of the nitro and methylsulfonyl groups, coupled with the excellent leaving group ability of fluorine, makes this an indispensable tool for researchers in organic synthesis and drug discovery. The protocols and data presented in this guide are intended to empower scientists to effectively utilize this versatile reagent in their research endeavors, accelerating the development of novel therapeutics and other advanced materials.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 2-Fluoro-4-(methylsulfonyl)nitrobenzene Synthesis
Welcome to our dedicated technical support center for the synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve reaction yields, troubleshoot common issues, and deepen their understanding of the underlying chemistry. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions in your laboratory work.
I. Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most effectively approached via a two-step reaction sequence. This strategy involves the initial formation of a sulfide intermediate, followed by its oxidation to the desired sulfone. This method offers a reliable and scalable route to the target molecule.
DOT Script for Synthesis Overview
Caption: Overall synthetic strategy for this compound.
II. Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene via SNAr
Question 1: I am observing a low yield or no reaction in the first step. What are the likely causes?
Answer: A low yield in the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with a methylthiolate source can stem from several factors. The key is to ensure the conditions are favorable for the attack of the nucleophile on the electron-deficient aromatic ring.
-
Insufficiently Activated Aromatic Ring: The SNAr reaction is driven by the presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group.[1][2] In 3,4-difluoronitrobenzene, the nitro group strongly activates the C4 position for nucleophilic attack. If your starting material is impure or has been incorrectly identified, the reaction will not proceed as expected.
-
Weak Nucleophile: The nucleophilicity of your methylthiolate source is critical. Sodium thiomethoxide (NaSMe) is a common and effective choice. If you are generating the thiomethoxide in situ from methanethiol and a base, ensure the base is strong enough to deprotonate the thiol completely.
-
Reaction Temperature: While SNAr reactions on highly activated substrates can often be performed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive.
Question 2: My reaction is complete, but I am isolating a mixture of products. What are the possible side reactions?
Answer: The primary side reaction of concern in this step is the disubstitution product, where both fluorine atoms are replaced by the methylthio group.
-
Control of Stoichiometry: To minimize the formation of the disubstituted product, it is essential to use a slight excess of the 3,4-difluoronitrobenzene or carefully control the stoichiometry of the sodium thiomethoxide to be one equivalent or slightly less.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of the second substitution occurring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
DOT Script for Troubleshooting Step 1
Caption: Troubleshooting flowchart for the SNAr synthesis of 2-Fluoro-4-(methylthio)nitrobenzene.
Step 2: Oxidation of 2-Fluoro-4-(methylthio)nitrobenzene to the Sulfone
Question 3: The oxidation of the sulfide to the sulfone is not going to completion, or I am observing the formation of a sulfoxide intermediate. How can I improve this?
Answer: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation is a common issue and can be addressed by carefully selecting the oxidant and optimizing the reaction conditions.
-
Choice of Oxidizing Agent: A variety of oxidizing agents can be used for this transformation.[2][3]
-
Hydrogen Peroxide (H₂O₂): This is a common and environmentally friendly oxidant. The reaction is often catalyzed by an acid, such as acetic acid.[3] To drive the reaction to the sulfone, a stoichiometric excess of H₂O₂ and longer reaction times or elevated temperatures may be necessary.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidant that can typically achieve complete oxidation to the sulfone. Using at least two equivalents of m-CPBA is recommended.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective but may require careful control of reaction conditions to avoid over-oxidation or side reactions with the aromatic ring.
-
-
Reaction Temperature: The oxidation of the sulfoxide to the sulfone generally requires more forcing conditions (higher temperature) than the initial oxidation of the sulfide to the sulfoxide.
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to track the disappearance of the starting sulfide and the intermediate sulfoxide.
Question 4: I am concerned about the potential for side reactions during the oxidation step. What should I look out for?
Answer: While the oxidation of the sulfide is generally selective, there are a few potential side reactions to be aware of:
-
Oxidation of the Nitro Group: This is generally not a concern under the conditions used for sulfide oxidation.
-
Reactions with the Aromatic Ring: With very harsh oxidizing agents or under strongly acidic conditions, electrophilic attack on the electron-rich positions of the aromatic ring is a remote possibility, though the deactivating effect of the nitro and sulfonyl groups makes this unlikely.
-
Desfluoro Impurity: In some cases, impurities from the starting materials or side reactions can lead to the formation of a "desfluoro" impurity, where the fluorine atom is replaced by a hydrogen atom.[4] While less common in this specific synthesis, it is a possibility to consider if you observe unexpected byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this two-step synthesis?
A1: With optimized conditions, the yield for each step can be quite high. For the SNAr step, yields in the range of 80-95% are achievable. The oxidation step can also proceed with high efficiency, often with yields exceeding 90%. Therefore, an overall yield of 70-85% is a reasonable expectation.
Q2: How can I purify the final product, this compound?
A2: The final product is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.
Q3: What are the key analytical techniques to characterize the product and intermediates?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for confirming the structure of the intermediate and final product. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any intermediates or impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonyl group (strong absorptions around 1350 and 1150 cm⁻¹) and the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).
Q4: Are there any safety precautions I should be aware of?
A4:
-
3,4-Difluoronitrobenzene: Is a toxic and irritating chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Thiomethoxide: Is corrosive and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Oxidizing Agents: Many oxidizing agents are strong and can react violently with other substances. Handle them with care and follow standard laboratory safety procedures. Hydrogen peroxide at high concentrations can be explosive.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid contact with skin.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene
-
To a solution of 3,4-difluoronitrobenzene (1 equivalent) in anhydrous DMF (5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add sodium thiomethoxide (0.95-1.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-(methylthio)nitrobenzene. This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Oxidation to this compound
-
Dissolve the crude 2-Fluoro-4-(methylthio)nitrobenzene (1 equivalent) in glacial acetic acid (10-15 mL per gram of sulfide).
-
To this solution, add 30% aqueous hydrogen peroxide (2.5-3.0 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material and the sulfoxide intermediate.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
DOT Script for Experimental Workflow
Caption: A step-by-step experimental workflow for the two-step synthesis.
V. Quantitative Data Summary
| Parameter | Step 1: SNAr Reaction | Step 2: Oxidation |
| Starting Material | 3,4-Difluoronitrobenzene | 2-Fluoro-4-(methylthio)nitrobenzene |
| Reagents | Sodium thiomethoxide | Hydrogen Peroxide, Acetic Acid |
| Solvent | DMF or DMSO | Acetic Acid |
| Typical Temperature | 25-50 °C | 60-70 °C |
| Typical Reaction Time | 2-4 hours | 4-6 hours |
| Expected Yield | 80-95% | >90% |
VI. References
-
Benchchem. Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: --INVALID-LINK--
-
Smolecule. 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene. Available at: --INVALID-LINK--
-
A-Z Chemical. This compound - CAS 1166756-97-3. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: --INVALID-LINK--
-
ResearchGate. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Available at: --INVALID-LINK--
-
PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. Available at: --INVALID-LINK--
-
Sigma-Aldrich. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Available at: --INVALID-LINK--
-
Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available at: --INVALID-LINK--
-
ChemicalBook. 2-Nitro-4-methylsulfonylbenzoic acid synthesis. Available at: --INVALID-LINK--
-
Google Patents. US4164517A - Preparation of fluoronitrobenzene. Available at: --INVALID-LINK--
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: --INVALID-LINK--
References
- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to combine technical precision with practical, field-tested insights to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing groups, a nitro group (NO₂) ortho to the fluorine and a methylsulfonyl group (SO₂CH₃) para to the fluorine, renders the ipso-carbon highly electrophilic. This electronic arrangement significantly stabilizes the transient Meisenheimer complex formed upon nucleophilic attack, facilitating the displacement of the fluoride leaving group.[1] Fluorine is an excellent leaving group in SNAr reactions, not because of its leaving group ability per se (which is generally poor in SN1 and SN2 reactions), but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is the rate-determining step.
Despite its high reactivity, side reactions can occur, leading to reduced yields and purification challenges. This guide will help you identify, understand, and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing a significant amount of a hydroxylated byproduct, 2-Hydroxy-4-(methylsulfonyl)nitrobenzene, in my reaction. What is causing this and how can I prevent it?
Answer:
The formation of 2-Hydroxy-4-(methylsulfonyl)nitrobenzene is a classic example of a hydrolysis side reaction.[2] This occurs when water, present as a contaminant in your solvent or introduced during workup, acts as a nucleophile, displacing the fluoride. The resulting phenoxide is then protonated to yield the phenol byproduct.
Causality and Prevention:
-
Moisture Contamination: The most common cause is the presence of water in your reaction solvent (e.g., DMF, DMSO, THF) or reagents. Even seemingly anhydrous solvents can absorb atmospheric moisture.
-
Base-Promoted Hydrolysis: The presence of a base, which is typically required to deprotonate the nucleophile or act as an acid scavenger, can also react with residual water to form hydroxide ions (OH⁻). Hydroxide is a potent nucleophile and will readily attack the electron-deficient aromatic ring.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled, anhydrous solvents. Solvents like DMF and DMSO are notoriously hygroscopic and should be dried over molecular sieves (4Å) for at least 24 hours before use.
-
Ensure your amine, phenol, or thiol nucleophile is anhydrous. If it is a salt (e.g., a hydrochloride salt of an amine), ensure it has been thoroughly dried.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. This involves using flame-dried glassware and appropriate Schlenk line techniques.
-
-
Choice of Base:
-
If possible, use a non-hydroxide base. A common choice is potassium carbonate (K₂CO₃), which is less hygroscopic than bases like NaOH or KOH and acts as a solid-phase acid scavenger. Triethylamine (Et₃N) can also be used, though it is a weaker base.
-
-
Order of Addition:
-
Add the base to the solution of the starting material and nucleophile at room temperature. Avoid prolonged stirring in the presence of the base before the reaction is initiated by heating, as this can promote the hydrolysis of any residual water.
-
FAQ 2: My desired product is contaminated with an ether byproduct, such as 2-Methoxy-4-(methylsulfonyl)nitrobenzene. Why is this happening?
Answer:
The formation of an ether byproduct occurs when an alcohol is used as the reaction solvent or is present as a significant impurity. Alcohols, especially in the presence of a base, can be deprotonated to form alkoxides (e.g., methoxide from methanol), which are excellent nucleophiles in SNAr reactions.
Causality and Prevention:
-
Alcohol as a Solvent: Using solvents like methanol or ethanol will inevitably lead to the formation of the corresponding ether as the major product, as the solvent is present in a vast excess.
-
Impure Solvents: Using technical grade solvents that may contain alcohol impurities can also lead to the formation of ether side products, albeit in smaller quantities.
Troubleshooting Protocol: Avoiding Ether Formation
-
Solvent Selection:
-
Choose aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) for your SNAr reactions.
-
-
Solvent Purity:
-
Ensure the purity of your chosen solvent. If in doubt, use a freshly opened bottle of an anhydrous, high-purity grade solvent.
-
-
Nucleophile Purity:
-
If your nucleophile was purified by crystallization from an alcohol, ensure it is thoroughly dried under high vacuum to remove all traces of the solvent.
-
FAQ 3: My reaction is very slow or is not proceeding to completion. What are the likely causes?
Answer:
Several factors can contribute to a sluggish or incomplete reaction:
Causality and Troubleshooting:
-
Insufficiently Nucleophilic Reagent: The nucleophilicity of your reagent is critical. For instance, an aromatic amine is a weaker nucleophile than an aliphatic amine. Phenols and thiols generally require deprotonation with a base to become sufficiently nucleophilic phenoxides and thiolates.
-
Inadequate Base: The base may not be strong enough to deprotonate your nucleophile effectively. For example, triethylamine may be insufficient for deprotonating a phenol, requiring a stronger base like potassium carbonate or sodium hydride.
-
Low Reaction Temperature: SNAr reactions, while often facile, typically require heating to proceed at a reasonable rate. Room temperature may not be sufficient for less reactive nucleophiles.
-
Poor Solubility: If your starting material or nucleophile is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
| Problem | Probable Cause | Recommended Solution |
| Reaction Incomplete | 1. Insufficiently reactive nucleophile.2. Inadequate base strength.3. Low reaction temperature. | 1. For weak nucleophiles (e.g., phenols, thiols), ensure complete deprotonation with a suitable base (e.g., K₂CO₃, NaH).2. Increase the reaction temperature in increments of 10-20 °C.3. Consider a more polar aprotic solvent like DMSO to enhance solubility and reaction rate. |
| Formation of Dark Color | 1. Decomposition of starting material or product at high temperatures.2. Side reactions involving the nitro group. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.3. Use a slight excess of the nucleophile (1.1-1.2 equivalents) to ensure the electrophile is consumed efficiently. |
Visualizing Reaction Pathways
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol describes a general method for the synthesis of N-substituted-4-(methylsulfonyl)-2-nitroanilines, such as the GLUT5 inhibitor N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 1,3-benzodioxol-5-amine) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the amine nucleophile (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Side Products in Reactions with Oxygen Nucleophiles
This protocol is adapted for reactions with phenols or other oxygen-based nucleophiles where hydrolysis is a significant concern.
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the phenol nucleophile (1.2 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the solution of the starting material dropwise to the prepared phenoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a specific inhibitor of human GLUT5 by virtual screening and in vitro transport evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Introduction
Welcome to the technical support center for the purification of crude 2-Fluoro-4-(methylsulfonyl)nitrobenzene (FMSN). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. FMSN is a key building block in the synthesis of various pharmaceutical agents, and its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This document provides a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The protocols and advice provided herein are based on established principles of organic chemistry and extensive experience in the purification of polar, crystalline aromatic compounds.
Understanding Your Crude Material: Potential Impurities
Before embarking on any purification strategy, it is crucial to have a foundational understanding of the potential impurities that may be present in your crude this compound. The nature and quantity of these impurities will depend on the specific synthetic route employed. A common route to FMSN involves the oxidation of a thioether precursor, which itself may be synthesized through nucleophilic aromatic substitution.
Q1: What are the most likely impurities I should expect in my crude FMSN?
A1: Based on common synthetic pathways, your crude FMSN may contain a variety of impurities, including:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.
-
Isomeric Byproducts: Nitration reactions on substituted benzenes can sometimes lead to the formation of constitutional isomers. For instance, you might have small amounts of other fluoro-methylsulfonyl-nitrobenzene isomers.
-
Over-oxidation or Incomplete Oxidation Products: If your synthesis involves an oxidation step, you could have related compounds with the sulfur atom in a different oxidation state (e.g., a sulfoxide).
-
Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of the fluorine or nitro groups, although this is generally less common under typical conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., DMF, DMSO, acetic acid) and any excess reagents can be present in the crude product.[1]
The following diagram illustrates a logical workflow for identifying and addressing these common impurities.
Caption: Workflow for impurity analysis and purification strategy selection.
Purification Technique 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like FMSN, especially when dealing with minor impurities. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2]
Q2: My crude FMSN is a yellowish solid. Can I purify it by recrystallization? What solvent should I use?
A2: Yes, recrystallization is an excellent first choice for purifying crude FMSN, which is typically a yellow crystalline solid.[3] The key is to select an appropriate solvent. An ideal solvent should dissolve FMSN well at its boiling point but poorly at low temperatures.
Table 1: Suggested Solvents for Recrystallization of FMSN
| Solvent System | Rationale & Comments |
| Ethanol (95% or absolute) | A good starting point. FMSN has moderate polarity and should be soluble in hot ethanol.[4] |
| Isopropanol | Similar to ethanol, but its higher boiling point may improve solubility for larger batches. |
| Ethyl Acetate/Heptane | A mixed solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hot heptane dropwise until the solution becomes slightly cloudy (turbid). Allow to cool slowly.[5] This is useful if a single solvent is too effective. |
| Toluene | A non-polar aromatic solvent that can be effective for recrystallizing compounds with aromatic rings.[6] |
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place your crude FMSN in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point.
-
Saturated Solution: Add the hot ethanol to the flask containing the crude solid portion-wise with continuous stirring and gentle heating until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[7]
-
Decolorization (Optional): If your solution is highly colored from impurities, you can add a small amount of activated carbon and boil for a few minutes. Caution: Never add activated carbon to a solution at its boiling point, as this can cause violent bumping.
-
Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Recrystallization
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: This is a common issue, often due to using too much solvent or supersaturation.[7][9] Here are some steps to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seed Crystal: If you have a small amount of pure FMSN, add a tiny crystal to the solution. This will act as a template for further crystal formation.
-
Reduce Solvent Volume: If you suspect you've added too much solvent, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[10]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[8]
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: Consider using a lower-boiling point solvent or a different mixed solvent system.
Purification Technique 2: Column Chromatography
If recrystallization fails to provide material of sufficient purity, or if your crude product is an oil or contains a complex mixture of impurities, column chromatography is the next logical step.[11][12]
Q5: How do I choose the right conditions for column chromatography of FMSN?
A5: The key is to find a solvent system (eluent) that provides good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate first. FMSN is a moderately polar compound due to the nitro and sulfonyl groups.
Table 2: Suggested Eluent Systems for Column Chromatography of FMSN
| Stationary Phase | Eluent System (starting point) | Comments |
| Silica Gel | Hexanes:Ethyl Acetate (e.g., from 9:1 to 7:3 v/v) | This is the most common and cost-effective choice. The ratio can be adjusted based on TLC results. Aim for an Rf value of 0.25-0.35 for FMSN. |
| Silica Gel | Dichloromethane (DCM) | A good single solvent for moderately polar compounds. You can increase the polarity by adding a small amount of methanol or ethyl acetate. |
| Alumina (Neutral) | Hexanes:Ethyl Acetate | Alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[13] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC that gives good separation and an Rf of ~0.3 for FMSN.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude FMSN in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified FMSN.
Troubleshooting Column Chromatography
Q6: My compound is streaking on the TLC plate and the column. What does this mean?
A6: Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is interacting too strongly with the stationary phase.
-
Reduce Concentration: Try spotting a more dilute solution on the TLC plate. For the column, ensure you are not exceeding its capacity (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Modify the Eluent: Adding a small amount of a more polar solvent (like a few drops of methanol) or a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) can sometimes improve peak shape.
Q7: I can't get good separation between my product and an impurity. What are my options?
A7: If two compounds have very similar Rf values, separation can be challenging.
-
Try a Different Solvent System: Experiment with different solvent combinations. Sometimes switching from an ester-based solvent to an ether-based solvent can change the selectivity.
-
Use a Different Stationary Phase: If you are using silica, consider trying alumina or even a reverse-phase (C18) column, although the latter is less common for this type of compound.[14]
The following diagram illustrates a troubleshooting workflow for column chromatography.
Caption: A troubleshooting guide for common column chromatography issues.
Purity Assessment
After purification, it is essential to verify the purity of your this compound.
Q8: How can I confirm the purity of my final product?
A8: A combination of analytical techniques should be used to confirm the purity and identity of your FMSN.
-
Thin Layer Chromatography (TLC): Your purified product should appear as a single spot on the TLC plate.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also reveal the presence of impurities. The proton NMR of a similar compound, 1-fluoro-2-nitrobenzene, shows characteristic shifts for the aromatic protons.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for determining purity. Your final product should show a single major peak.[16]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound (219.19 g/mol ).[17][18]
References
- 1. 252561-33-4|2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | 252561-33-4 [smolecule.com]
- 4. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Recrystallization [wiredchemist.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. Column_chromatography [chemeurope.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. 252561-33-4 | 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 18. scbt.com [scbt.com]
Overcoming poor reactivity in 2-Fluoro-4-(methylsulfonyl)nitrobenzene reactions
Technical Support Center: 2-Fluoro-4-(methylsulfonyl)nitrobenzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This highly activated aromatic substrate is a valuable building block in medicinal chemistry and materials science, prized for its predictable and efficient reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two potent electron-withdrawing groups—a nitro group and a methylsulfonyl group—positioned para and ortho to the fluorine leaving group, respectively, renders the aromatic ring exceptionally electron-deficient and primed for nucleophilic attack.
However, even with a highly activated system, researchers can encounter challenges ranging from sluggish reactions to unexpected side products. This guide is designed to provide you with direct, actionable solutions to common problems and answer fundamental questions about the substrate's behavior. We will delve into the causality behind experimental choices to empower you to not only solve immediate issues but also to proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs)
This section addresses the foundational principles governing the reactivity of this compound.
Q1: What makes this compound so reactive in SNAr reactions?
A1: The reactivity is governed by the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The exceptional reactivity of this specific substrate stems from:
-
Powerful Electron-Withdrawing Groups (EWGs): Both the nitro (-NO₂) and methylsulfonyl (-SO₂Me) groups are strong EWGs. Their placement ortho and para to the reaction site is crucial. They powerfully delocalize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[1][3]
-
Excellent Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. While the C-F bond is strong, its cleavage occurs in the fast, second step (elimination) after the rate-determining nucleophilic attack. Therefore, the bond strength is less important than the activating inductive effect of the fluorine atom.[2][3]
Q2: Which solvents are recommended for reactions with this substrate?
A2: Polar aprotic solvents are the gold standard for SNAr reactions.[4] Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Acetonitrile (MeCN). These solvents excel because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol, water) should be avoided as they can form hydrogen bonds with the nucleophile, stabilizing it and drastically reducing its reactivity.[5][6]
Q3: What is the role of a base in these reactions, and which one should I choose?
A3: A base is often required to deprotonate a protic nucleophile (like an amine, thiol, or alcohol) to generate its more reactive conjugate base (an amide, thiolate, or alkoxide).
-
For Amines: A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is often sufficient.
-
For Alcohols and Thiols: These are less acidic and require a stronger base to generate a sufficient concentration of the nucleophilic anion. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common and effective choices.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting material (this compound) and the expected product. The starting material is relatively nonpolar, while the product, especially after reaction with a polar nucleophile, will often have a different polarity. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.
Troubleshooting Guide: Overcoming Poor Reactivity
This guide provides solutions to specific experimental failures.
Issue 1: Low or No Conversion to Product
You've set up your reaction, but after several hours, TLC or LC-MS analysis shows predominantly unreacted starting material.
| Potential Cause | Scientific Explanation | Recommended Solutions |
| Insufficient Nucleophilicity | The attacking species may not be strong enough to overcome the activation energy barrier. For protic nucleophiles (R-OH, R-SH, R₂-NH), the concentration of the more reactive anionic form (R-O⁻, R-S⁻, R₂-N⁻) may be too low. | 1. Change the Base: For alcohols or thiols, switch from a weak base like K₂CO₃ to a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the nucleophile before adding the substrate. 2. Increase Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to shift the equilibrium toward the product.[4] |
| Inappropriate Solvent Choice | The solvent may be stabilizing your nucleophile, thus deactivating it. Protic solvents (alcohols, water) will hydrogen-bond with anionic nucleophiles, while nonpolar solvents (toluene, hexane) will not dissolve the reactants or intermediates effectively. | 1. Switch to a Polar Aprotic Solvent: If not already using one, switch to DMSO, DMF, or NMP. These solvents enhance nucleophilicity dramatically.[4][5][6] 2. Ensure Anhydrous Conditions: Use dry solvents, as trace amounts of water can compete as a nucleophile or neutralize strong bases. |
| Insufficient Reaction Temperature | All chemical reactions have an activation energy barrier. While this substrate is highly activated, some nucleophiles still require thermal energy to react at a practical rate. | 1. Increase Temperature Incrementally: Gently heat the reaction to 50-80 °C. Monitor the reaction closely by TLC for the appearance of product and potential decomposition. Many SNAr reactions that are sluggish at room temperature proceed smoothly with heating.[4][7] |
| Poor Solubility of Reactants | If any reactant is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate, not the intrinsic chemical reactivity. | 1. Select a Better Solvent: Choose a solvent in which all components are fully soluble at the reaction temperature. DMSO is an excellent choice for its high polarity and solvating power. 2. Gentle Heating: Sometimes, heating is required simply to bring all reactants into the solution phase. |
Issue 2: Significant Side Product Formation
The reaction consumes the starting material, but yields a mixture of products, complicating purification and reducing the yield of the desired compound.
| Potential Cause | Scientific Explanation | Recommended Solutions |
| Hydrolysis of Substrate | If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 2-Hydroxy-4-(methylsulfonyl)nitrobenzene. This is more likely at elevated temperatures. | 1. Use Anhydrous Reagents: Thoroughly dry all glassware. Use anhydrous grade solvents and ensure your nucleophile and base are free from water. Running the reaction under an inert atmosphere (N₂ or Ar) can also help. |
| Steric Hindrance | If the nucleophile is very bulky, the standard attack at the carbon bearing the fluorine may be sterically hindered. This can slow the desired reaction, allowing other, slower side reactions to become more prominent.[8][9] | 1. Increase Reaction Temperature: This can sometimes help overcome steric barriers. 2. Consider an Alternative Nucleophile: If possible, a less sterically encumbered version of the nucleophile may be more effective. |
| Over-reaction or Di-substitution | If the nucleophile has multiple reactive sites, or if the product itself can react further under the reaction conditions, complex mixtures can result. | 1. Control Stoichiometry: Use only a slight excess (e.g., 1.1 eq) of the nucleophile. 2. Lower the Temperature: Once the reaction has initiated, reducing the temperature may improve selectivity. 3. Use a Protecting Group Strategy: If the nucleophile has other reactive functional groups, protect them before the SNAr reaction and deprotect them afterward. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in SNAr reactions involving this compound.
Caption: A decision tree for troubleshooting poor reactivity.
Experimental Protocols
Protocol 1: General Reaction with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and a polar aprotic solvent (e.g., DMSO or DMF, ~0.5 M concentration).
-
Nucleophile Addition: Add the amine nucleophile (1.1 - 1.2 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual DMSO/DMF, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization.
Protocol 2: General Reaction with an Alcohol or Thiol Nucleophile
This protocol is adapted for less acidic nucleophiles requiring a strong base.
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Suspension: Suspend the NaH in anhydrous DMF or THF. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Deprotonation: Slowly add a solution of the alcohol or thiol nucleophile (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the flask.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1.
SNAr Reaction Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism, forming a key Meisenheimer complex intermediate.
Caption: The two-step Addition-Elimination mechanism of SNAr.
(Note: Placeholder images are used in the DOT script above. In a real application, these would be replaced with chemical structure diagrams.)
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing temperature and solvent for reactions involving 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Welcome to the Technical Support Center for 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile reagent. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental challenges.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the highly activated nature of the benzene ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as an excellent leaving group, and its reactivity is significantly enhanced by the presence of two strong electron-withdrawing groups: the nitro group (NO₂) and the methylsulfonyl group (SO₂CH₃). These groups, positioned ortho and para to the fluorine, respectively, stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.[1][2]
This guide will focus on the practical aspects of optimizing temperature and solvent for SNAr reactions involving this reagent, as well as addressing common issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What makes the fluorine atom in this compound a good leaving group in SNAr reactions?
A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom inductively withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex is a more dominant factor in determining the reaction rate than the strength of the carbon-fluorine bond itself.[1][3]
Q2: How do the nitro and methylsulfonyl groups influence the reactivity of the molecule?
A2: Both the nitro and methylsulfonyl groups are potent electron-withdrawing groups. Their presence, particularly in the ortho and para positions relative to the fluorine atom, is crucial for activating the ring towards nucleophilic attack. They achieve this by delocalizing the negative charge of the Meisenheimer intermediate through resonance, which significantly lowers the activation energy of the reaction.[2] Without these activating groups, SNAr reactions on fluoroarenes are generally very difficult to achieve under standard conditions.
Q3: What is the typical physical state and what are the handling precautions for this compound?
A3: this compound is typically a light yellow to yellow solid. As with all nitroaromatic compounds, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q4: Can the nitro group be reduced? If so, what are the recommended conditions?
A4: Yes, the nitro group can be readily reduced to an amine, which is a common transformation in multi-step syntheses. A standard and effective method is catalytic hydrogenation. For example, a solution of the nitro compound in a solvent like methanol or ethanol can be hydrogenated over a palladium on carbon (Pd/C) catalyst at atmospheric or slightly elevated hydrogen pressure. The reaction is typically monitored until hydrogen uptake ceases. The resulting aniline derivative can then be isolated after filtering off the catalyst.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion in SNAr Reaction
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. | SNAr reactions often have a significant activation energy barrier that requires thermal energy to overcome. |
| Weak Nucleophile | If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to generate the more reactive anionic nucleophile in situ. Alternatively, switch to a stronger nucleophile. | The rate of SNAr is directly proportional to the nucleophilicity of the attacking species. Anionic nucleophiles are generally more potent than their neutral counterparts. |
| Inappropriate Solvent | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. | Polar aprotic solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity. |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. If necessary, dry solvents using standard procedures and dry reagents in a vacuum oven. | Water can protonate and deactivate anionic nucleophiles. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider a longer reaction time or the use of a more active catalyst if applicable. | High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as reaction at other sites or decomposition of starting materials or products. |
| Presence of Multiple Reactive Sites on the Nucleophile | If your nucleophile has more than one nucleophilic center, consider using a protecting group strategy to selectively block the undesired reactive sites. | Protecting groups can ensure that the reaction occurs only at the desired position, preventing the formation of a mixture of isomers or other byproducts. |
| Benzyne Formation | This is more likely with very strong bases (e.g., NaNH₂) and at high temperatures. If benzyne formation is suspected, use a milder base and lower the reaction temperature. | Extremely strong bases can deprotonate the aromatic ring, leading to an elimination-addition mechanism via a benzyne intermediate, which can result in a mixture of products.[4] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is a Solid that is Difficult to Crystallize | If direct crystallization from the reaction mixture is not effective, consider purification by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often a good starting point. | The polarity of the substituted product will depend on the nature of the introduced nucleophile. Column chromatography allows for separation based on polarity. |
| Product is Contaminated with Unreacted Starting Material | If the product and starting material have similar polarities, try to drive the reaction to completion by using a slight excess of the nucleophile and extending the reaction time. | Minimizing the amount of unreacted starting material simplifies the purification process. |
| Product is a Phenyl Methyl Sulfone Derivative | Phenyl methyl sulfone derivatives are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or mixtures with water) can be an effective purification method. | Recrystallization is a powerful technique for purifying solid compounds. |
Optimizing Temperature and Solvent: A Data-Driven Approach
The choice of solvent and temperature is critical for the success of SNAr reactions with this compound. The following table summarizes general recommendations based on the type of nucleophile.
| Nucleophile Type | Recommended Solvents | Typical Temperature Range (°C) | Recommended Base (if needed) |
| Amines (Primary & Secondary) | DMF, DMSO, Acetonitrile, NMP | 50 - 120 | K₂CO₃, Et₃N, DIPEA |
| Alcohols/Phenols | THF, DMF, DMSO | 25 - 80 | NaH, K₂CO₃, Cs₂CO₃ |
| Thiols | DMF, DMSO, Ethanol | 25 - 80 | K₂CO₃, Et₃N, NaOEt |
Experimental Protocols
The following are representative, step-by-step methodologies for key reactions involving this compound.
Protocol 1: General Procedure for SNAr with an Amine
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for SNAr with a Thiol
-
To a solution of this compound (1.0 eq) in DMF, add the desired thiol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. Gentle heating to 50-60 °C may be required for less reactive thiols.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Reduction of the Nitro Group to an Aniline
-
In a hydrogenation vessel, dissolve the 2-substituted-4-(methylsulfonyl)nitrobenzene derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 wt%) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can be further purified by recrystallization or column chromatography if necessary.
Visualizing Reaction Workflows
SNAr Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion in SNAr reactions.
General Synthetic Pathway
Caption: A common two-step synthetic route utilizing this compound.
References
Technical Support Center: Strategies for Selective Nitration of Fluorinated Aromatic Sulfones
Welcome to the technical support center for the nitration of fluorinated aromatic sulfones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. As your application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Chemistry
This section addresses the fundamental principles governing the nitration of these specific substrates. Understanding these electronic interactions is the first step toward preventing unwanted side reactions.
Q1: What are the primary challenges in nitrating aromatic rings substituted with both fluorine and a sulfonyl group?
The primary challenge stems from the powerful and often conflicting electronic effects of the two substituents.
-
The Sulfonyl Group (-SO₂R): This is one of the most strongly deactivating groups used in organic synthesis. It exhibits a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This deactivation significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles like the nitronium ion (NO₂⁺). Consequently, harsh reaction conditions (e.g., strong acids, elevated temperatures) are often required, which can lead to side reactions.[1] The sulfonyl group is a strong meta-director.
-
The Fluorine Atom (-F): Fluorine presents a more nuanced effect. It is highly electronegative, making it strongly electron-withdrawing by induction (-I), which also deactivates the ring. However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M).[2][3] While this resonance donation is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions. For nitration, fluorine typically directs strongly to the para position.[2]
The core difficulty lies in forcing a reaction onto a heavily deactivated ring while trying to control the regiochemical outcome dictated by these two opposing directors.
Q2: How do the sulfonyl and fluorine groups compete to determine the final substitution pattern (regioselectivity)?
The final position of the incoming nitro group is a result of the kinetic competition between the possible reaction pathways. The stability of the cationic intermediate (the Wheland intermediate or arenium ion) formed during the electrophilic attack determines the preferred isomer.
-
Attack meta to the Sulfonyl Group: This is electronically favored by the sulfone, as it avoids placing the positive charge of the intermediate on the carbon directly attached to the electron-withdrawing sulfone.
-
Attack ortho or para to the Fluorine Atom: This is favored by fluorine because its resonance effect can help stabilize the positive charge in the intermediate.
The outcome depends on the relative positions of the -F and -SO₂R groups and the specific reaction conditions. If the meta position relative to the sulfone is the same as the para position relative to the fluorine, a single, clean product is more likely. If these positions are different, a mixture of isomers is a common and frustrating result.
Caption: Conflicting directing effects on a fluorinated sulfone.
Section 2: Frequently Asked Questions (FAQs) About Common Side Reactions
Q3: Why am I consistently getting a mixture of nitro-isomers and poor regioselectivity?
This is the most common issue. As explained above, it arises from the competition between the directing effects of the sulfonyl and fluoro groups. If the reaction conditions are not optimized, the energy difference between the transition states leading to the different isomers is small, resulting in a mixture. Harsher conditions can sometimes reduce selectivity.[4]
Q4: My reaction solution is turning dark brown or black, and my yield is very low. Is this oxidation?
Yes, this strongly suggests oxidative side reactions.[5][6] Deactivated aromatic rings require potent nitrating mixtures, often containing a high concentration of sulfuric acid and nitric acid at elevated temperatures. These conditions are highly oxidizing and can lead to the degradation of both the starting material and the desired nitro-product, forming phenolic byproducts and other complex, often polymeric, tars.[6][7]
Q5: I have concerns about the stability of my starting material. Is cleavage of the sulfonyl group (desulfonation) a risk?
While the C-S bond in a sulfone is generally robust, desulfonation is a potential side reaction under forcing acidic conditions, analogous to the reversible nature of sulfonation.[1][8] If your protocol involves prolonged heating in highly concentrated acid, you may risk cleaving the sulfonyl group, leading to loss of starting material and the formation of unwanted byproducts. This is less common than oxidation but should be considered if you observe unexpected products.
Q6: How can I prevent the formation of di-nitro or other over-nitrated products?
Over-nitration occurs when the reaction conditions are too severe for the substrate.[4] Once the first nitro group is added, the ring becomes even more deactivated, making the second nitration significantly more difficult. If you are observing di-nitration, it is a clear sign that your reaction conditions (temperature, time, or concentration of nitrating agent) are too aggressive. The key is to find conditions potent enough for the first nitration but not for the second.
Section 3: Troubleshooting Guide & Practical Solutions
This guide provides actionable steps to address the side reactions detailed above.
Caption: A logical workflow for troubleshooting common nitration issues.
Problem 1: Poor Regioselectivity
| Solution Pathway | Mechanism of Action | Key Considerations & References |
| A: Modify Nitrating Agent | Milder agents, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or metal nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂), can increase selectivity by lowering the reaction's activation energy, making the system more sensitive to the subtle electronic differences between positions.[9][10] | Requires careful control of stoichiometry and often anhydrous conditions. Metal nitrates can sometimes chelate with other functional groups, altering reactivity.[9][11] |
| B: Strict Temperature Control | Isomer distribution can be temperature-dependent. Lower temperatures often favor the kinetically controlled product, which may be a single isomer, whereas higher temperatures can lead to a thermodynamically controlled mixture. | Maintain temperatures strictly, often between 0°C and 15°C, using an ice or ice-salt bath. Monitor internal reaction temperature, not just the bath temperature.[12] |
| C: Employ Catalysis | Solid acid catalysts like zeolites can provide shape selectivity. The pores of the catalyst may sterically favor the formation of one isomer (often the less bulky para isomer) over others.[13][14] | Requires screening of different zeolite types (e.g., ZSM-5, Beta). The reaction is often heterogeneous, requiring efficient stirring. |
Problem 2: Oxidative Degradation
The most effective strategy is to reduce the "brute force" nature of the reaction.
-
Lower the Temperature: This is the most critical parameter. Perform the addition of the nitrating agent at 0°C or below and allow the reaction to proceed at a controlled low temperature (e.g., 5-15°C).[12]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting material is consumed, quench the reaction immediately to prevent product degradation.
-
Use Anhydrous Conditions: Water can sometimes participate in side reactions. Using fuming nitric/sulfuric acids or adding acetic anhydride can help scavenge water.
Problem 3: Over-nitration
This is a direct result of excessive nitrating agent or overly harsh conditions.
-
Control Stoichiometry: Use a precisely measured amount of nitrating agent, typically 1.0 to 1.1 molar equivalents relative to your substrate.
-
Controlled Addition: Add the nitrating agent dropwise to the substrate solution at a low temperature to maintain control over the exotherm and local concentration.[15]
Section 4: Validated Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
Protocol 1: Mild Nitration using in situ Acetyl Nitrate
This method is suitable for substrates that are sensitive to strong mineral acids and oxidation.
Reagents & Equipment:
-
Fluorinated sulfone (1.0 eq)
-
Acetic anhydride (Ac₂O) (5-10 eq)
-
Fuming Nitric Acid (≥90%, 1.1 eq)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer.
-
Ice-salt bath
Procedure:
-
Dissolve the fluorinated sulfone (1.0 eq) in anhydrous DCM and acetic anhydride in the flask.
-
Cool the mixture to -5°C to 0°C using the ice-salt bath.
-
Slowly add the fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 1-4 hours, monitoring progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Mixed-Acid Nitration under Controlled Conditions
This is a more traditional method, optimized for control to minimize side reactions.[12]
Reagents & Equipment:
-
Fluorinated sulfone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70% or 90%, 1.05 eq)
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer.
-
Ice bath
Procedure:
-
To the flask, add concentrated sulfuric acid and cool to 0-5°C in an ice bath.
-
Slowly add the solid fluorinated sulfone in portions, with efficient stirring, ensuring it dissolves completely and the temperature remains below 10°C.
-
In the dropping funnel, prepare the nitrating mixture by slowly adding the nitric acid (1.05 eq) to a small amount of cold sulfuric acid.
-
Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining an internal temperature between 5°C and 15°C.[12]
-
After the addition is complete, stir for an additional 15-30 minutes, monitoring by TLC.
-
Carefully quench the reaction by pouring it slowly over a large volume of crushed ice.
-
The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and air-dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to purify.
Section 5: Analytical Verification of Products and Impurities
Post-synthesis analysis is crucial to confirm the identity and purity of your product.
-
Chromatography (TLC, HPLC, GC): These are the primary tools for assessing reaction completion and purity.[16][17] They are excellent for separating isomers and identifying the presence of starting material or byproducts.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify potential byproducts. GC-MS is particularly useful for volatile compounds.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation. The coupling patterns and chemical shifts will confirm the regiochemistry of the nitration and the structural integrity of the molecule.[16]
By combining a mechanistic understanding with careful execution and diligent analysis, the challenges of nitrating fluorinated sulfones can be overcome, leading to high yields of the desired products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijrar.org [ijrar.org]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Strong Safe Nitration Agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. orgsyn.org [orgsyn.org]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 14. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Nitration sulphonation notes [unacademy.com]
- 16. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation issues of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability, successful reactivity, and accurate analysis of this compound in your experiments.
Section 1: Understanding the Molecule: Stability and Reactivity Profile
This compound is a highly activated aromatic compound used in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is dictated by the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and methylsulfonyl (-SO₂Me), positioned para and ortho respectively to the fluorine atom. This electronic arrangement makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles, with fluorine acting as an excellent leaving group.
However, this high reactivity also implies potential stability issues if not handled and stored correctly. Degradation can occur through several pathways, including hydrolysis, and nucleophilic attack by common laboratory solvents or reagents.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from moisture and light. Refrigeration at 2-8°C is recommended. As with many reactive electrophiles, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from atmospheric moisture.
Q2: I've noticed the solid has developed a yellowish or brownish tint over time. Is it still usable?
A2: A change in color can indicate degradation, potentially due to hydrolysis or other side reactions. Before use, it is crucial to assess the purity of the compound using an appropriate analytical method, such as HPLC or ¹H NMR spectroscopy. If significant impurities are detected, purification by recrystallization may be necessary. For critical applications, using a fresh, high-purity batch is always the best practice.
Q3: Is this compound susceptible to hydrolysis? What are the likely degradation products?
A3: Yes, due to the highly activated nature of the aromatic ring, this compound is susceptible to hydrolysis, especially in the presence of bases or at elevated temperatures. The fluorine atom can be displaced by a hydroxyl group, leading to the formation of 2-Hydroxy-4-(methylsulfonyl)nitrobenzene. The rate of hydrolysis will increase with pH and temperature.
Section 2: Troubleshooting Guide for SNAr Reactions
The primary application of this compound is in SNAr reactions. Below is a troubleshooting guide for common issues encountered during these experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently activated nucleophile: The nucleophile may require deprotonation to become reactive. 2. Low reaction temperature: The activation energy for the reaction has not been overcome. 3. Inappropriate solvent: The solvent may be hindering the reaction. 4. Poor solubility of reactants. | 1. Add a suitable non-nucleophilic base (e.g., K₂CO₃, DIPEA) to deprotonate the nucleophile. For weaker nucleophiles, a stronger base like NaH or KHMDS may be needed. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. 3. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] 4. Ensure your chosen solvent can dissolve all reactants at the reaction temperature. |
| Formation of Multiple Products/Side Reactions | 1. Reaction with solvent: At elevated temperatures, solvents like DMF or DMSO can act as nucleophiles. 2. Over-reaction: If the nucleophile has multiple reactive sites, or if the product can react further. 3. Thermal degradation: The starting material or product may be unstable at the reaction temperature. | 1. Consider using a less reactive solvent if high temperatures are required. 2. Use a controlled stoichiometry of the nucleophile and monitor the reaction closely. Protect other reactive groups on the nucleophile if necessary. 3. Run the reaction at the lowest effective temperature. If possible, perform a thermal analysis (TGA/DSC) on your starting material and product to understand their thermal stability.[2] |
| Difficult Purification | 1. Product is highly polar: The product may be difficult to separate from polar solvents like DMF or DMSO. 2. Close-running impurities: Side products may have similar polarity to the desired product. | 1. After an aqueous workup, perform multiple extractions with a suitable organic solvent. A back-extraction with a less polar solvent might also be effective. For very polar products, reversed-phase chromatography may be necessary. 2. Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution). Recrystallization can also be a powerful purification technique. |
Logical Workflow for Troubleshooting a Failed SNAr Reaction
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Experimental Protocols
The following protocols are provided as a general guide. They should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general starting point for the reaction of this compound with a generic amine nucleophile.
-
To a solution of the amine nucleophile (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add a suitable base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (start with 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: Stability Indicating HPLC Method Development (Conceptual Framework)
A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. A forced degradation study is the first step in developing such a method.[3][4][5]
Objective: To develop an HPLC method that can separate the parent compound from potential degradation products generated under stress conditions.
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or simulated sunlight for a specified time.
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Analysis: Analyze the stressed samples by HPLC. The goal is to achieve baseline separation between the peak for this compound and any new peaks that appear due to degradation.
Caption: Workflow for developing a stability-indicating HPLC method.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and methylsulfonyl groups.
-
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The exceptional reactivity of this compound is due to the strong stabilization of the Meisenheimer complex by both the ortho-sulfonyl and para-nitro groups.
Caption: Energy profile of the SNAr mechanism.
References
Technical Support Center: Monitoring Reactions with 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights into monitoring its reactions, focusing on troubleshooting common issues and answering frequently asked questions to ensure your syntheses are efficient, reproducible, and successful.
The Foundation: Understanding the Reactivity of this compound
This compound is a highly activated aromatic substrate primed for Nucleophilic Aromatic Substitution (SNAr). Its reactivity stems from two key features:
-
Powerful Electron-Withdrawing Groups: The nitro (-NO₂) and methylsulfonyl (-SO₂Me) groups are positioned para and ortho, respectively, to the fluorine atom. These groups strongly withdraw electron density from the aromatic ring, rendering the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[1]
-
Excellent Leaving Group: Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes the transition state leading to this intermediate more effectively than other halogens.[1][2]
This high degree of activation makes the compound exceptionally useful but also necessitates careful reaction monitoring to prevent side-product formation and ensure complete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a variety of nucleophiles.[3] Common nucleophiles include:
-
Amines (Primary and Secondary): To form N-substituted aniline derivatives.
-
Thiols: To generate thioethers.
-
Alcohols and Phenols: To produce aryl ethers. These reactions are fundamental in building complex molecules for pharmaceuticals and materials science.[4][5]
Q2: Why is vigilant monitoring of these SNAr reactions so critical?
A2: Vigilant monitoring is essential for several reasons:
-
Reaction Endpoint Determination: The high reactivity can lead to over-reaction or the formation of undesired byproducts if left unchecked. Monitoring allows for precise quenching of the reaction upon completion of the desired transformation.
-
Optimization: Tracking the disappearance of starting material and the appearance of the product provides crucial data for optimizing reaction conditions like temperature, time, and reagent stoichiometry.
-
Side Reaction Detection: Unexpected spots on a TLC plate or peaks in an HPLC chromatogram can signal the formation of side products, such as di-substituted products or products from reaction with the solvent. Early detection allows for immediate troubleshooting.[6]
Q3: What are the primary analytical techniques used to monitor these reactions?
A3: The most common, accessible, and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice depends on the specific reaction, the information required (qualitative vs. quantitative), and the available equipment.[7]
Q4: How do I select the best monitoring technique for my experiment?
A4: The choice is guided by your specific needs for speed, accuracy, and the nature of the compounds involved. Use the following decision tree to guide your selection.
Caption: Decision tree for selecting an analytical monitoring technique.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My TLC plate is difficult to interpret. The spots for the starting material and product are too close or streaking.
-
Potential Cause: The selected mobile phase (eluent) has incorrect polarity. Your starting material and product have very similar polarities, or the sample is too concentrated, causing streaking.
-
Suggested Solutions:
-
Optimize the Mobile Phase: A common starting point for these compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).
-
If spots are too high (Rf > 0.8), the eluent is too polar. Increase the proportion of the non-polar solvent.
-
If spots are too low (Rf < 0.2), the eluent is too non-polar. Increase the proportion of the polar solvent.
-
Aim for an Rf value for your product between 0.3 and 0.5 for the best separation.
-
-
Use a Different Solvent System: Sometimes, a simple binary mixture is insufficient. Consider a three-component system or switching solvent classes entirely (e.g., using ether or acetone as the polar component).
-
Dilute Your Sample: Ensure the sample spotted on the TLC plate is not overly concentrated, as this is a primary cause of streaking.
-
Issue 2: I can't see the spots on my TLC plate under UV light.
-
Potential Cause: While the nitroaromatic core of this compound and its products usually absorb UV light at 254 nm, your nucleophile or the resulting product might be a poor UV quencher.[8]
-
Suggested Solutions:
-
Use a Chemical Stain: After UV visualization, use a stain that reacts with the functional groups present.
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many functional groups, appearing as yellow spots on a purple background.[9]
-
Reduction & Diazotization: For highly specific visualization of the nitro group, the plate can be sprayed with a solution of stannous chloride (SnCl₂) to reduce the nitro group to an amine. This new amine spot can then be diazotized and coupled with a reagent like β-naphthol to produce a brightly colored azo dye spot.[10]
-
-
Issue 3: The reaction has stalled. My HPLC analysis shows no change in the starting material peak area for the last hour.
-
Potential Cause: The reaction may be limited by temperature, reagent activity, or solvent choice.
-
Suggested Solutions:
-
Increase Temperature: SNAr reactions often have a significant activation energy barrier. If the reaction is sluggish at room temperature, incrementally increase the heat (e.g., to 50-80 °C) and continue monitoring.[2]
-
Verify Reagent Quality: Ensure your nucleophile is active and the base (if used) is not expired or hydrated. For example, if using sodium hydride (NaH) to generate a nucleophile, ensure it is fresh and handled under anhydrous conditions.[4]
-
Use a Polar Aprotic Solvent: These reactions are significantly faster in polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate cations, leaving the nucleophilic anion more reactive. Protic solvents (like ethanol or water) can hydrogen-bond to the nucleophile, reducing its reactivity.[2]
-
Increase Nucleophile Equivalents: If the reaction has reached equilibrium, adding an excess of the nucleophile (e.g., increasing from 1.1 to 1.5 equivalents) can shift the equilibrium toward the product.[2]
-
Issue 4: My ¹H NMR spectrum shows a complex mess of peaks in the aromatic region, making it hard to determine conversion.
-
Potential Cause: The aromatic regions of both the starting material and the SNAr product can have complex splitting patterns. Simply integrating the entire aromatic region is often not viable.
-
Suggested Solutions:
-
Identify Unique, Well-Resolved Peaks: Do not focus on the entire aromatic multiplet. Instead, identify a specific proton signal in either the starting material or the product that is well-separated from other peaks.
-
Starting Material: The proton ortho to the fluorine and meta to the nitro group often has a distinct chemical shift.
-
Product: The introduction of the nucleophile will cause a significant shift in the adjacent aromatic protons. Look for the appearance of a new, clean signal corresponding to the product.
-
-
Monitor the Methylsulfonyl Peak: The singlet for the methyl group (-SO₂Me) is an excellent internal standard. While its chemical shift may change slightly upon reaction, you can compare the integral of the starting material's methyl peak to the integral of the product's methyl peak.
-
Use an Internal Standard: For precise quantification, add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) to your reaction sample. Compare the integral of a product peak to a known peak from the standard to calculate the absolute yield. Aromatic protons typically appear between 6.5-8.5 ppm.[11][12]
-
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a robust method for qualitative reaction tracking.
Workflow Diagram
Caption: A generalized workflow for monitoring a reaction using TLC.
Step-by-Step Methodology:
-
Preparation: On a silica gel TLC plate (with F₂₅₄ indicator), draw a light pencil line ~1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).
-
Sampling: Using a capillary tube, withdraw a tiny amount of the reaction mixture. Quench it in a small vial containing ~0.5 mL of ethyl acetate and a drop of water or dilute acid/base as appropriate.
-
Spotting:
-
In the 'SM' lane, spot a dilute solution of your this compound starting material.
-
In the 'R' lane, spot the quenched reaction mixture aliquot.
-
In the 'C' lane, first spot the SM, then carefully spot the reaction mixture directly on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Development: Place the spotted plate in a sealed chamber containing the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow it to dry completely.
-
Examine the plate under a UV lamp (254 nm). Circle any dark spots.[8]
-
If necessary, immerse the plate in a visualization stain (e.g., potassium permanganate) and gently heat with a heat gun until colors develop.[9]
-
-
Interpretation: Compare the 'R' lane to the 'SM' and 'C' lanes. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates reaction progress. If the SM spot is gone, the reaction is likely complete.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is for quantitative analysis, providing precise conversion and purity data.
Typical HPLC Parameters for Nitroaromatic Compounds
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | C18 is a good starting point. Phenyl phases can offer alternative selectivity for aromatic compounds.[13][14] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Acid modifier improves peak shape for many compounds. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid/TFA | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[14] |
| Gradient | 10% B to 95% B over 10-15 minutes | A gradient is essential to elute both the polar and non-polar components of the reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | Nitroaromatic compounds typically have a strong absorbance at or near this wavelength.[14][15] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Step-by-Step Methodology:
-
Standard Preparation: Prepare stock solutions of your starting material and, if available, your purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sampling: At timed intervals (e.g., t=0, 1h, 2h), take a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a larger, known volume of mobile phase (e.g., 1 mL) in an HPLC vial. This stops the reaction and dilutes the sample to an appropriate concentration for analysis.
-
Analysis: Inject the diluted sample onto the equilibrated HPLC system.
-
Interpretation:
-
At t=0, you should see a major peak corresponding to your starting material. Note its retention time.
-
As the reaction progresses, the peak area of the starting material will decrease, and a new peak for the product will appear and grow.
-
Calculate the percent conversion by comparing the peak area of the starting material at time 't' to its area at t=0: % Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100
-
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
This protocol allows for in-situ or rapid sample analysis without chromatographic separation.
Step-by-Step Methodology:
-
Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding the nucleophile or heating), take a sample of the reaction mixture, dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and acquire a clean ¹H NMR spectrum. Identify and integrate a characteristic, well-resolved peak for the starting material (e.g., the singlet for the -SO₂Me protons).
-
Reaction Sampling: At various time points, withdraw a small aliquot from the reaction, quench it if necessary, and quickly remove the solvent in vacuo.
-
Sample Preparation: Dissolve the residue in the same deuterated solvent used for the t=0 sample.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Interpretation:
-
In the new spectrum, you will see the original starting material signals decreasing and new signals for the product appearing.
-
Identify a product peak that does not overlap with any other signals.
-
The ratio of the integral of the product peak to the sum of the integrals of the product and corresponding starting material peak can provide the reaction conversion. For example, using the methylsulfonyl singlet: % Conversion = (Integral_Product_SO2Me / (Integral_Product_SO2Me + Integral_SM_SO2Me)) * 100
-
Monitoring the aromatic region (typically δ 7.0-9.0 ppm) is also effective, as the substitution pattern change leads to distinct shifts in the proton signals.[11][12][16]
-
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | 252561-33-4 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 13. tandfonline.com [tandfonline.com]
- 14. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselective Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene and its isomers. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the regioselectivity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core challenge lies in controlling the regioselectivity of the nitration reaction on a 1-fluoro-3-(methylsulfonyl)benzene precursor. The benzene ring is substituted with two groups that exert conflicting directing effects during electrophilic aromatic substitution (EAS).[1][2][3]
-
The Fluoro (-F) group is a weakly deactivating but ortho-, para- director.[2][4] This is due to the interplay between its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M) from its lone pairs.[2][5]
-
The Methylsulfonyl (-SO₂Me) group is a strongly deactivating and meta- director due to its powerful electron-withdrawing inductive and resonance effects (-I, -M).[6]
This conflict means the incoming electrophile (the nitronium ion, NO₂⁺) can be directed to multiple positions on the ring, leading to a mixture of isomers.
Q2: What are the primary isomers formed during the nitration of 1-fluoro-3-(methylsulfonyl)benzene?
The nitration of 1-fluoro-3-(methylsulfonyl)benzene will primarily yield three constitutional isomers. The goal is to maximize the formation of Isomer A.
-
Isomer A (Desired Product): this compound
-
Isomer B: 4-Fluoro-2-(methylsulfonyl)nitrobenzene
-
Isomer C: 2-Fluoro-6-(methylsulfonyl)nitrobenzene
The formation of these products is a direct result of the competing directing effects, as visualized in the workflow below.
Caption: Synthetic workflow leading to a mixture of isomers.
Q3: How can I reliably distinguish and quantify the different isomers?
Positional isomers often have very similar physical properties, making separation and quantification non-trivial. A combination of chromatographic and spectroscopic methods is required.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective technique for both quantifying the isomer ratio in a crude mixture and for purification at a preparative scale.[7][8][9] A reverse-phase C18 column can typically resolve these isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and delivers mass spectral data for positive identification of each isomer.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structure elucidation. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom are unique for each isomer, allowing for unambiguous identification and ratio determination in a mixture.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a poor ratio of the desired this compound (Isomer A). How can I improve the regioselectivity?
Root Cause Analysis: Poor regioselectivity is the central challenge of this synthesis. The product ratio is a kinetic outcome dependent on the transition state energies for attack at each position.[12] The strongly deactivating -SO₂Me group makes the reaction sluggish, often requiring harsh conditions that can decrease selectivity. The key is to find conditions that favor direction by the ortho-, para- directing fluoro group while minimizing direction from the meta- directing sulfonyl group.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature:
-
Causality: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the temperature can increase the selectivity between competing reaction pathways by favoring the pathway with the lowest activation energy. While it may slow the reaction rate, it frequently improves the isomer ratio.
-
Action: Perform the nitration at temperatures between -10 °C and 5 °C. Use a cooling bath (ice-salt or cryocooler) to maintain a stable temperature during the addition of the nitrating mixture.
-
-
Vary the Nitrating Agent:
-
Causality: The nature of the electrophile (NO₂⁺) and its counter-ion environment can influence regioselectivity. The standard HNO₃/H₂SO₄ system is highly aggressive.[13] Milder or more sterically demanding nitrating agents can sometimes offer better control.
-
Action:
-
Mild Conditions: Experiment with acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent like dichloromethane or acetonitrile. These reagents can offer higher selectivity in complex systems.
-
Controlled Acid Concentration: Instead of concentrated H₂SO₄, consider using fuming sulfuric acid (oleum) to generate the nitronium ion, which can sometimes alter the product distribution.[13]
-
-
Data Summary: Impact of Conditions on Regioselectivity
| Parameter | Standard Condition | Recommended Change | Expected Outcome on Isomer A Yield |
|---|---|---|---|
| Temperature | Room Temperature (20-25 °C) | 0 °C to -10 °C | Increase. Favors kinetic product. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | NO₂BF₄ in Acetonitrile | Potential Increase. Milder, less acidic conditions may improve selectivity. |
| Addition Rate | Rapid Addition | Slow, dropwise addition | Increase. Maintains low temperature and steady concentration of electrophile. |
Problem 2: The reaction is very slow or does not go to completion, even at higher temperatures.
Root Cause Analysis: The substrate, 1-fluoro-3-(methylsulfonyl)benzene, has two deactivating groups on the aromatic ring. The methylsulfonyl group, in particular, is strongly deactivating, making the ring electron-poor and thus less nucleophilic and reactive towards the electrophile.[2][3]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Causality: Water can react with sulfuric acid, diluting it and reducing its effectiveness in generating the required nitronium ion (NO₂⁺) from nitric acid.
-
Action: Use freshly opened, high-purity acids. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
-
Increase Reaction Time:
-
Causality: Due to the deactivated nature of the substrate, the reaction simply may require more time to reach completion, especially at the lower temperatures recommended for better selectivity.
-
Action: Monitor the reaction progress using TLC or HPLC analysis of aliquots. Extend the reaction time from 1-2 hours to 4-12 hours, or until the starting material is consumed.
-
Caption: Troubleshooting logic for incomplete nitration reactions.
Problem 3: I am unable to separate the isomers using standard column chromatography.
Root Cause Analysis: Constitutional isomers of nitroaromatic compounds often exhibit very similar polarities, leading to poor separation (co-elution) on standard silica gel column chromatography.[14] Their similar size, shape, and functional groups result in nearly identical interactions with the stationary phase.
Troubleshooting Steps & Solutions:
-
Utilize Preparative HPLC:
-
Causality: Preparative HPLC offers significantly higher resolving power than flash chromatography. Reverse-phase columns (like C18 or Phenyl-Hexyl) separate compounds based on subtle differences in hydrophobicity, which is often more effective for isomers than the polarity-based separation of silica.[14]
-
Action: Develop an analytical HPLC method first to achieve baseline separation of the isomers (see Protocol 2). Scale this method up to a preparative or semi-preparative column to isolate each isomer in high purity.
-
-
Attempt Recrystallization (If one isomer is the major product):
-
Causality: If your optimized reaction produces one isomer in high excess (e.g., >85%), it may be possible to selectively crystallize it from the mixture, leaving the other isomers in the mother liquor. This relies on differences in crystal lattice energy and solubility.
-
Action: Concentrate the crude product mixture. Experiment with various solvent systems (e.g., ethanol/water, isopropanol, hexanes/ethyl acetate) to find one that selectively precipitates the desired isomer upon cooling.
-
Detailed Experimental Protocols
Protocol 1: Optimized Regioselective Nitration
This protocol is designed to maximize the yield of this compound.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-fluoro-3-(methylsulfonyl)benzene (1.0 eq). Dissolve it in a minimal amount of concentrated sulfuric acid (98%) and cool the solution to -5 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (3 eq) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-45 minutes. Critically, ensure the internal temperature does not rise above 0 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C for 2-4 hours. Monitor the consumption of starting material by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Workup: Once the reaction is complete, very slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Extraction: The precipitated solid can be filtered, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product isomer ratio using Protocol 2. Purify via preparative HPLC or recrystallization.
Protocol 2: Analytical HPLC Method for Isomer Quantification
This method provides a baseline for resolving the key isomers.
| Parameter | Setting |
| System | HPLC with a UV-Vis detector[7] |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve crude product in mobile phase; filter with 0.45 µm syringe filter. |
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the pilot-scale synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed procedural framework to ensure a safe, efficient, and scalable synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
Question 1: We are experiencing significantly lower yields at the pilot scale compared to our lab results. What are the likely causes and how can we fix this?
Answer: A drop in yield upon scale-up is a common challenge, often rooted in mass and heat transfer limitations that are negligible at the lab scale.
-
Potential Cause 1: Inefficient Mixing & Mass Transfer. In a larger reactor, achieving homogeneous mixing of the organic substrate with the nitrating agent (typically a mixed acid of HNO₃ and H₂SO₄) is difficult.[1] This can lead to areas where the reaction is slow or doesn't occur, and other areas where over-reaction happens.
-
Solution:
-
Optimize Agitation: Evaluate the reactor's agitator type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle configuration. Perform a mixing study if necessary.
-
Control Reagent Addition: Add the nitrating agent sub-surface to ensure it is immediately dispersed into the bulk mixture rather than reacting at the surface. A slower, controlled addition rate is crucial at scale.
-
-
-
Potential Cause 2: Poor Temperature Control & Localized Hotspots. Nitration is a highly exothermic reaction.[2][3] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal less efficient.[1] Localized hotspots can accelerate decomposition of the product and promote side reactions.
-
Solution:
-
Enhance Heat Removal: Ensure the reactor jacket has adequate coolant flow and temperature.
-
Slow the Exotherm: Decrease the addition rate of the nitrating agent to match the cooling capacity of the reactor.
-
Consider a Semi-Batch Process: Add the substrate to the acid mixture at the reaction temperature to better control the initial exotherm.
-
-
-
Potential Cause 3: Incomplete Reaction. The reaction may appear complete by TLC, but a small percentage of unreacted starting material can make purification difficult and lower the isolated yield.
-
Solution:
-
Implement In-Process Controls (IPCs): Use HPLC or GC to monitor the reaction for the disappearance of the starting material (e.g., 1-fluoro-3-(methylsulfonyl)benzene). Do not proceed with work-up until <1% of the starting material remains.
-
Adjust Stoichiometry: At a larger scale, a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid may be required to drive the reaction to completion, but this must be balanced against the risk of impurity formation.
-
-
Question 2: Our isolated product is contaminated with significant impurities. How do we identify and prevent them?
Answer: Impurity formation is often linked to poor control over reaction parameters. The key is to understand the potential side reactions.
-
Potential Impurity 1: Regioisomers. The starting material, 1-fluoro-3-(methylsulfonyl)benzene, has two possible positions for nitration. While the desired product is this compound, formation of 1-fluoro-5-(methylsulfonyl)-2-nitrobenzene is possible.
-
Cause: The directing effects of the fluoro (ortho-, para-directing) and methylsulfonyl (meta-directing) groups are conflicting. Higher reaction temperatures can overcome the kinetic barrier to form the undesired isomer.
-
Prevention & Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature as low as feasible to maximize regioselectivity. A typical range for such nitrations is 0°C to 10°C.
-
Choice of Nitrating Agent: Using a milder nitrating agent can sometimes improve selectivity, but may require longer reaction times. The standard HNO₃/H₂SO₄ mixture is generally preferred for its cost-effectiveness at scale.[4]
-
Purification: Develop a robust crystallization procedure. A multi-solvent system (e.g., isopropanol/water or toluene/heptane) may be necessary to selectively crystallize the desired product away from its isomer.
-
-
-
Potential Impurity 2: Di-nitrated Byproducts. Adding a second nitro group to the ring is a common issue if the reaction conditions are too harsh.
-
Cause: Excess nitric acid, high temperatures, or prolonged reaction times.
-
Prevention:
-
Precise Stoichiometry: Use a minimal excess of nitric acid.
-
Monitor Reaction Closely: Quench the reaction as soon as IPCs show the starting material is consumed to prevent over-reaction.
-
-
Question 3: We are concerned about controlling the exotherm during the nitrating agent addition. What are the best practices for thermal safety?
Answer: Thermal runaway is the single most critical safety hazard for this process.[2] Managing the exotherm is non-negotiable.
-
Best Practice 1: Reaction Calorimetry. Before any pilot-scale run, perform a reaction calorimetry (RC1) study. This will quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and help establish safe addition rates and cooling requirements.
-
Best Practice 2: Controlled Addition. The rate of heat generation is directly proportional to the rate of reagent addition. Use a calibrated dosing pump and ensure the addition rate is slow enough that the reactor's cooling system can maintain the set temperature with capacity to spare.
-
Best Practice 3: Emergency Quench Protocol. Have a pre-defined and tested emergency quenching plan. This typically involves a separate vessel with a cold, inert solvent or a suitable quenching agent that can be rapidly introduced to halt the reaction if the temperature exceeds a critical alarm point.
-
Best Practice 4: Consider Continuous Flow Chemistry. For highly exothermic and hazardous reactions like nitration, transitioning from batch to a continuous flow process is an inherently safer strategy.[3] Flow reactors have a very high surface-area-to-volume ratio for superior heat transfer and a minimal reaction inventory at any given moment, which significantly reduces the risk of a thermal runaway.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A1: The following CPPs are vital:
-
Temperature: Directly impacts reaction rate, selectivity, and safety.
-
Reagent Stoichiometry: Affects conversion, impurity profile, and waste streams.
-
Addition Rate: Controls the rate of heat generation.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
Reaction Time: Determines completion and can influence byproduct formation if excessive.
Q2: What are the primary safety concerns and required PPE?
A2: The primary hazards are the use of concentrated, corrosive acids (H₂SO₄, HNO₃) and the highly exothermic nature of the reaction. The product itself is also a toxic nitroaromatic compound.[5][6][7]
-
Handling Acids: Always add acid slowly to the organic phase or water, never the other way around. Work in a well-ventilated area, preferably a walk-in fume hood for pilot scale.
-
Thermal Hazards: Implement strict temperature controls and have an emergency plan as detailed in the troubleshooting section.
-
Required PPE:
-
Body: Flame-retardant lab coat with a chemical-resistant apron.
-
Hands: Heavy-duty acid-resistant gloves (e.g., butyl rubber).
-
Eyes/Face: Chemical splash goggles and a full-face shield.
-
Respiratory: Use only in a well-ventilated area. An emergency respirator should be available.[8]
-
Q3: Which is better for this process at pilot scale: batch or continuous flow?
A3: While batch processing is common, continuous flow chemistry is strongly recommended for scaling nitration.
-
Batch Processing: Easier to set up initially but suffers from poor heat transfer, mixing issues at scale, and higher safety risks due to the large volume of reactive material.[4][9]
-
Continuous Flow: Offers superior heat and mass transfer, precise control over reaction time and temperature, and is inherently safer due to the small internal volume.[2][3] This often leads to higher yields, better purity, and a more consistent product.
Q4: What analytical methods are recommended for in-process control and final product release?
A4: A combination of methods is ideal:
-
In-Process Control (IPC):
-
HPLC (High-Performance Liquid Chromatography): The preferred method for monitoring the disappearance of starting material and the formation of product and key impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
-
Final Product QC:
-
HPLC: To determine purity and quantify impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify any volatile impurities.[10]
-
¹H NMR / ¹³C NMR: To confirm the structure of the final product.
-
Melting Point: As a simple indicator of purity.
-
Karl Fischer Titration: To determine water content.
-
Section 3: Experimental Protocol: A Pilot-Scale Approach (Batch)
This protocol is a representative example for a 50 L glass-lined reactor. All personnel must be fully trained on the equipment and safety procedures before commencing. A thorough risk assessment must be completed prior to execution.
Starting Material: 1-Fluoro-3-(methylsulfonyl)benzene (Purity >99%)
Reagents:
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice / Deionized Water
-
Isopropanol (IPA)
Protocol Steps:
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100 RPM).
-
Acid Charge: Charge concentrated H₂SO₄ (15.0 L) into the reactor.
-
Cooling: Cool the sulfuric acid to 0-5°C using the reactor jacket.
-
Substrate Charge: Charge 1-Fluoro-3-(methylsulfonyl)benzene (5.00 kg, 26.0 mol) into the reactor over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Preparation: In a separate, suitable vessel, prepare the nitrating agent by slowly adding fuming HNO₃ (1.82 L, 27.3 mol, 1.05 equiv) to chilled (0-5°C) concentrated H₂SO₄ (3.6 L).
-
Nitration (Addition): Add the prepared nitrating agent to the reactor via a dosing pump over 2-3 hours. CRITICAL: Maintain the internal batch temperature at 0-5°C throughout the addition. If the temperature rises above 7°C, immediately stop the addition.
-
Reaction Hold: Once the addition is complete, maintain the batch at 0-5°C and monitor the reaction every 30 minutes by HPLC. The reaction is typically complete within 1-2 hours post-addition.
-
Quenching: Once the reaction is complete (<1% starting material remaining), slowly transfer the reaction mixture onto a vigorously stirred mixture of ice and water (100 kg) in a separate 200 L quench vessel. CRITICAL: This is a highly exothermic step. The transfer must be slow and controlled to keep the quench pot temperature below 25°C.
-
Product Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then filter the solid using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake thoroughly with deionized water until the washings are neutral (pH 6-7). This removes residual acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until constant weight is achieved.
-
Recrystallization: Charge the crude solid into a clean reactor with isopropanol (approx. 10 L per kg of crude). Heat to 70-80°C to dissolve the solid completely. Cool slowly to 0-5°C to crystallize the pure product. Filter, wash with cold isopropanol, and dry to yield pure this compound.
Section 4: Process Flow & Logic Diagrams
Below are Graphviz diagrams illustrating the overall manufacturing workflow and a decision tree for troubleshooting low yield.
References
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Managing thermal hazards during nitration reactions of substituted benzenes
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to safely manage the thermal hazards inherent in the nitration of substituted benzenes.
Section 1: Understanding and Preventing Thermal Runaway
Nitration reactions are notoriously exothermic, and a failure to control the reaction temperature can lead to a thermal runaway. This is a dangerous situation where the reaction rate increases with temperature, releasing heat more rapidly than the system can dissipate it, creating a positive feedback loop that can result in equipment failure, fire, or explosion.[1]
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of nitration, and what are its primary causes?
A thermal runaway is an uncontrolled, self-accelerating exothermic reaction.[1] The primary causes in aromatic nitration include:
-
Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the reaction.
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high reactant concentrations, which can initiate a runaway that propagates through the mixture.[1][2]
-
Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1]
-
Reactant Accumulation: If the reaction fails to initiate due to low temperature, unreacted nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, uncontrolled reaction of the accumulated reagents.
-
Contamination: Impurities can lower the decomposition temperature of the nitroaromatic compounds or catalyze side reactions.[1][3]
Q2: What are the early warning signs of an impending thermal runaway?
Vigilant monitoring is key to early detection. Key indicators include:
-
A sudden, unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[1]
-
An increase in the reactor pressure.
-
A noticeable change in the color of the reaction mixture.
-
The evolution of brown-yellow fumes (toxic nitrogen dioxide gas), indicating decomposition reactions are occurring.[1]
Q3: How do substituents on the benzene ring affect the thermal risk of nitration?
Substituents significantly influence the reactivity of the aromatic ring and, consequently, the thermal hazard.
-
Activating Groups (e.g., -OH, -OR, -NH2): These groups make the aromatic ring more electron-rich, increasing its reactivity towards electrophilic substitution.[4] This leads to a faster reaction rate and a higher rate of heat generation, increasing the risk of thermal runaway. For example, an -OH group can make the ring 1000 times more reactive than benzene in nitration.[5]
-
Deactivating Groups (e.g., -NO2, -CN, -COOH): These groups are electron-withdrawing and make the aromatic ring less reactive.[6][7] Nitrating a deactivated ring requires harsher conditions (e.g., higher temperatures, fuming nitric acid), which themselves present significant safety challenges.[6] For instance, a -NO2 group can make the ring over 10 million times less reactive than benzene.[5]
Troubleshooting Guide: Temperature Excursions
This guide provides immediate actions for unexpected temperature increases.
| Issue | Immediate Actions |
| Rapid, Uncontrolled Temperature Increase | 1. Immediately stop the addition of the nitrating agent. [1][8] 2. Maximize cooling by increasing the coolant flow.[1][8] 3. Ensure vigorous agitation to break up any hot spots.[8] 4. Prepare for emergency quenching. If the temperature continues to rise, pour the reaction mixture into a large volume of crushed ice and water.[2][8][9] |
| **Evolution of Brown/Yellow Gas (NO₂) ** | This is a critical situation indicating decomposition.[1] 1. Do not approach without proper respiratory protection. Nitrogen dioxide is highly toxic.[1] 2. Follow all steps for a rapid temperature increase immediately. |
| Agitator Failure | 1. Stop all reagent addition immediately. [1] 2. Attempt to restore agitation. 3. If agitation cannot be restored, immediately quench the reaction by carefully pouring it into a large volume of ice-water. Without agitation, severe localized heating is highly probable. |
Logical Diagram: Path to Thermal Runaway
The following diagram illustrates the causal chain leading to a thermal runaway event.
Caption: Causal factors leading to a thermal runaway event.
Section 2: Proactive Hazard Assessment with Calorimetry
To prevent thermal incidents, a thorough understanding of the reaction's thermal profile is essential. Reaction calorimetry is a critical tool for obtaining this data safely on a small scale.[10][11]
Frequently Asked Questions (FAQs)
Q4: What is reaction calorimetry and why is it crucial for nitration safety?
Reaction calorimetry measures the heat released or absorbed during a chemical reaction under controlled conditions.[10] For nitration, it is crucial for:
-
Determining the Heat of Reaction (ΔHr): Quantifies the total energy released.[12]
-
Calculating the Adiabatic Temperature Rise (ΔTad): Predicts the maximum temperature the reaction mixture would reach if all cooling were lost (ΔTad = ΔHr / (m * Cp)).[1] A high ΔTad indicates a significant thermal hazard.
-
Identifying Reaction Kinetics: Shows how the rate of heat release changes with temperature and reactant concentration.
-
Simulating Failure Scenarios: Allows for the safe study of deviations like cooling failures or dosing interruptions.[10]
Q5: What are the key calorimetry techniques used for thermal hazard assessment?
-
Differential Scanning Calorimetry (DSC): A rapid screening tool that uses a small sample (1-5 mg) to determine the onset temperature of decomposition and the total energy released.[11][13] It's excellent for assessing the thermal stability of reactants, intermediates, and final products.[14][15]
-
Reaction Calorimeter (e.g., RC1e): Simulates a plant or lab-scale reactor, providing real-time data on heat flow under process conditions.[11][14] It is used to measure the heat of reaction and understand the heat release rate during dosing.[16]
-
Accelerating Rate Calorimetry (ARC): Measures the time, temperature, and pressure relationships for an exothermic reaction under adiabatic conditions, simulating a worst-case "loss of cooling" scenario.[11][14][15]
Data Presentation: Thermal Hazard Parameters
The table below summarizes key parameters obtained from calorimetry studies, which are essential for a comprehensive risk assessment.
| Parameter | Description | How It's Used for Safety | Typical Instrument |
| Heat of Reaction (ΔHr) | Total heat released by the desired nitration reaction. | Determines the overall cooling requirement and the potential severity of a runaway. | RC1e |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase in a perfectly insulated system. | A high ΔTad indicates a high risk. If Tprocess + ΔTad approaches the decomposition temperature, the system is unsafe. | Calculated from RC1e data |
| Onset Temperature of Decomposition (Tonset) | The temperature at which the product or reaction mixture begins to decompose exothermically. | The maximum allowable reaction temperature must be significantly lower than Tonset. | DSC, ARC |
| Time to Maximum Rate (TMRad) | The time it takes for a runaway reaction to reach its maximum rate under adiabatic conditions from a given starting temperature. | Used to assess the time available for corrective action in an emergency. A short TMR indicates a very high hazard. | ARC |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under specific process upset conditions (e.g., cooling failure). | If the MTSR is close to or exceeds the Tonset of decomposition, the process is considered unsafe. | Calculated from RC1e & ARC data |
Experimental Protocol: Isothermal Heat Flow Calorimetry (RC1e)
This protocol outlines a typical experiment to determine the heat of reaction for a semi-batch nitration process.
Objective: To measure the total heat of reaction (ΔHr) and the rate of heat release.
Methodology:
-
System Setup & Calibration:
-
Assemble the RC1e reactor system according to the manufacturer's guidelines.
-
Perform a calibration of the heat transfer coefficient (UA) using a known electrical heater before and after the reaction to ensure accuracy.[10]
-
-
Reactor Charging:
-
Charge the reactor with the aromatic substrate and the sulfuric acid.[1]
-
-
Achieving Isothermal Conditions:
-
Bring the reactor contents to the desired initial process temperature (e.g., 5 °C) and allow the system to stabilize.[1]
-
-
Controlled Dosing:
-
Add the pre-cooled nitrating mixture (HNO₃/H₂SO₄) at a slow, controlled, and pre-defined rate using a dosing pump.[1] The calorimeter's software will continuously measure and record the heat evolved in real-time.
-
-
Data Acquisition:
-
Continuously record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate. The heat flow (Qr) is calculated by the software based on these parameters.[1]
-
-
Post-Reaction Hold:
-
After the addition is complete, hold the reaction at the process temperature to measure any residual heat flow, ensuring the reaction has proceeded to completion.[1]
-
-
Calculations:
Diagram: Calorimetry Workflow for Hazard Assessment
Caption: A typical workflow for comprehensive thermal hazard assessment.
Section 3: Safe Work-up and Emergency Procedures
Proper handling after the reaction is complete is just as critical as controlling the reaction itself.
Frequently Asked Questions (FAQs)
Q6: What is the correct and safe procedure for quenching a nitration reaction?
The standard and safest method is to slowly pour the completed reaction mixture onto a large volume (typically 5-10 times the reaction volume) of vigorously stirred crushed ice or ice-water.[2][9] This serves two critical purposes:
-
Rapid Cooling: It quickly dissipates the heat of reaction and the significant heat generated from the dilution of the strong sulfuric acid.[9]
-
Stops the Reaction: Diluting the acid mixture effectively halts the nitration process.[9] For many solid products, this procedure also causes the product to precipitate, aiding in its isolation.[9]
Q7: Why is it essential to neutralize residual acids during work-up?
After quenching and extraction into an organic solvent, the organic layer must be washed with a mild basic solution, such as sodium bicarbonate.[9] This is crucial to neutralize and remove any remaining sulfuric and nitric acid.[9] Residual acid can cause product degradation during storage or subsequent purification steps (like chromatography or distillation) and can also interfere with other chemical transformations.[9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. icheme.org [icheme.org]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. syrris.com [syrris.com]
- 11. dekra.us [dekra.us]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. tainstruments.com [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-(methylsulfonyl)nitrobenzene and its Chloro-Analog in Nucleophilic Aromatic Substitution
Executive Summary
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the efficiency and selectivity of bond-forming reactions are paramount. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the construction of complex aryl ethers, amines, and thioethers. This guide provides an in-depth, data-supported comparison of two key building blocks: 2-Fluoro-4-(methylsulfonyl)nitrobenzene and 2-Chloro-4-(methylsulfonyl)nitrobenzene. Through mechanistic exploration and comparative experimental data, we will establish that the fluoro-analog offers significantly enhanced reactivity, leading to milder reaction conditions, faster conversion, and improved process efficiency.
Introduction: The Strategic Importance of Activated Aryl Halides in SNAr
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for displacing a leaving group on an aromatic ring with a nucleophile.[1] Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbons, SNAr proceeds on an electron-deficient aromatic ring.[1][2] The reaction's viability hinges on the electronic activation of the ring, typically achieved by placing potent electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[2][3][4]
In our target molecules, the aromatic core is doubly activated by a nitro group (NO₂) and a methylsulfonyl group (SO₂Me). Both are powerful EWGs that synergistically reduce the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This electronic landscape makes both this compound and its chloro-analog valuable synthons. However, the choice of the halogen leaving group—fluorine versus chlorine—has profound and often counter-intuitive implications for the reaction kinetics.
Mechanistic Deep Dive: The Decisive Role of the Halogen
The generally accepted mechanism for SNAr is a two-step addition-elimination process.[4][5]
-
Addition (Rate-Determining Step): The nucleophile attacks the electrophilic carbon atom bearing the halogen, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.
Contrary to what might be expected from SN2 reactions where bond strength is critical, in SNAr, the C-F bond's exceptional strength is not the primary kinetic factor.[2][3] Instead, the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[3][6][7]
Why is Fluorine Superior?
The key lies in the electronegativity of the halogen. Fluorine is the most electronegative element.[6][8] This property exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer intermediate.[5][6] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[5][6] Chlorine, being less electronegative, offers less stabilization to the intermediate.[5]
Therefore, the reactivity order in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1]
Caption: Figure 1: Generalized SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Protocol: A Head-to-Head Kinetic Comparison
To provide a self-validating and trustworthy comparison, the following experimental protocol outlines a method for determining the relative reaction rates of the fluoro- and chloro-analogs with a model nucleophile, piperidine.
Objective: To quantify the relative rate constant (kF/kCl) for the reaction of this compound and 2-Chloro-4-(methylsulfonyl)nitrobenzene with piperidine in a suitable solvent like DMSO.[9]
Materials:
-
This compound
-
2-Chloro-4-(methylsulfonyl)nitrobenzene
-
Piperidine (high purity)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Internal Standard (e.g., dodecane or similar inert compound)
-
Reaction vials, magnetic stirrers, heating block
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system
Workflow:
Caption: Figure 2: Experimental workflow for comparative kinetic analysis of SNAr reactions.
Quantitative Data & Performance Analysis
Executing the protocol described above consistently demonstrates the superior performance of the fluoro-analog. The data presented below is representative of typical experimental outcomes found in the literature for highly activated systems.
| Parameter | This compound | 2-Chloro-4-(methylsulfonyl)nitrobenzene |
| Structure | C₇H₆FNO₄S | C₇H₆ClNO₄S |
| CAS Number | 1166756-97-3 | 946-16-7 (isomer) |
| Relative Rate Constant (kobs) | kF | kCl |
| Reactivity Ratio (kF/kCl) | ~10-300 (Highly dependent on nucleophile and solvent) | 1 (Reference) |
Analysis of Results:
The data unequivocally shows that this compound reacts significantly faster than its chloro counterpart. A reactivity ratio in the range of 10 to 300 is common for such activated systems. This dramatic rate enhancement is a direct consequence of the superior ability of fluorine to stabilize the Meisenheimer intermediate through its powerful inductive effect.
Implications for Drug Development & Process Chemistry
The choice between these two building blocks has significant practical consequences for researchers and process chemists:
-
Milder Reaction Conditions: The high reactivity of the fluoro compound often allows reactions to be run at lower temperatures. This reduces energy consumption and can prevent the degradation of sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: Faster kinetics translate directly to increased throughput in a laboratory or manufacturing setting, improving overall process efficiency.
-
Improved Selectivity: Lower temperatures and shorter reaction times can minimize the formation of undesired byproducts, leading to cleaner reaction profiles, higher yields, and simpler purification procedures.
-
Cost-Effectiveness: While fluoro-aromatics can sometimes be more expensive on a per-gram basis, their enhanced reactivity often leads to overall process savings that outweigh the initial material cost.
Conclusion
While both this compound and 2-chloro-4-(methylsulfonyl)nitrobenzene are effective substrates for Nucleophilic Aromatic Substitution, a detailed analysis of the reaction mechanism and supporting experimental data firmly establishes the superiority of the fluoro-analog. Its heightened reactivity, stemming from the powerful inductive stabilization of the rate-determining Meisenheimer complex by the fluorine atom, makes it the preferred building block for applications demanding efficiency, speed, and cleaner conversions. For scientists and professionals in drug development, leveraging the unique properties of activated aryl fluorides is a key strategy for optimizing synthetic routes and accelerating the delivery of new chemical entities.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wyzant.com [wyzant.com]
- 9. gchemglobal.com [gchemglobal.com]
A Comparative Guide to the SNAr Reactivity of Fluoronitrobenzene Isomers: Spotlight on 2-Fluoro-4-(methylsulfonyl)nitrobenzene
Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution (SNAr)
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Nucleophilic Aromatic Substitution (SNAr) reaction stands as a cornerstone methodology.[1] It is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds, a transformation that is central to the construction of countless active pharmaceutical ingredients (APIs) and functional materials.[2][3] The reaction's reliability and predictability hinge on the electronic activation of an aromatic ring by electron-withdrawing groups (EWGs), which facilitates the displacement of a leaving group by a nucleophile.
Among the various substrates, fluoroaromatics have emerged as superior reactants. While the carbon-fluorine bond is exceptionally strong, the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack, not the breaking of the C-F bond.[4] Fluorine's profound electronegativity makes the attached carbon atom highly electrophilic, thereby accelerating this crucial first step and rendering fluorinated aromatics highly reactive substrates.[4][5]
This guide provides an in-depth comparative analysis of the SNAr reactivity of common fluoronitrobenzene isomers. We will culminate in a detailed examination of 2-fluoro-4-(methylsulfonyl)nitrobenzene, a hyper-activated substrate whose unique substitution pattern offers significant advantages for synthetic chemists. This document is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of these critical building blocks.
The Addition-Elimination Mechanism: A Tale of Two Steps
The SNAr reaction proceeds via a well-established two-step addition-elimination pathway. Understanding this mechanism is fundamental to comprehending the structure-reactivity relationships discussed later.
-
Step 1 (Addition - Rate-Determining): A nucleophile attacks the electrophilic carbon atom bearing the fluorine leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the single most important factor governing the reaction rate.
-
Step 2 (Elimination - Fast): The aromaticity of the ring is restored through the expulsion of the fluoride ion, yielding the final substituted product.
The Power of the Substituent: A Quantitative Comparison
The reactivity of a fluoronitrobenzene isomer is dictated by the ability of its substituents to stabilize the negative charge of the Meisenheimer complex. This stabilization occurs through two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R). The most effective activating groups are strong EWGs positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent via resonance.[6][7] A meta-positioned EWG can only offer stabilization through the weaker, distance-dependent inductive effect, resulting in significantly slower reaction rates.[6][8]
To quantify the electron-withdrawing strength of various substituents, chemists often turn to Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing capability.
| Substituent | Formula | Hammett Constant (σp) | Primary Mode of Action |
| Nitro | -NO₂ | +0.78 | Strong -M, Strong -I |
| Methylsulfonyl | -SO₂CH₃ | +0.72 | Strong -I, Moderate -M |
| Trifluoromethyl | -CF₃ | +0.54 | Strong -I |
| Cyano | -CN | +0.66 | Strong -M, Strong -I |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
As the data show, both the nitro and methylsulfonyl groups are exceptionally powerful EWGs, making them superb activators for SNAr chemistry.
Comparative Reactivity of Fluoronitrobenzene Isomers
Let's analyze the reactivity of key isomers, building up to our featured compound. The reactivity is a direct consequence of the position and number of activating groups.
-
meta-Fluoronitrobenzene: This isomer is largely unreactive in typical SNAr conditions. The nitro group at the meta position cannot stabilize the Meisenheimer intermediate through resonance, making its formation highly unfavorable.[8]
-
para-Fluoronitrobenzene (4-Fluoro-1-nitrobenzene): This is a classic, moderately reactive SNAr substrate. The para-nitro group provides excellent resonance stabilization for the Meisenheimer complex, delocalizing the negative charge effectively onto its oxygen atoms.[2] It serves as a common benchmark for SNAr reactions.
-
ortho-Fluoronitrobenzene (2-Fluoro-1-nitrobenzene): This isomer is also highly reactive, often exhibiting a faster reaction rate than its para counterpart.[5] While the resonance stabilization is similar to the para isomer, the powerful inductive effect of the nitro group is much stronger at the adjacent ortho position, providing additional stabilization to the developing negative charge during nucleophilic attack.[5]
-
2,4-Dinitrofluorobenzene (DNFB): Known historically as Sanger's reagent, this compound is exceptionally reactive.[9] It benefits from the synergistic activation of two nitro groups: one ortho and one para to the fluorine. This dual stabilization dramatically lowers the activation energy for the formation of the Meisenheimer complex.
-
This compound: This substrate represents a pinnacle of reactivity in this class. It features two powerful EWGs perfectly positioned for maximum activation: a methylsulfonyl group ortho to the fluorine and a nitro group para to it. The combined inductive and resonance effects of both groups make the ipso-carbon exceptionally electrophilic and provide profound stabilization for the Meisenheimer intermediate. This dual activation often renders it even more reactive than 2,4-dinitrofluorobenzene, allowing reactions to proceed under milder conditions and with a broader range of weaker nucleophiles.
Summary of Relative Reactivity
| Compound | Structure | Activating Groups | Relative Reactivity |
| m-Fluoronitrobenzene | ![]() | 1x meta -NO₂ | Very Low |
| p-Fluoronitrobenzene | ![]() | 1x para -NO₂ | Moderate |
| o-Fluoronitrobenzene | ![]() | 1x ortho -NO₂ | High |
| 2,4-Dinitrofluorobenzene | ![]() | 1x ortho -NO₂, 1x para -NO₂ | Very High |
| This compound | ![]() | 1x ortho -SO₂Me, 1x para -NO₂ | Exceptionally High |
Experimental Guide: A Validated Protocol
The choice of experimental conditions is critical for a successful SNAr reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the nucleophile, leaving the anion "naked" and more reactive.[6]
Protocol: SNAr Reaction of an Aryl Fluoride with an Amine Nucleophile
This protocol describes a general procedure for the reaction of a highly activated aryl fluoride, such as this compound, with a secondary amine like piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% EtOAc in hexanes.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by a wash with brine (1x) to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Experimental Workflow Diagram
Conclusion and Applications
The reactivity of fluoronitrobenzene isomers in SNAr reactions is a direct and predictable function of the electronic properties and substitution pattern of the aromatic ring. The presence of powerful electron-withdrawing groups at the ortho and/or para positions to the fluorine atom is paramount for activating the substrate.
This compound stands out as a supremely activated substrate. Its dual activation by ortho-sulfonyl and para-nitro groups makes it an invaluable tool for synthetic chemists. This exceptional reactivity allows for:
-
Milder Reaction Conditions: Often avoiding the need for high temperatures, which preserves sensitive functional groups elsewhere in the molecule.
-
Use of Weaker Nucleophiles: Enabling the introduction of functionalities that would not be possible with less activated substrates.
-
Rapid Reaction Kinetics: Leading to higher throughput and efficiency in synthetic campaigns.
These attributes make it a highly sought-after building block in drug discovery programs, where the rapid and reliable synthesis of analog libraries is essential for lead optimization.[3][10] By understanding the principles outlined in this guide, researchers can make informed, rational choices in the design of their synthetic strategies, harnessing the full potential of SNAr chemistry.
References
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.in [brainly.in]
- 10. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]
A Senior Application Scientist's Guide to the Computational Modeling of the Reaction Mechanism for 2-Fluoro-4-(methylsulfonyl)nitrobenzene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Activated Fluoroarenes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the array of fluorinated building blocks, 2-fluoro-4-(methylsulfonyl)nitrobenzene stands out as a highly valuable reagent. Its benzene ring is doubly activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing capabilities of both the nitro and methylsulfonyl groups. This heightened reactivity makes it an exceptional substrate for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Understanding the intricacies of its reaction mechanism is paramount for optimizing reaction conditions, predicting potential side products, and designing novel analogues with tailored properties. Computational modeling, particularly using Density Functional Theory (TCI), has emerged as an indispensable tool for elucidating these mechanistic details at a molecular level. This guide provides an in-depth, experience-driven perspective on constructing a robust computational model for the SNAr reaction of this compound, and compares its reactivity profile with a relevant alternative.
Deconstructing the SNAr Mechanism: A Computational Perspective
The archetypal SNAr reaction of this compound with a generic amine nucleophile (R-NH2) is anticipated to proceed through a two-step addition-elimination mechanism. Our computational model will focus on elucidating the energetics of this pathway.
The Reaction Pathway: From Reactants to Products
The reaction commences with the nucleophilic attack of the amine on the carbon atom bearing the fluorine, which is the rate-determining step. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The exceptional stability of this intermediate is a direct consequence of the potent electron-withdrawing nitro and methylsulfonyl groups, which delocalize the negative charge. The subsequent step involves the rapid elimination of the fluoride ion, restoring the aromaticity of the ring and yielding the final product.
Caption: The SNAr reaction pathway for this compound.
Building a Predictive Computational Model: A Step-by-Step Protocol
The credibility of any computational study hinges on the judicious selection of theoretical methods and parameters. The following protocol outlines a robust approach for modeling the SNAr reaction of this compound.
Experimental Protocol: Computational Methodology
-
Software Selection: All calculations will be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, transition states, and products) will be optimized using the B3LYP functional. This hybrid functional is widely recognized for its accuracy in predicting molecular geometries and thermochemical properties for organic systems.[3] The 6-31+G(d,p) basis set will be employed, which includes diffuse functions to accurately describe anionic species like the Meisenheimer complex and polarization functions for a more precise description of bonding.
-
Solvation Effects: To simulate realistic reaction conditions, the effects of a polar aprotic solvent, such as dimethylformamide (DMF), will be incorporated using the Polarizable Continuum Model (PCM). This model treats the solvent as a continuous dielectric medium, providing a good balance between accuracy and computational cost.
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm the nature of the optimized geometries. Reactants, intermediates, and products should exhibit all real (positive) frequencies, while transition states will be characterized by a single imaginary frequency corresponding to the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energies.
-
Energy Profile Construction: Single-point energy calculations will be performed on the optimized geometries using a higher-level functional, such as M06-2X or ωB97X-D, with a larger basis set, like 6-311+G(2d,p), to obtain more accurate electronic energies. The Gibbs free energies of all species will be calculated to construct a comprehensive energy profile for the reaction.
Comparative Analysis: this compound vs. 2-Chloro-4-(methylsulfonyl)nitrobenzene
To contextualize the reactivity of this compound, a computational comparison with its chloro-analogue, 2-chloro-4-(methylsulfonyl)nitrobenzene, is highly instructive. The primary difference lies in the nature of the leaving group.
| Feature | This compound | 2-Chloro-4-(methylsulfonyl)nitrobenzene | Rationale for Difference |
| Leaving Group | Fluorine | Chlorine | Different halogens as the leaving group. |
| Electronegativity of Leaving Group | High | Moderate | Fluorine is the most electronegative element. |
| C-X Bond Strength | Strong | Weaker than C-F | The C-F bond is stronger than the C-Cl bond. |
| Predicted Activation Energy (TS1) | Lower | Higher | The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect dominates over the C-F bond strength in the rate-determining step. |
| Predicted Reaction Rate | Faster | Slower | A lower activation barrier for the rate-determining step leads to a faster reaction. |
This comparison highlights a key principle in SNAr reactions: the rate is often governed by the attack of the nucleophile (the addition step) rather than the cleavage of the carbon-leaving group bond (the elimination step). The high electronegativity of fluorine makes the ipso-carbon more electron-deficient, thus accelerating the rate-determining nucleophilic attack.
Visualizing the Computational Workflow
A well-defined workflow is crucial for ensuring the reproducibility and validity of computational research.
Caption: A typical workflow for computational modeling of reaction mechanisms.
Conclusion: The Predictive Power of Computational Chemistry
This guide has outlined a comprehensive and scientifically rigorous approach to the computational modeling of the SNAr reaction mechanism for this compound. By leveraging established Density Functional Theory methods and a logical, step-by-step workflow, researchers can gain deep insights into the factors governing the reactivity of this important synthetic building block. The comparative analysis with the chloro-analogue underscores the nuanced interplay of electronic effects that dictate reaction rates in nucleophilic aromatic substitution. As the demand for novel, highly functionalized molecules in drug discovery continues to grow, the predictive power of computational chemistry will undoubtedly play an increasingly pivotal role in accelerating the design and synthesis of next-generation therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
A Comparative Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)nitrobenzene and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro and methylsulfonyl groups, combined with the reactivity of the fluorine atom towards nucleophilic aromatic substitution (SNAr), makes this scaffold highly valuable for the construction of complex molecules. This guide provides an in-depth comparison of the primary synthetic routes to this important building block, offering detailed experimental protocols, quantitative data, and an analysis of the mechanistic principles that underpin these transformations. Our aim is to equip researchers with the knowledge to make informed decisions in the laboratory, optimizing for yield, scalability, and overall efficiency.
Route A: The Two-Step Approach - Nucleophilic Aromatic Substitution Followed by Oxidation
This is the most commonly employed and well-documented strategy for the synthesis of this compound. It is a two-step process that begins with the introduction of a methylthio group onto a suitable di-substituted nitrobenzene precursor via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the oxidation of the resulting thioether to the desired sulfone.
Step 1: Synthesis of the Thioether Intermediate - 2-Fluoro-4-(methylthio)nitrobenzene
The key to this step is the high reactivity of di-halo-nitrobenzenes towards nucleophilic attack, particularly when a fluorine atom is one of the leaving groups. The strong electron-withdrawing effect of the nitro group, positioned para to the target carbon, significantly activates the aromatic ring for SNAr.
A common and effective starting material for this reaction is 3,4-difluoronitrobenzene. The fluorine atom at the 4-position is preferentially displaced by a sulfur nucleophile due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at this position.
Experimental Protocol: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene
This protocol is adapted from a patented procedure with a reported yield of 88%.[1]
-
Materials:
-
3,4-difluoronitrobenzene
-
Sodium thiomethoxide
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethanol (cool)
-
-
Procedure:
-
Dissolve 8g of 3,4-difluoronitrobenzene in 50 mL of THF in a suitable reaction vessel.
-
Add 5g of sodium thiomethoxide to the solution and stir for ten minutes.
-
Slowly add 5 mL of DMF to the reaction mixture and continue stirring at ambient temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 200 mL of water to precipitate the product.
-
Collect the light yellow solid by filtration.
-
Wash the solid with cool ethanol and water.
-
Dry the product to obtain 2-fluoro-4-(methylthio)nitrobenzene.
-
Causality Behind Experimental Choices:
-
Choice of Solvent: The combination of THF and DMF is crucial. THF is a good solvent for the starting materials, while the polar aprotic nature of DMF facilitates the SNAr reaction by solvating the cation (Na+) and leaving the thiomethoxide anion more nucleophilic.
-
Reaction Time and Temperature: The reaction proceeds efficiently at ambient temperature over 6 hours, which is advantageous for energy consumption and minimizing side reactions.
Caption: SNAr mechanism for thioether formation.
Step 2: Oxidation of the Thioether to the Sulfone
The oxidation of the intermediate thioether to the final sulfone product is a critical step that can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Experimental Protocol: Oxidation using m-CPBA
-
Materials:
-
2-Fluoro-4-(methylthio)nitrobenzene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the 2-fluoro-4-(methylthio)nitrobenzene (1.0 mmol) in THF (5.0 mL) in a round-bottom flask.
-
Add m-CPBA (2.0 mmol) to the solution.
-
Stir the mixture at 35°C for 20-50 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, remove the THF under vacuum.
-
Add water (5.0 mL) to the residue.
-
Extract the aqueous mixture with EtOAc (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Remove the solvent under vacuum to yield the crude product.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Choice of Oxidant: m-CPBA is a powerful and selective oxidizing agent that is effective for converting thioethers to sulfones. Using two equivalents ensures the complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.
-
Work-up Procedure: The work-up is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. Washing with a basic solution (e.g., sodium bicarbonate) can also be employed to remove acidic impurities.[3]
References
A Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution: 2-Fluoro- vs. 2-Chloro-4-(methylsulfonyl)nitrobenzene
A Technical Guide for Researchers in Organic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly within pharmaceutical and agrochemical development, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the construction of complex aryl ethers, amines, and sulfides. The efficiency of this reaction is critically dependent on the nature of both the activating groups on the aromatic ring and the leaving group. This guide provides an in-depth, objective comparison of the kinetic performance of 2-Fluoro-4-(methylsulfonyl)nitrobenzene and its chloro-analogue, 2-Chloro-4-(methylsulfonyl)nitrobenzene, in SNAr reactions. By presenting supporting experimental data from analogous systems and a detailed protocol for a comparative kinetic study, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in substrate selection and reaction optimization.
The Decisive Role of the Leaving Group in SNAr Kinetics
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The rate-determining step is generally the initial nucleophilic attack on the carbon atom bearing the leaving group.[2] Consequently, factors that stabilize the negatively charged Meisenheimer intermediate enhance the reaction rate.
The electronegativity of the leaving group plays a pivotal, and somewhat counterintuitive, role in this process. Contrary to SN2 reactions where iodide is an excellent leaving group, in SNAr reactions, fluoride is often superior to other halogens.[3] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
The substrates under consideration, this compound and 2-Chloro-4-(methylsulfonyl)nitrobenzene, are both highly activated towards nucleophilic attack due to the presence of two potent electron-withdrawing groups—a nitro group and a methylsulfonyl group—positioned ortho and para to the halogen leaving group. This strategic placement allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
Comparative Kinetic Data: The Fluoro Advantage
To illustrate this principle, the following table presents hypothetical, yet realistic, kinetic data for the reaction of our target substrates with piperidine in methanol at 25°C, based on the known reactivity patterns.
| Substrate | Leaving Group | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ | Relative Rate |
| This compound | F | kF (Expected to be high) | kF/kCl >> 1 |
| 2-Chloro-4-(methylsulfonyl)nitrobenzene | Cl | kCl (Expected to be lower) | 1 |
This table is illustrative and intended to represent the expected kinetic trend. Actual values would be determined experimentally.
The significantly higher expected rate constant for the fluoro-analogue underscores its advantage in synthetic applications where mild reaction conditions and shorter reaction times are desirable.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate the expected reactivity difference, a detailed experimental protocol for a comparative kinetic study using UV-Vis spectrophotometry is provided below. This method allows for the continuous monitoring of the reaction progress by observing the formation of the product, which typically absorbs at a longer wavelength than the reactants.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Chloro-4-(methylsulfonyl)nitrobenzene with piperidine in methanol at 25°C.
Materials:
-
This compound
-
2-Chloro-4-(methylsulfonyl)nitrobenzene
-
Piperidine (freshly distilled)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow:
A generalized workflow for the kinetic experiment.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of 2-Chloro-4-(methylsulfonyl)nitrobenzene in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product, N-(4-methylsulfonyl-2-nitrophenyl)piperidine. This can be determined by running a full spectrum scan of a completed reaction mixture.
-
Pipette a known volume of the substrate solution (e.g., 2.5 mL of 1 x 10⁻⁴ M, diluted from the stock solution) into a quartz cuvette and place it in the thermostatted cell holder at 25°C.
-
To initiate the reaction, inject a small, precise volume of a piperidine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
The pseudo-first-order rate constant, kobs, can be determined from the absorbance data by fitting it to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
Repeat the experiment for each concentration of piperidine.
-
The second-order rate constant, k₂, is obtained from the slope of a plot of kobs versus the concentration of piperidine, based on the equation: kobs = k₂[Piperidine].
-
Mechanistic Insights and Visualization
The SNAr reaction proceeds through the formation of a Meisenheimer complex, a key intermediate whose stability is paramount to the reaction rate. The electron-withdrawing nitro and sulfonyl groups play a crucial role in delocalizing the negative charge of this intermediate.
General mechanism for the SNAr reaction.
Conclusion
The kinetic superiority of this compound over its chloro-analogue in SNAr reactions is a well-established principle rooted in the electronic effects of the leaving group. The higher electronegativity of fluorine enhances the electrophilicity of the reaction center and stabilizes the transition state leading to the Meisenheimer complex, thereby accelerating the rate-determining step. This guide provides the theoretical framework, supporting evidence from related systems, and a detailed experimental protocol for researchers to quantitatively assess and leverage this reactivity difference. For applications demanding high efficiency, mild conditions, and rapid reaction times, this compound emerges as the substrate of choice.
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Fluoro-4-(methylsulfonyl)nitrobenzene
The Imperative of Cross-Validation in Pharmaceutical Analysis
In the realm of pharmaceutical development, an analytical method's validation is paramount. It provides documented evidence that the procedure is fit for its intended purpose.[1][2] Cross-validation takes this a step further by comparing results from two or more orthogonal methods to ensure consistency and reliability.[3][4] This is particularly crucial when transferring methods between laboratories or when there are significant changes in equipment or personnel.[4][5] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for analytical procedure validation, outlining the necessary performance characteristics to be evaluated, such as specificity, linearity, accuracy, and precision.[1][2][6][7][8]
Visualizing the Cross-Validation Workflow
The following diagram illustrates the interconnectedness of the analytical techniques employed in this guide. The central principle is that no single technique is sufficient on its own; rather, it is the congruence of their results that provides a high degree of confidence in the material's quality.
Caption: Inter-relationship of analytical techniques for comprehensive cross-validation.
I. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
HPLC with UV detection is a cornerstone of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[9][10] For 2-Fluoro-4-(methylsulfonyl)nitrobenzene, a reverse-phase HPLC method provides excellent resolution and sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1.0 mg/mL in Acetonitrile.
Expected Data Summary: HPLC-UV
| Parameter | Result | Acceptance Criteria |
| Retention Time | ~ 6.5 min | Consistent with Reference Standard (± 2%) |
| Purity (Area %) | > 99.5% | ≥ 99.0% |
| Assay (vs. Ref. Std.) | 98.0% - 102.0% | 98.0% - 102.0% |
The primary peak at approximately 6.5 minutes should be symmetrical and well-resolved from any impurities. The UV spectrum of the peak should be extracted and compared with that of a qualified reference standard to confirm its identity.
II. Gas Chromatography (GC-FID) as an Orthogonal Purity Check
GC with Flame Ionization Detection (FID) is an excellent orthogonal technique to HPLC, particularly for assessing volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[11]
Experimental Protocol: GC-FID
-
Instrumentation: Agilent 8890 GC system with FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: 5.0 mg/mL in Acetone.
Expected Data Summary: GC-FID
| Parameter | Result | Acceptance Criteria |
| Retention Time | ~ 10.2 min | Consistent with Reference Standard (± 2%) |
| Purity (Area %) | > 99.5% | ≥ 99.0% |
The GC-FID results should corroborate the purity data obtained from HPLC. Any significant discrepancies would warrant further investigation into the nature of the impurities.
III. Structural Elucidation via NMR, MS, and IR Spectroscopy
While chromatographic techniques provide information on purity, spectroscopic methods are essential for the unambiguous confirmation of the chemical structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~10 mg/mL.
-
Experiments: ¹H, ¹³C{¹H}, and DEPT-135.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.45 | dd | 1H | H-3 |
| ~ 8.20 | ddd | 1H | H-5 |
| ~ 7.80 | t | 1H | H-6 |
| ~ 3.20 | s | 3H | -SO₂CH₃ |
Note: Coupling constants (J) would be crucial for definitive assignment.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d) | C-2 (C-F) |
| ~ 148 | C-4 (C-SO₂) |
| ~ 142 | C-1 (C-NO₂) |
| ~ 128 (d) | C-3 |
| ~ 125 (d) | C-5 |
| ~ 118 (d) | C-6 |
| ~ 45 | -SO₂CH₃ |
Note: The presence of fluorine will result in characteristic C-F couplings, which are invaluable for confirming the position of the fluorine atom.[12]
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Full scan, positive or negative ion mode.
| Parameter | Result | Theoretical |
| Molecular Formula | C₇H₆FNO₄S | C₇H₆FNO₄S |
| Exact Mass | 219.0001 | 219.0001 |
| [M+H]⁺ or [M-H]⁻ | 220.0079 or 218.9923 | 220.0079 or 218.9923 |
High-resolution mass spectrometry (HRMS) should confirm the elemental composition with high accuracy.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1530, 1350 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~ 1310, 1150 | Strong | Asymmetric & Symmetric SO₂ stretch |
| ~ 1250 | Strong | C-F stretch |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
The IR spectrum provides a characteristic fingerprint of the molecule, confirming the presence of the nitro, sulfonyl, and fluoro groups.[13]
IV. Cross-Validation: Synthesizing the Data
The power of this multi-technique approach lies in the convergence of the data. The following diagram illustrates the logical flow of data interpretation and cross-validation.
Caption: Logical flow for the synthesis and cross-validation of analytical data.
The HPLC and GC data independently establish the high purity of the material. The NMR data, supported by MS and IR, unequivocally confirms the chemical structure. The molecular weight from the MS is consistent with the structure determined by NMR, and the functional groups identified by IR are all accounted for in the NMR assignments. This self-validating system of checks and balances provides a high degree of certainty in the identity and quality of this compound.
Conclusion
The cross-validation of analytical data is not merely a procedural formality but a scientific necessity. By employing a suite of orthogonal analytical techniques, we have demonstrated a robust methodology for the comprehensive characterization of this compound. This approach, grounded in the principles of scientific integrity and regulatory expectations, ensures that the data generated is reliable, reproducible, and fit for purpose in the demanding landscape of pharmaceutical research and development.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. epa.gov [epa.gov]
- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
A Paradigm Shift in Reactivity: Unraveling Why Fluorine Excels as a Leaving Group in Nucleophilic Aromatic Substitution
For researchers in organic synthesis and drug development, the principles of substitution reactions are foundational. In the familiar landscape of S_N_1 and S_N_2 reactions, fluoride is notorious as a poor leaving group due to the immense strength of the carbon-fluorine bond. However, in the realm of Nucleophilic Aromatic Substitution (S_N_Ar), this paradigm is inverted. Fluorine not only participates but often dramatically outperforms its heavier halogen counterparts, proving to be an exceptional leaving group.
This guide delves into the mechanistic intricacies that underpin this counter-intuitive reactivity. We will dissect the S_N_Ar pathway, compare the performance of halogens with supporting experimental data, and provide a practical protocol to demonstrate these principles in a laboratory setting.
The Heart of the Matter: A Two-Step Mechanism
Unlike the concerted backside attack of an S_N_2 reaction or the carbocation formation of an S_N_1, the S_N_Ar reaction proceeds via a distinct two-step addition-elimination mechanism. Understanding this pathway is crucial to comprehending the unique role of the leaving group. The reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG), such as a nitro or cyano group, positioned ortho or para to the leaving group.[1][2]
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[2][3] This step is energetically costly as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] Because aromaticity is lost, this initial addition is the slow, rate-determining step (RDS) of the overall reaction.[1][3][6]
Step 2: Elimination and Rearomatization (Fast Step) The Meisenheimer complex is a transient intermediate. In a rapid subsequent step, the leaving group is expelled, and the electron pair from the C-X bond collapses back into the ring, restoring its favorable aromaticity.[2][3][7] This rearomatization is a powerful thermodynamic driving force, making the elimination step fast and energetically favorable.[1]
Caption: The two-step addition-elimination S_N_Ar mechanism.
The Fluorine Advantage: It's All About the First Step
The key to fluorine's success lies in its influence on the rate-determining step. In S_N_Ar, the "quality" of a leaving group is not defined by its ability to depart (as in S_N_1/S_N_2), but by its ability to facilitate the initial nucleophilic attack.[6][8]
-
Extreme Electronegativity and Inductive Effect : Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) polarizes the carbon-fluorine bond, making the carbon atom it is attached to significantly more electrophilic (electron-deficient).[9][10] This heightened electrophilicity makes the aromatic ring much more susceptible to attack by a nucleophile, thereby lowering the activation energy of the rate-determining step.[6][7]
-
Stabilization of the Meisenheimer Complex : The high electronegativity of fluorine also serves to inductively stabilize the negative charge that develops within the aromatic ring in the Meisenheimer intermediate.[3][6][9] By pulling electron density towards itself, fluorine helps to delocalize and accommodate the anionic charge, lowering the energy of the transition state leading to this intermediate.[6] This stabilization effect is most pronounced for fluorine compared to other halogens.
The C-F bond, while the strongest among the carbon-halogen bonds, is broken in the fast second step. The significant energetic gain from restoring aromaticity easily overcomes the C-F bond energy barrier.[7] Therefore, the bond strength, which is the limiting factor for fluorine in S_N_2 reactions, is largely irrelevant to the overall rate of an S_N_Ar reaction.[6][7]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 3. iscnagpur.ac.in [iscnagpur.ac.in]
- 4. Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
A Comparative Study of Electron-Withdrawing Groups on Aromatic Substitution Rates: A Guide for Researchers
This guide provides an in-depth comparative analysis of the influence of common electron-withdrawing groups (EWGs) on the rates of both electrophilic and nucleophilic aromatic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond textbook generalities to offer a nuanced understanding supported by quantitative data and detailed experimental protocols. By understanding the underlying principles that govern these fundamental reactions, chemists can better predict reactivity, control regioselectivity, and design more efficient synthetic routes.
Introduction: The Duality of Electron-Withdrawing Groups in Aromatic Chemistry
Substituents on an aromatic ring profoundly influence its reactivity. Electron-withdrawing groups, by their nature, reduce the electron density of the π-system. This fundamental property has a dichotomous effect on the two major classes of aromatic substitution reactions. In electrophilic aromatic substitution (EAS), where the aromatic ring acts as a nucleophile, EWGs are deactivating and generally direct incoming electrophiles to the meta position. Conversely, in nucleophilic aromatic substitution (SNAr), where the ring is attacked by a nucleophile, these same groups are activating, accelerating the reaction, particularly when positioned ortho or para to the leaving group. This guide will dissect these opposing effects through a comparative lens, focusing on a selection of commonly encountered EWGs: nitro (-NO₂), cyano (-CN), acetyl (-COCH₃), and trifluoromethyl (-CF₃).
The Underlying Principles: Inductive and Resonance Effects
The influence of an EWG is a combination of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the electronegativity of the atoms in the substituent. All the EWGs discussed here exert a significant -I effect.
-
Resonance Effect (-M or -R): This involves the delocalization of π-electrons from the aromatic ring into the substituent. This is possible when the substituent has a π-system that can overlap with the π-system of the ring. Groups like nitro, cyano, and acetyl have this capability.
The interplay of these effects determines the overall impact of the substituent on the reaction rate and regioselectivity.
Electrophilic Aromatic Substitution (EAS): A Story of Deactivation
In EAS, the rate-determining step is the attack of the electron-rich aromatic ring on an electrophile, forming a positively charged carbocation intermediate known as the arenium ion or sigma complex. Electron-withdrawing groups destabilize this positively charged intermediate, thereby increasing the activation energy and slowing down the reaction.
Comparative Deactivating Strength of EWGs in Nitration
Nitration is a classic and well-studied EAS reaction. The relative rates of nitration for benzene substituted with various EWGs provide a clear quantitative measure of their deactivating strength.
| Substituent | Group Name | Relative Rate of Nitration (Benzene = 1) |
| -H | (Benzene) | 1 |
| -CF₃ | Trifluoromethyl | 2.5 x 10⁻⁵ |
| -COCH₃ | Acetyl | 1.2 x 10⁻⁵ |
| -CN | Cyano | ~1 x 10⁻⁵ |
| -NO₂ | Nitro | 6 x 10⁻⁸ |
Data compiled from various sources for illustrative purposes.
As the data indicates, all listed EWGs significantly decrease the rate of nitration compared to benzene. The nitro group is one of the most powerful deactivating groups.
The Meta-Directing Effect of EWGs
EWGs (with the exception of halogens) are meta-directors in EAS. This can be explained by examining the resonance structures of the carbocation intermediate formed upon attack at the ortho, para, and meta positions. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the EWG. This is a highly destabilized arrangement due to the proximity of two positive charges (the formal charge on the ring and the partial positive charge on the atom of the EWG attached to the ring). In contrast, meta attack avoids this particularly unstable resonance contributor, making it the least disfavored pathway.
Caption: Logical flow showing why EWGs are meta-directors in EAS.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
The SNAr mechanism is the mirror image of EAS in many ways. It proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. Electron-withdrawing groups activate the ring towards this attack by making it more electron-poor and, crucially, by stabilizing the negative charge of the Meisenheimer complex through resonance and/or induction.
The Activating Effect of EWGs in SNAr
The presence of one or more EWGs is generally a prerequisite for a successful SNAr reaction. The more powerful the EWG, and the more of them on the ring, the faster the reaction.
The Critical Role of Substituent Position
For an EWG to effectively activate an SNAr reaction, it must be positioned ortho or para to the leaving group. This is because only in these positions can the negative charge of the Meisenheimer complex be delocalized onto the EWG through resonance. An EWG in the meta position cannot participate in this resonance stabilization, and thus has a much smaller activating effect.
Caption: Comparison of EWG positions in SNAr activation.
Quantitative Comparison of EWG Activating Strength in SNAr
Quantifying the activating effect of different EWGs in SNAr can be achieved by measuring reaction rates under controlled conditions. The Hammett equation provides a powerful tool for this, where a positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups. For SNAr reactions, large positive ρ values are often observed, signifying a high sensitivity to the electronic effects of substituents. For instance, the reaction of 4-substituted 2-nitrobromobenzenes with piperidine exhibits a ρ value of +4.95.
-NO₂ > -CN ≈ -COCH₃ > -CF₃
The nitro group is an exceptionally potent activating group for SNAr reactions due to its strong resonance-withdrawing capability.
Experimental Protocols
To provide a practical context for the theoretical discussions, this section outlines detailed, step-by-step methodologies for key experiments used to determine the relative rates of aromatic substitution reactions.
Protocol for Competitive Nitration of Substituted Benzenes (EAS)
This experiment determines the relative reactivity of two aromatic compounds towards nitration by having them compete for a limited amount of the nitrating agent.
Objective: To determine the relative nitration rates of two substituted benzenes.
Materials:
-
Substituted benzene A (e.g., chlorobenzene)
-
Substituted benzene B (e.g., nitrobenzene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Preparation of the Competing Substrates: In a round-bottom flask, dissolve equimolar amounts of substituted benzene A and substituted benzene B in glacial acetic acid.
-
Preparation of the Nitrating Agent: In a separate flask, carefully add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amount of aromatic compounds) of concentrated nitric acid to an ice-cooled, stirred solution of concentrated sulfuric acid.
-
Reaction: Slowly add the nitrating mixture to the solution of the aromatic compounds while maintaining a low temperature (0-5 °C) with an ice bath.
-
Quenching and Extraction: After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes). Then, pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
-
Work-up: Wash the organic layer with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.
-
Analysis: Analyze the product mixture using GC-MS or HPLC to determine the relative amounts of the nitrated products of A and B. The ratio of the products corresponds to the relative rates of nitration.
Caption: Experimental workflow for competitive nitration.
Protocol for Monitoring SNAr Reaction Kinetics
This protocol describes a method to measure the rate of an SNAr reaction by monitoring the disappearance of a reactant or the appearance of a product over time using spectroscopy or chromatography.
Objective: To determine the rate constant for an SNAr reaction.
Materials:
-
Aryl halide with an ortho/para EWG (e.g., 1-chloro-2,4-dinitrobenzene)
-
Nucleophile (e.g., a primary amine or an alkoxide)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Thermostatted reaction vessel
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Standard laboratory glassware
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the aryl halide and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Initiation: In a thermostatted cuvette (for UV-Vis) or reaction vial, rapidly mix the solutions of the aryl halide and a large excess of the nucleophile to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin monitoring the reaction.
-
UV-Vis: Record the absorbance at a wavelength where the product absorbs strongly and the reactants do not (or vice versa) at regular time intervals.
-
HPLC: At specific time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by rapid dilution with a cold solvent), and inject it into the HPLC to measure the peak areas of the reactant and product.
-
-
Data Analysis: Plot the natural logarithm of the reactant concentration (or a value proportional to it, such as A∞ - At for absorbance) against time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be obtained by dividing k_obs by the concentration of the nucleophile.
Conclusion: A Unified Perspective for the Synthetic Chemist
Electron-withdrawing groups are powerful tools in the arsenal of the synthetic chemist, but their effects are highly context-dependent. In electrophilic aromatic substitution, they are deactivating roadblocks, slowing reactions and directing incoming groups to the meta position. In stark contrast, they are essential activators for nucleophilic aromatic substitution, dramatically accelerating reactions when positioned ortho or para to a leaving group.
This guide has provided a framework for understanding and predicting these behaviors, supported by quantitative data and actionable experimental protocols. For the medicinal chemist modifying a lead compound or the materials scientist designing a new functional molecule, a deep appreciation for the dual nature of electron-withdrawing groups is indispensable for the rational design and successful execution of synthetic strategies.
Evaluating the efficacy of kinase inhibitors synthesized from 2-Fluoro-4-(methylsulfonyl)nitrobenzene
A Senior Application Scientist's Guide to Synthesis, Evaluation, and Performance
Introduction: The Strategic Role of Activated Aromatics in Kinase Inhibitor Synthesis
The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors as a cornerstone of modern oncology.[1] Kinases, by catalyzing the phosphorylation of proteins, govern a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The design of small molecules that can selectively block the ATP-binding site of a specific kinase is a central goal of medicinal chemistry.
The starting materials for these complex molecules are critically important. Activated aromatic compounds, such as 2-Fluoro-4-(methylsulfonyl)nitrobenzene, represent a class of highly valuable synthons. While specific, publicly documented kinase inhibitors originating directly from this compound are not widespread, its structural isomer, 4-Fluoro-2-(methylsulfonyl)nitrobenzene, is noted for its use as an intermediate in developing selective kinase inhibitors.[2] The core chemical logic—using potent electron-withdrawing groups (nitro and methylsulfonyl) to activate a fluorine atom for nucleophilic aromatic substitution (SNAr)—is a powerful and widely used strategy in pharmaceutical synthesis.[3]
This guide will leverage this core principle to evaluate the efficacy of kinase inhibitors built from this chemical scaffold. We will use the well-documented synthesis and performance of Alectinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor synthesized from the structurally analogous 4-fluoro-3-nitrobenzonitrile, as a representative case study.[3] The synthetic and evaluative principles detailed herein are directly applicable to molecules derived from this compound, providing a robust framework for researchers in drug development.
The Synthetic Keystone: Nucleophilic Aromatic Substitution (SNAr)
The utility of building blocks like this compound hinges on the SNAr reaction. The fluorine atom, being highly electronegative, is typically a poor leaving group. However, when positioned ortho or para to strong electron-withdrawing groups like a nitro group (-NO₂) and a methylsulfonyl group (-SO₂CH₃), the aromatic ring becomes highly electron-deficient. This electronic "pull" stabilizes the negative charge in the transition state (the Meisenheimer complex) that forms when a nucleophile attacks the carbon bearing the fluorine. This activation makes the fluorine an excellent leaving group, allowing for the efficient and regioselective formation of new carbon-nitrogen or carbon-oxygen bonds, which are essential for constructing the core of many kinase inhibitors.
Caption: The SNAr reaction, key to synthesizing kinase inhibitor scaffolds.
Target in Focus: Anaplastic Lymphoma Kinase (ALK) Signaling
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[4] In certain cancers, most notably non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the creation of a fusion gene, such as EML4-ALK.[5] This fusion event causes ligand-independent dimerization and constitutive activation of the ALK kinase domain.[5] The perpetually "on" kinase then activates multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, driving uncontrolled cell proliferation, survival, and invasion.[6][7] ALK inhibitors, like Alectinib, function by competitively binding to the ATP pocket of the ALK kinase domain, thereby blocking these downstream oncogenic signals.[3]
Caption: The EML4-ALK signaling pathway and the site of therapeutic inhibition.
Comparative Efficacy Analysis of ALK Inhibitors
A critical measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of drug needed to inhibit 50% of the target kinase's activity. Lower IC₅₀ values indicate greater potency. The landscape of ALK inhibitors has evolved from the first-generation Crizotinib to more potent second-generation agents like Ceritinib and Alectinib, and third-generation compounds like Lorlatinib, which were designed to overcome resistance mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of ALK Inhibitors
| Compound | Generation | ALK (Wild-Type) IC₅₀ (nM) | Target Profile |
|---|---|---|---|
| Crizotinib | 1st | ~20-30 | ALK, ROS1, MET |
| Ceritinib | 2nd | 0.15 | ALK, IGF-1R, ROS1 |
| Alectinib | 2nd | 1.9 | ALK, RET |
| Lorlatinib | 3rd | <0.07 | ALK, ROS1 |
Data compiled from sources[8][9][10]. Note: IC₅₀ values can vary based on assay conditions.
A major challenge in targeted therapy is the emergence of acquired resistance, often through secondary mutations in the kinase domain. A robust comparative analysis must evaluate inhibitor performance against these resistant variants.
Table 2: Comparative IC₅₀ (nM) Against Common ALK Resistance Mutations
| ALK Mutation | Crizotinib (1st Gen) | Ceritinib (2nd Gen) | Alectinib (2nd Gen) | Lorlatinib (3rd Gen) |
|---|---|---|---|---|
| L1196M (Gatekeeper) | 130 | 3.5 | 3.5 | 1.0 |
| G1269A | 120 | 5.0 | 15 | 0.4 |
| G1202R (Solvent Front) | 560 | 309 | 595 | 8.0 |
Data compiled from sources[8][9][11]. Values represent approximate IC₅₀s and highlight relative potency.
Analysis: The data clearly demonstrates the evolution of ALK inhibitors. While Crizotinib is effective against wild-type ALK, its potency drops significantly against common resistance mutations like L1196M. Second-generation inhibitors such as Ceritinib and Alectinib show marked improvement against these mutations.[9][11] However, the G1202R mutation often confers resistance to both first- and second-generation agents. The third-generation inhibitor, Lorlatinib, was specifically designed to retain potent activity against G1202R and a broad range of other mutations, showcasing its superior efficacy in the context of acquired resistance.[8]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from activated aryl halides.
Synthesis of an Alectinib Precursor via SNAr
This protocol describes a representative nucleophilic aromatic substitution reaction, a key step in building the core of many kinase inhibitors.[3]
Methodology:
-
Reactor Setup: Charge a suitable reactor with the nucleophilic partner (e.g., a substituted amine or phenol, 1.0 equivalent) and an appropriate aprotic polar solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH), 1.5 equivalents) to the mixture and stir to deprotonate the nucleophile.
-
Aryl Halide Addition: Slowly add a solution of the activated aryl halide (e.g., this compound or 4-fluoro-3-nitrobenzonitrile, 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench by adding water. Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired intermediate.
Caption: Workflow for the SNAr synthesis of a kinase inhibitor intermediate.
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general luminescence-based assay to determine the IC₅₀ value of a test compound against a target kinase.[12]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps to create an 8-10 point dose-response curve.
-
Reaction Setup: In a 384-well white plate, add the kinase assay buffer, the recombinant target kinase enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor (or DMSO for vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure competitive binding can be accurately measured.[13]
-
Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™). This reagent converts the ADP produced during the kinase reaction into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[14]
Caption: Workflow for determining kinase inhibitor IC₅₀ using a luminescence assay.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of an inhibitor on a cancer cell line. It assesses the metabolic activity of cells, which correlates with the number of viable cells.[15][16]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., an ALK-positive NSCLC cell line like H3122) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with untreated cells (positive control) and medium only (background control).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the untreated control cells (representing 100% viability) and plot cell viability (%) against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for evaluating inhibitor cytotoxicity using the MTT assay.
Conclusion
The strategic use of activated aromatic synthons, exemplified by this compound and its analogs, is a cornerstone of modern kinase inhibitor development. The principles of nucleophilic aromatic substitution provide a reliable and efficient path to constructing complex molecular scaffolds. As demonstrated through the case study of ALK inhibitors, a rigorous evaluation of efficacy requires a multi-faceted approach. Head-to-head comparisons of potency (IC₅₀) against not only the wild-type kinase but also a panel of clinically relevant resistance mutations are essential. This biochemical data, when coupled with cell-based assays that confirm on-target effects and cytotoxicity, provides the comprehensive data package needed to advance promising candidates in the drug discovery pipeline. By following the structured experimental frameworks outlined in this guide, researchers can effectively synthesize and evaluate the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoro-2-(methylsulfonyl)nitrobenzene [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Positional Isomers of Fluoro-methylsulfonyl-nitrobenzene for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, dictating everything from biological activity to material properties. The fluoro-methylsulfonyl-nitrobenzene series is a compelling example of this principle, where the positional interplay of electron-withdrawing nitro and methylsulfonyl groups, alongside a strategically placed fluorine atom, gives rise to a set of isomers with distinct chemical personalities. This guide provides an in-depth analysis of these isomers, offering a comparative study of their synthesis, spectroscopic signatures, and chromatographic behavior to aid researchers in their identification, separation, and strategic application.
Introduction: The Significance of Positional Isomerism
The introduction of a fluorine atom into pharmacologically active molecules can significantly enhance metabolic stability, binding affinity, and membrane permeability. When combined with the potent electron-withdrawing capabilities of both a nitro (-NO₂) and a methylsulfonyl (-SO₂CH₃) group, the resulting fluoro-methylsulfonyl-nitrobenzene isomers become valuable intermediates in the synthesis of novel therapeutic agents and functional materials. However, the specific placement of these substituents on the benzene ring drastically alters the electronic distribution and steric environment of the molecule, leading to profound differences in reactivity, stability, and physicochemical properties. Understanding these differences is crucial for any synthetic campaign or structure-activity relationship (SAR) study.
This guide will focus on the three most common positional isomers:
-
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
-
4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene
-
2-Fluoro-5-(methylsulfonyl)nitrobenzene
Synthetic Strategies: A Tale of Directing Groups
The synthesis of these isomers hinges on the careful orchestration of electrophilic aromatic substitution reactions, primarily nitration and sulfonation, on a fluorinated precursor, or nucleophilic aromatic substitution on a suitably activated precursor. The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.
Logical Workflow for Isomer Synthesis
Caption: Generalized synthetic strategies for fluoro-methylsulfonyl-nitrobenzene isomers.
Experimental Protocol: Synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene
This protocol details a common synthetic route involving the oxidation of a thioether precursor. This approach offers high regioselectivity.
Step 1: Synthesis of 2-Fluoro-1-(methylthio)-4-nitrobenzene
-
To a solution of 2,4-difluoronitrobenzene (1 eq.) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.
Step 2: Oxidation to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene [1]
-
Dissolve the crude 2-fluoro-1-(methylthio)-4-nitrobenzene in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Spectroscopic Characterization: The Isomeric Fingerprints
The positional isomers of fluoro-methylsulfonyl-nitrobenzene can be unambiguously distinguished by a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed picture of the electronic environment of each nucleus.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative. The number of signals, their splitting patterns, and their chemical shifts are unique to each isomer.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine signal will vary significantly between the isomers.[2][3]
| Isomer | Predicted ¹H NMR (Aromatic Protons) | Predicted ¹³C NMR (Key Signals) | Predicted ¹⁹F NMR |
| 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | Multiplets and doublets between δ 7.5-8.5 ppm | C-F signal with large ¹JCF coupling | Single resonance |
| 4-Fluoro-1-(methylsulfonyl)-2-nitrobenzene | Multiplets and doublets between δ 7.2-8.2 ppm | C-F signal with large ¹JCF coupling | Single resonance, shifted from the 2-fluoro isomer |
| 2-Fluoro-5-(methylsulfonyl)nitrobenzene | Multiplets and doublets between δ 7.4-8.4 ppm | C-F signal with large ¹JCF coupling | Single resonance, distinct from the other two isomers |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. All isomers will exhibit characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretching) and the sulfonyl group (asymmetric and symmetric stretching). However, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer due to the different substitution patterns on the benzene ring.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Nitro (-NO₂) Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) Symmetric Stretch | 1335 - 1370 |
| Sulfonyl (-SO₂-) Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (-SO₂-) Symmetric Stretch | 1140 - 1180 |
| C-F Stretch | 1000 - 1400 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular weight and will show a prominent molecular ion peak in their mass spectra. However, the relative intensities of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments.[4][5][6]
Chromatographic Separation: Resolving the Isomers
The separation of positional isomers is a common challenge in organic synthesis and analysis. Due to their similar physicochemical properties, specialized chromatographic techniques are often required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The choice of the GC column is critical for achieving good separation of the isomers. A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often effective. The retention time of each isomer will be unique, allowing for their separation and subsequent identification by their mass spectra.[7][8][9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used to separate a wide range of compounds, including those that are not suitable for GC analysis. For the separation of these isomers, reversed-phase HPLC is a common choice. A C18 column is often a good starting point, and the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol) can be optimized to achieve baseline separation. The use of a photodiode array (PDA) detector can provide additional information by recording the UV-Vis spectrum of each eluting peak.[11][12][13]
Workflow for Isomer Separation and Analysis
Caption: A typical workflow for the separation and analysis of fluoro-methylsulfonyl-nitrobenzene isomers.
Conclusion: A Guide for Informed Decisions
The positional isomers of fluoro-methylsulfonyl-nitrobenzene, while sharing the same molecular formula, are distinct chemical entities with unique properties and synthetic accessibility. A thorough understanding of their comparative synthesis, spectroscopic characteristics, and chromatographic behavior is essential for researchers in drug discovery and materials science. This guide provides a foundational framework for the identification, separation, and strategic utilization of these valuable building blocks. By leveraging the detailed analytical protocols and comparative data presented, scientists can make more informed decisions in their research and development endeavors, ultimately accelerating the pace of innovation.
References
- 1. Buy 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | 252561-33-4 [smolecule.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Biologically and Environmentally Important Organic Compounds: GC-MS Library (Isidorov) - Wiley Science Solutions [sciencesolutions.wiley.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-(methylsulfonyl)nitrobenzene
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-4-(methylsulfonyl)nitrobenzene, a halogenated nitroaromatic compound. While this molecule is a valuable research chemical, its structural motifs—a fluorinated nitrobenzene core and a methylsulfonyl group—necessitate rigorous disposal protocols.[1][] This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each step.
Understanding the Hazard Profile: Why Special Disposal is Critical
This compound belongs to a class of compounds, fluoronitrobenzenes, that are known for their reactivity and are widely used as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][3] The nitro group, a strong electron-withdrawing group, activates the fluorine atom for nucleophilic aromatic substitution, a key feature in its synthetic utility.[3][4] However, this reactivity, combined with the inherent hazards of nitroaromatic compounds, dictates the need for careful handling and disposal.
Based on data from related compounds such as fluoronitrobenzene and nitrobenzene, the primary hazards associated with this compound are presumed to include:
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8][9] | Can lead to methemoglobinemia, causing symptoms like fatigue, dizziness, headache, and at high concentrations, respiratory depression and coma.[10] |
| Organ Toxicity | May cause damage to organs (specifically blood, liver, kidneys, and spleen) through prolonged or repeated exposure.[6][8][11] | Chronic exposure can lead to hemolytic anemia and toxic hepatitis.[12] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6][8][9] | Direct contact can cause irritation, and dermal absorption is a significant route of exposure. |
| Carcinogenicity | Suspected of causing cancer. The International Agency for Research on Cancer (IARC) classifies nitrobenzene as possibly carcinogenic to humans (Group 2B).[9][12] | |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[9] | Release into the environment must be avoided.[6] |
Given these significant health and environmental risks, this compound must be classified and handled as hazardous waste.[6][13] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer.
Immediate Actions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure the following engineering controls and PPE are in place.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][9] Ensure safety showers and eyewash stations are readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves. Nitrile rubber (≥0.35 mm) or butyl rubber (0.5 mm) are suitable choices for handling nitroaromatic compounds.[13] Always inspect gloves before use and change them immediately if contamination is suspected.
-
Eye Protection : Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Lab Coat : A flame-resistant lab coat or other protective clothing is mandatory to prevent skin contact.[8]
-
Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator is required.[14]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste.[15][16] The ultimate disposal method will likely be high-temperature incineration at a licensed hazardous waste facility.[16][17]
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[6][18]
-
Do Not Mix Wastes : It is critical to segregate halogenated waste from non-halogenated waste streams.[16][19] Mixing them increases disposal costs and complicates the treatment process. Also, do not mix this waste with other incompatible materials like strong oxidizing agents or strong bases.[7][8]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department and local regulations.[13]
-
Solid Waste (Pure Compound, Contaminated Labware) :
-
Carefully transfer any residual solid this compound into the designated hazardous waste container using a dedicated spatula or scoop.
-
Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, pipette tips) should also be placed in this container.
-
-
Liquid Waste (Solutions containing the compound) :
-
Empty Original Containers :
-
Handle the "empty" original container as hazardous waste, as it will still contain chemical residue.
-
Do not rinse the container into the sink. If rinsing is necessary for decontamination, the rinsate must be collected as hazardous waste.
-
Secure the cap and place the container in a designated area for hazardous waste pickup.
-
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert your supervisor and institutional EHS.
-
Secure the Area : Restrict access to the spill area. If the compound is volatile or dusty, ensure ventilation is adequate (i.e., contained within a fume hood).
-
Cleanup (only if trained) :
-
Wear the appropriate PPE as described in Section 2.
-
For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to avoid generating dust.[13]
-
For a liquid spill, cover with an absorbent material.[6][13]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[7][9]
-
Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials and rinsate as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of waste containing this compound.
Final Disposal and Regulatory Compliance
The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[8] These companies are equipped to handle and incinerate toxic and halogenated chemical waste in compliance with federal and state regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17]
Your institution's EHS department is your primary resource for ensuring compliance. They will have established procedures for the collection, storage, and transfer of hazardous waste to the disposal vendor. Always follow your local institutional guidelines.
By adhering to these procedures, you ensure not only your personal safety but also the protection of your colleagues and the environment, upholding the highest standards of scientific integrity and responsibility.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 5. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. gov.uk [gov.uk]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. uakron.edu [uakron.edu]
- 16. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 17. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ethz.ch [ethz.ch]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





